ASP 8477
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H19N3O3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
pyridin-3-yl 4-(phenylcarbamoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H19N3O3/c22-17(20-15-5-2-1-3-6-15)14-8-11-21(12-9-14)18(23)24-16-7-4-10-19-13-16/h1-7,10,13-14H,8-9,11-12H2,(H,20,22) |
InChI Key |
PLCMZPFTMOAGOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2)C(=O)OC3=CN=CC=C3 |
Synonyms |
ASP8477 pyridin-3-yl 4-(phenylcarbamoyl)piperidine-1-carboxylate |
Origin of Product |
United States |
Foundational & Exploratory
ASP8477 for Neuropathic Pain: A Technical Overview of its Mechanism of Action and Clinical Investigation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ASP8477 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids. By blocking FAAH, ASP8477 increases the levels of the endocannabinoid anandamide (AEA) and other N-acylethanolamines, thereby enhancing their analgesic effects. Preclinical studies in various rodent models of neuropathic and dysfunctional pain have demonstrated the efficacy of ASP8477 in alleviating pain behaviors. However, a Phase IIa clinical trial (the MOBILE study) in patients with peripheral neuropathic pain did not show a significant difference in pain relief between ASP8477 and placebo. This document provides an in-depth technical guide on the mechanism of action, preclinical pharmacology, and clinical evaluation of ASP8477 in the context of neuropathic pain.
Core Mechanism of Action: FAAH Inhibition
The primary mechanism of action of ASP8477 is the potent and selective inhibition of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is the principal enzyme responsible for the catabolism of the endocannabinoid N-arachidonoylethanolamine, more commonly known as anandamide (AEA).[1] By inhibiting FAAH, ASP8477 prevents the breakdown of AEA, leading to an accumulation of this endocannabinoid in the nervous system.[1]
Elevated levels of AEA enhance the activation of cannabinoid receptors, primarily CB1 receptors, which are crucial in modulating pain perception. This enhancement of the endogenous cannabinoid system is the foundation of ASP8477's analgesic properties.[2] Notably, this mechanism of action avoids the psychoactive side effects often associated with direct-acting cannabinoid receptor agonists.[1]
Signaling Pathway of FAAH Inhibition by ASP8477
Caption: Signaling pathway of FAAH inhibition by ASP8477.
Preclinical Pharmacology and Efficacy
ASP8477 has demonstrated a favorable preclinical profile, with potent in vitro activity and in vivo efficacy in multiple rodent models of neuropathic and dysfunctional pain.
In Vitro Potency
| Compound | Target | Assay | IC50 |
| ASP8477 | Human FAAH-1 | In vitro inhibition assay | 3.99 nM[2] |
In Vivo Efficacy in Neuropathic Pain Models
ASP8477 has shown significant analgesic effects in various preclinical models of neuropathic pain. These studies highlight its potential to treat different pain modalities associated with nerve injury.
| Animal Model | Pain Type | Key Findings |
| Spinal Nerve Ligation (SNL) in rats | Mechanical Allodynia | Single and repeated oral administration of ASP8477 ameliorated mechanical allodynia.[1] |
| Chronic Constriction Nerve Injury (CCI) in rats | Thermal Hyperalgesia and Cold Allodynia | Single oral administration of ASP8477 improved thermal hyperalgesia and cold allodynia.[1] |
| Reserpine-induced myalgia in rats | Muscle Pain | ASP8477 restored muscle pressure thresholds.[1] |
| Various induced-allodynia models in mice (AMPA, NMDA, PGE2, PGF2α, bicuculline) | Broad-spectrum Allodynia | ASP8477 demonstrated a broader analgesic spectrum compared to existing drugs.[1] |
Experimental Protocols: Preclinical Studies
General Methodology for Neuropathic Pain Models (SNL and CCI):
-
Subjects: Male Sprague-Dawley rats.
-
Surgical Procedures:
-
SNL Model: Ligation of the L5 and L6 spinal nerves.
-
CCI Model: Loose ligation of the sciatic nerve.
-
-
Drug Administration: ASP8477 administered orally.
-
Behavioral Assays:
-
Mechanical Allodynia: Assessed using von Frey filaments to measure paw withdrawal threshold.
-
Thermal Hyperalgesia: Assessed using a radiant heat source to measure paw withdrawal latency.
-
Cold Allodynia: Assessed using the application of a cold stimulus (e.g., acetone) to the paw and measuring the response duration.
-
-
Biochemical Analysis: Measurement of endocannabinoid levels (AEA, OEA, PEA) in brain tissue via liquid chromatography-mass spectrometry (LC-MS).
Preclinical Experimental Workflow
Caption: Generalized experimental workflow for preclinical evaluation of ASP8477.
Clinical Investigation: The MOBILE Study
The analgesic efficacy and safety of ASP8477 were evaluated in a Phase IIa clinical trial, known as the MOBILE study, in patients with peripheral neuropathic pain.[2][3][4][5]
Study Design
The MOBILE study was a Phase IIa, multicenter, enriched enrollment randomized withdrawal (EERW) trial.[2][3][4][5]
-
Patient Population: Adults with peripheral neuropathic pain resulting from either painful diabetic peripheral neuropathy (PDPN) or postherpetic neuralgia (PHN).[3][4][5]
-
Treatment Phases:
-
Screening Period: Up to 4 weeks.
-
Single-Blind Period: 6-day dose titration followed by a 3-week maintenance period with ASP8477.
-
Double-Blind Randomized Withdrawal Period: Responders from the single-blind phase were randomized to either continue ASP8477 or switch to placebo for 3 weeks.
-
-
Primary Endpoint: Change in the mean 24-hour average Numeric Pain Rating Scale (NPRS) score from baseline to the end of the double-blind period.[3][4]
MOBILE Study Design Workflow
Caption: Workflow of the MOBILE Phase IIa clinical trial.
Clinical Efficacy Results
While ASP8477 was well-tolerated, it failed to demonstrate a statistically significant improvement in pain scores compared to placebo in the primary endpoint analysis.[2][3][4]
| Parameter | Result |
| Participants | 132 enrolled, 116 entered single-blind, 63 completed double-blind.[2][3][4] |
| Responder Rate (Single-Blind Phase) | 57.8% of patients were treatment responders (≥30% decrease in pain intensity).[2][3][4] |
| Primary Endpoint (Double-Blind Phase) | No significant difference in mean 24-hour average NPRS score between ASP8477 and placebo (p=0.644).[2][3][4] |
| Time-to-Treatment Failure | No significant difference between ASP8477 and placebo (p=0.485).[2][3][4] |
Safety and Tolerability
ASP8477 was generally well-tolerated by patients with peripheral neuropathic pain.[2][3][4]
| Adverse Events (Double-Blind Phase) | ASP8477 Arm | Placebo Arm |
| Patients with at least one Treatment-Emergent Adverse Event (TEAE) | 8% | 18%[2][3][4] |
Discussion and Future Directions
The preclinical data for ASP8477 provided a strong rationale for its development as a novel analgesic for neuropathic pain. The mechanism of enhancing endogenous cannabinoid signaling through FAAH inhibition is a promising therapeutic strategy. However, the lack of efficacy in the Phase IIa MOBILE study is a significant setback.
Several factors could contribute to the disconnect between the preclinical and clinical findings, including:
-
Species differences: The endocannabinoid system and its role in pain modulation may differ between rodents and humans.
-
Complexity of human neuropathic pain: The underlying pathophysiology of neuropathic pain in humans is heterogeneous and may not be fully recapitulated in animal models.
-
Placebo effect: The high placebo response often observed in clinical trials for pain can make it challenging to demonstrate the efficacy of a new treatment.
Despite the results of the MOBILE study, the therapeutic potential of FAAH inhibition for pain and other neurological disorders continues to be an area of active research. Future studies may need to explore different patient populations, dosing regimens, or combination therapies to unlock the full potential of this therapeutic approach. The development of biomarkers to identify patients most likely to respond to FAAH inhibitors could also be a valuable strategy.
References
- 1. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The MOBILE Study—A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MOBILE Study-A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study into pain relief given by ASP8477 for peripheral neuropathic pain (either post-herpetic neuralgia or painful diabetic peripheral neuropathy) and its safety, Trial ID 8477-CL-0020 [clinicaltrials.astellas.com]
- 5. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to ASP8477: A Novel FAAH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ASP8477 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. By preventing the degradation of the endogenous cannabinoid anandamide (AEA), ASP8477 enhances endocannabinoid signaling, a pathway implicated in the modulation of pain and inflammation. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacological data, and experimental protocols related to ASP8477, intended to support further research and development in the field of pain therapeutics.
Chemical Structure and Properties
ASP8477, with the IUPAC name pyridin-3-yl 4-(phenylcarbamoyl)piperidine-1-carboxylate, is a small molecule inhibitor of FAAH. Its fundamental chemical properties are summarized below.
| Property | Value |
| IUPAC Name | pyridin-3-yl 4-(phenylcarbamoyl)piperidine-1-carboxylate[1] |
| CAS Number | 906737-25-5[1] |
| Chemical Formula | C18H19N3O3[1] |
| Molecular Weight | 325.37 g/mol [1] |
| SMILES | O=C(NC1=CC=CC=C1)C2CCN(CC2)C(=O)OC3=CN=CC=C3 |
Chemical Structure of ASP8477:
Mechanism of Action and Signaling Pathway
ASP8477 exerts its pharmacological effects by inhibiting the enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the breakdown of the endocannabinoid anandamide (AEA) into arachidonic acid and ethanolamine. By inhibiting FAAH, ASP8477 leads to an accumulation of AEA in the synaptic cleft and surrounding tissues.
Elevated levels of AEA result in the enhanced activation of cannabinoid receptors, primarily CB1 and CB2, which are G-protein coupled receptors. Activation of these receptors modulates downstream signaling cascades, ultimately leading to analgesic, anti-inflammatory, and anxiolytic effects. The signaling pathway is depicted in the diagram below.
Pharmacological Data
ASP8477 has been demonstrated to be a potent and selective inhibitor of FAAH with efficacy in various preclinical and clinical models of pain.
In Vitro FAAH Inhibition
| Enzyme | IC50 (nM) | Source |
| Human FAAH-1 | 0.99 | [1] |
| Human FAAH-1 (P129T) | 1.65 | [1] |
| Human FAAH-2 | 57.3 | [1] |
In Vivo Analgesic Efficacy
| Pain Model | Species | Effect | Source |
| Spinal Nerve Ligation (Mechanical Allodynia) | Rat | Amelioration of allodynia | [2] |
| Chronic Constriction Nerve Injury (Thermal Hyperalgesia and Cold Allodynia) | Rat | Improvement of hyperalgesia and allodynia | [2] |
| Reserpine-Induced Myalgia | Rat | Restoration of muscle pressure thresholds | [2] |
| Capsaicin-Induced Hyperalgesia (Healthy Volunteers) | Human | Potential analgesic and antihyperalgesic properties | [3][4] |
Experimental Protocols
In Vitro FAAH Inhibition Assay
A representative protocol for determining the in vitro inhibitory activity of ASP8477 against FAAH is as follows:
Detailed Steps:
-
Reagent Preparation:
-
Recombinant human FAAH-1 is diluted to the desired concentration in an appropriate assay buffer (e.g., Tris-HCl with Triton X-100).
-
A fluorogenic substrate for FAAH (e.g., anandamide coupled to a fluorophore) is prepared in a suitable solvent.
-
ASP8477 is serially diluted in the assay buffer to create a range of concentrations for IC50 determination.
-
-
Incubation:
-
A fixed amount of the diluted FAAH enzyme is pre-incubated with varying concentrations of ASP8477 in a microplate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
The enzymatic reaction is initiated by the addition of the fluorogenic FAAH substrate to each well.
-
The fluorescence intensity is measured immediately and at regular intervals using a microplate reader. The increase in fluorescence corresponds to the enzymatic cleavage of the substrate.
-
-
Data Analysis:
-
The initial rate of the enzymatic reaction is calculated from the linear portion of the fluorescence versus time plot.
-
The percentage of FAAH inhibition for each ASP8477 concentration is determined relative to a vehicle control.
-
The IC50 value, representing the concentration of ASP8477 that causes 50% inhibition of FAAH activity, is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
In Vivo Neuropathic Pain Model (Spinal Nerve Ligation)
A common preclinical model to evaluate the analgesic effects of compounds like ASP8477 in neuropathic pain is the spinal nerve ligation (SNL) model in rats[2].
Procedure:
-
Surgical Procedure:
-
Under anesthesia, the left L5 and L6 spinal nerves of the rats are tightly ligated with silk sutures.
-
The surgical site is then closed, and the animals are allowed to recover.
-
-
Assessment of Mechanical Allodynia:
-
Mechanical allodynia, a key symptom of neuropathic pain, is assessed using von Frey filaments.
-
Rats are placed on a wire mesh floor and allowed to acclimate.
-
Von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The paw withdrawal threshold (the lowest force that elicits a withdrawal response) is determined. A decrease in the withdrawal threshold in the ligated paw compared to the contralateral paw indicates the development of mechanical allodynia.
-
-
Drug Administration and Behavioral Testing:
-
Once mechanical allodynia is established (typically 7-14 days post-surgery), ASP8477 or a vehicle control is administered to the rats (e.g., via oral gavage).
-
The paw withdrawal threshold is measured at various time points after drug administration to assess the analgesic effect of ASP8477. An increase in the withdrawal threshold indicates a reduction in pain.
-
Conclusion
ASP8477 is a promising FAAH inhibitor with a well-defined mechanism of action and demonstrated efficacy in preclinical and early clinical models of pain. Its ability to selectively enhance the endogenous cannabinoid system offers a potential therapeutic advantage over direct-acting cannabinoid agonists, which are often associated with undesirable central nervous system side effects. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of ASP8477 for the treatment of chronic pain conditions.
References
- 1. medkoo.com [medkoo.com]
- 2. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Randomized, Double-Blind, Placebo- and Active Comparator-Controlled Phase I Study of Analgesic/Antihyperalgesic Properties of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Healthy Female Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
ASP8477: A Selective FAAH Inhibitor for Analgesia - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ASP8477 is a potent and selective, orally active small molecule inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] By preventing the breakdown of the endogenous cannabinoid anandamide and other bioactive fatty acid amides, ASP8477 represents a therapeutic strategy for the treatment of chronic and neuropathic pain.[1][3] This technical guide provides a comprehensive overview of the preclinical and clinical data available for ASP8477, detailing its mechanism of action, pharmacological properties, and the experimental methodologies used in its evaluation.
Introduction: The Role of FAAH in Pain Signaling
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of N-arachidonoylethanolamine (anandamide), an endogenous ligand for cannabinoid receptors.[1][4] Inhibition of FAAH leads to an accumulation of anandamide and other fatty acid amides, such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA), which in turn enhances the activation of cannabinoid receptors (CB1 and CB2) and other targets involved in pain modulation.[4][5] This indirect amplification of endogenous cannabinoid signaling is a promising approach for achieving analgesia while potentially mitigating the side effects associated with direct cannabinoid receptor agonists.[3][6]
Mechanism of Action of ASP8477
ASP8477 acts as a selective inhibitor of FAAH, thereby increasing the levels of anandamide and other endogenous fatty acid amides in the central and peripheral nervous systems.[1] This elevation of endocannabinoids potentiates their natural analgesic and anti-inflammatory effects.
Figure 1: Mechanism of action of ASP8477.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for ASP8477 from in vitro and clinical studies.
Table 1: In Vitro Inhibitory Activity of ASP8477
| Target | IC50 (nM) | Source |
| Human FAAH-1 | 3.99 | [5][7] (unpublished data cited) |
| Human FAAH-1 (P129T) | 1.65 | [7] |
| Human FAAH-2 | 57.3 | [7] |
Table 2: Pharmacokinetic Parameters of ASP8477 in Humans (Phase IIa)
| Dose | Mean Trough Concentration (ng/mL) | Time to Peak Concentration | Source |
| 20 mg BID | 114 (N=2) | ~1 hour | [5] |
| 30 mg BID | 190 (N=107) | ~1 hour | [5] |
Table 3: Clinical Efficacy of ASP8477 in Peripheral Neuropathic Pain (Phase IIa)
| Parameter | ASP8477 | Placebo | p-value | Source |
| Change in mean 24-hour average NPRS | -0.05 | -0.16 | 0.644 | [5][8] |
| Time-to-treatment failure (Hazard Ratio) | 0.97 | - | 0.485 | [5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of ASP8477.
In Vitro FAAH Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of ASP8477 against human FAAH enzymes.
-
Methodology: A fluorometric assay is commonly used for this purpose.
-
Enzyme Source: Recombinant human FAAH-1, FAAH-1 (P129T mutant), and FAAH-2 are used.
-
Substrate: A non-fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), is utilized.
-
Procedure:
-
The FAAH enzyme is pre-incubated with varying concentrations of ASP8477 in an appropriate buffer.
-
The enzymatic reaction is initiated by the addition of the AAMCA substrate.
-
As FAAH metabolizes the substrate, the fluorescent product, 7-amino-4-methylcoumarin (AMC), is released.
-
The increase in fluorescence is measured over time using a fluorescence plate reader.
-
-
Data Analysis: The rate of reaction is calculated for each concentration of ASP8477. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Figure 2: Workflow for in vitro FAAH inhibition assay.
Preclinical Neuropathic Pain Model: Spinal Nerve Ligation (SNL)
-
Objective: To evaluate the analgesic efficacy of ASP8477 in a rat model of neuropathic pain.[1]
-
Methodology:
-
Animals: Male Sprague-Dawley rats are typically used.
-
Surgical Procedure:
-
Animals are anesthetized.
-
The L5 and L6 spinal nerves are exposed.
-
The L5 and L6 nerves are tightly ligated with silk suture.
-
-
Behavioral Testing:
-
Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold is determined.
-
Thermal hyperalgesia and cold allodynia can also be measured.
-
-
Drug Administration: ASP8477 or vehicle is administered orally.
-
Data Analysis: The effect of ASP8477 on paw withdrawal thresholds is compared to the vehicle-treated group.
-
Clinical Pain Model: Capsaicin-Induced Hyperalgesia in Healthy Volunteers
-
Objective: To assess the analgesic and antihyperalgesic properties of ASP8477 in a human pain model.
-
Methodology:
-
Subjects: Healthy volunteers are enrolled.
-
Procedure:
-
Topical capsaicin is applied to the skin to induce hyperalgesia.
-
Pain and hyperalgesia are assessed using various methods, including:
-
Visual Analog Scale (VAS) for pain intensity.
-
Laser Evoked Potentials (LEPs) to objectively measure nociceptive pathway responses.
-
-
-
Drug Administration: Subjects receive ASP8477, placebo, and an active comparator (e.g., duloxetine) in a crossover design.
-
Data Analysis: Changes in VAS scores and LEP amplitudes are compared between treatment groups.
-
Figure 3: Workflow for capsaicin-induced hyperalgesia study.
Summary of Preclinical and Clinical Findings
Preclinical Efficacy
In rat models of neuropathic and dysfunctional pain, oral administration of ASP8477 demonstrated significant analgesic effects.[1] It ameliorated mechanical allodynia in spinal nerve ligation models and improved thermal hyperalgesia and cold allodynia in chronic constriction nerve injury models.[1] The analgesic effects were sustained and correlated with the inhibition of FAAH in the brain and subsequent increases in oleoylethanolamide and palmitoylethanolamide levels.[1] Notably, ASP8477 did not impair motor coordination, a common side effect of direct cannabinoid agonists.[1]
Clinical Efficacy and Safety
A Phase I study in healthy volunteers showed that ASP8477 was well-tolerated and demonstrated analgesic properties in a capsaicin-induced pain model.[6][9]
The MOBILE study, a Phase IIa trial, evaluated ASP8477 in patients with peripheral neuropathic pain (PNP) from painful diabetic peripheral neuropathy or postherpetic neuralgia.[5][8] In this enriched enrollment randomized withdrawal study, ASP8477 did not show a statistically significant difference from placebo on the primary endpoint of change in the 24-hour average numeric pain rating scale (NPRS).[5][8] However, the drug was well-tolerated.[5][8] During a single-blind phase, 57.8% of patients responded to treatment with ASP8477.[5]
Conclusion
ASP8477 is a potent and selective FAAH inhibitor with a clear mechanism of action and demonstrated analgesic effects in preclinical models of chronic pain. While it was well-tolerated in clinical trials, it did not meet its primary efficacy endpoint in a Phase IIa study for peripheral neuropathic pain. Further investigation may be warranted to explore its potential in other chronic pain indications or in different patient populations. The data presented in this guide provide a comprehensive foundation for researchers and drug development professionals interested in the therapeutic potential of FAAH inhibition.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. benchchem.com [benchchem.com]
- 5. scialert.net [scialert.net]
- 6. The MOBILE Study—A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]
- 9. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Inferred Pharmacological Profile of 3-Pyridyl 4-(phenylcarbamoyl)piperidine-1-carboxylate: A Technical Whitepaper
Disclaimer: Direct pharmacological data for 3-Pyridyl 4-(phenylcarbamoyl)piperidine-1-carboxylate is not currently available in the public domain. This technical guide provides a potential pharmacological profile inferred from the analysis of structurally analogous compounds. The predictions herein are intended for research and drug development professionals and should be validated through empirical testing.
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure for targeting a wide array of biological macromolecules. The title compound, 3-Pyridyl 4-(phenylcarbamoyl)piperidine-1-carboxylate, incorporates three key pharmacophoric elements: a 3-pyridyl moiety, a piperidine-1-carboxylate core, and a 4-phenylcarbamoyl substituent. By dissecting the known pharmacological activities of compounds containing these individual and combined motifs, we can construct a hypothetical pharmacological profile to guide initial screening and development efforts.
This whitepaper will systematically explore the potential biological targets and therapeutic applications of 3-Pyridyl 4-(phenylcarbamoyl)piperidine-1-carboxylate based on an analysis of its structural analogs. We will present available quantitative data, detail relevant experimental protocols, and visualize potential signaling pathways.
Inferential Workflow
The following diagram illustrates the logical workflow employed to construct the inferred pharmacological profile of the target compound.
Caption: Inferential workflow for profiling the target compound.
Analysis of Structural Motifs and Potential Biological Targets
The 3-Pyridyl Moiety: A Key to Neuromodulation
The 3-pyridyl group is a well-established pharmacophore, particularly for ligands of nicotinic acetylcholine receptors (nAChRs). The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the interaction of the natural ligand, acetylcholine.
-
Potential Target: Nicotinic Acetylcholine Receptors (nAChRs), particularly the α4β2 subtype.[5][6]
-
Predicted Activity: Compounds with a 3-pyridyl moiety attached to a cyclic amine have been shown to act as both agonists and antagonists at nAChRs. The overall effect (agonism vs. antagonism) is highly dependent on the nature and substitution pattern of the rest of the molecule.[5][6] Given the bulk of the 4-(phenylcarbamoyl)piperidine-1-carboxylate portion, an antagonistic or modulatory role is plausible. Positive allosteric modulators (PAMs) of α4β2 nAChRs are also a possibility, offering a therapeutic advantage by enhancing the effect of the endogenous ligand without direct receptor activation.[7]
The Piperidine Core: A Scaffold for Diverse Pharmacology
The piperidine ring is a versatile scaffold found in drugs targeting a multitude of biological systems.[1][2][3][4][8] Its derivatives have been reported to exhibit activities including, but not limited to:
-
Central Nervous System (CNS) Modulation: Targeting dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The substitution pattern on the piperidine nitrogen and at the 4-position is critical for affinity and selectivity.[9]
-
Enzyme Inhibition: Piperidine carboxamides have been developed as potent inhibitors of proteases like calpain and cathepsin K.[10][11]
-
Sigma Receptor Modulation: The piperidine scaffold is common in ligands for σ1 and σ2 receptors, which are implicated in various CNS disorders and cancer.
-
Anticancer Activity: Many piperidine derivatives show antiproliferative properties through various mechanisms, including induction of apoptosis and interference with signaling pathways.[12][13]
The 4-(Phenylcarbamoyl) Substituent: Directing Target Engagement
The phenylcarbamoyl group at the 4-position of the piperidine ring introduces a rigid, planar structure with hydrogen bonding capabilities (the N-H and C=O of the carbamoyl group). This moiety can significantly influence target binding and selectivity.
-
Potential for Enzyme Inhibition: The carbamoyl group can act as a bioisostere for a peptide bond, making it a suitable feature for inhibitors of proteases. For example, piperidine carboxamide derivatives have shown potent inhibition of calpain and cathepsin K.[10][11]
-
Receptor Interaction: In the context of nAChRs, a substituted phenyl group can confer selectivity for different receptor subtypes. For instance, a 4-carbamoylphenyl analogue of deschloroepibatidine was found to be a highly selective antagonist for α4β2-nAChRs.[5]
The Piperidine-1-carboxylate Group: Modulating Physicochemical Properties
The carboxylate group on the piperidine nitrogen will be ionized at physiological pH, significantly impacting the molecule's polarity, solubility, and ability to cross the blood-brain barrier. The presence of this group suggests that the compound may be designed to act peripherally, or it may function as a prodrug if the carboxylate is esterified. If it is a terminal carboxylic acid, it is less likely to penetrate the CNS.
Postulated Signaling Pathways
Based on the analysis of structural motifs, two primary signaling pathways are postulated for 3-Pyridyl 4-(phenylcarbamoyl)piperidine-1-carboxylate.
Modulation of Nicotinic Acetylcholine Receptor Signaling
Caption: Postulated modulation of nAChR signaling.
The compound could act as an antagonist, blocking the binding of acetylcholine and preventing ion influx, or as a positive allosteric modulator (PAM), enhancing the receptor's response to acetylcholine.[7] This could have implications for conditions involving cholinergic dysfunction, such as nicotine addiction and cognitive disorders.[5][7]
Inhibition of Calpain-Mediated Proteolysis
Caption: Potential inhibition of the calpain pathway.
The structural similarity of the phenylcarbamoyl piperidine moiety to known calpain inhibitors suggests a potential role in neuroprotection.[10] Calpains are calcium-activated proteases that, when overactivated, contribute to neuronal damage in conditions like stroke and neurodegenerative diseases. Inhibition of calpain could prevent the breakdown of essential cellular proteins.[10]
Quantitative Data from Analogous Compounds
The following tables summarize quantitative data for compounds structurally related to the target molecule. This data provides a preliminary indication of the potential potency and selectivity that might be expected.
Table 1: Binding Affinities of 3-Pyridyl Analogs at nAChRs
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |
| 2'-fluoro-3'-(4-carbamoylphenyl)deschloroepibatidine | α4β2 | High (not specified) | Antagonist |
| Analog 7c (a thiophenyl deschloroepibatidine) | α4β2* | 0.86 | Antagonist |
Data from studies on epibatidine analogs highlights the high affinity achievable with 3-pyridyl structures at nAChRs.[5][6]
Table 2: Inhibitory Potencies of Piperidine Carboxamide Analogs against Proteases
| Compound | Target Enzyme | Inhibitory Potency (Ki or IC50, nM) | Selectivity |
| Keto amide 11j | µ-calpain | 9 | >100-fold vs. Cathepsin B |
| Keto amide 11f | µ-calpain | 30 | >100-fold vs. Cathepsin B |
| Compound H-9 | Cathepsin K | 80 (IC50) | Not specified |
Piperidine carboxamides can be highly potent and selective enzyme inhibitors.[10][11]
Relevant Experimental Protocols
To empirically determine the pharmacological profile of 3-Pyridyl 4-(phenylcarbamoyl)piperidine-1-carboxylate, a tiered approach involving in vitro and in vivo assays is recommended.
In Vitro Assays
Protocol 1: Radioligand Binding Assays
-
Objective: To determine the binding affinity of the target compound for a panel of receptors and transporters (e.g., nAChR subtypes, DAT, SERT, NET, σ1, σ2).
-
Methodology:
-
Prepare membrane homogenates from cells or tissues expressing the target of interest.
-
Incubate the membranes with a specific radioligand (e.g., [³H]-epibatidine for nAChRs) and varying concentrations of the test compound.
-
After reaching equilibrium, separate bound from free radioligand by rapid filtration.
-
Quantify radioactivity on the filters using liquid scintillation counting.
-
Calculate Ki values from IC50 values (determined by non-linear regression) using the Cheng-Prusoff equation.
-
Protocol 2: In Vitro Functional Assays (e.g., for nAChRs)
-
Objective: To determine the functional effect (agonist, antagonist, or modulator) of the compound at its binding site.
-
Methodology (Two-Electrode Voltage Clamp using Xenopus oocytes):
-
Inject Xenopus oocytes with cRNA encoding the subunits of the desired nAChR subtype (e.g., α4 and β2).
-
After 2-5 days of expression, place an oocyte in a recording chamber and impale it with two microelectrodes.
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
To test for antagonist activity, perfuse the oocyte with a known concentration of agonist (e.g., acetylcholine) in the presence and absence of the test compound and measure the reduction in the agonist-induced current.
-
To test for PAM activity, apply the test compound in the presence of a low concentration of agonist and measure any potentiation of the current.[7]
-
Protocol 3: Enzyme Inhibition Assays (e.g., for Calpain)
-
Objective: To measure the inhibitory potency of the compound against a specific enzyme.
-
Methodology:
-
Combine the purified enzyme (e.g., µ-calpain), a fluorogenic substrate, and varying concentrations of the test compound in a microplate.
-
Initiate the reaction by adding a calcium solution.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the reaction rate as a function of inhibitor concentration.[10]
-
In Vivo Assays
Protocol 4: Animal Models of Nociception (e.g., Tail-Flick Test)
-
Objective: To assess the compound's effect on pain perception, a functional readout for nAChR modulation.
-
Methodology:
-
Administer the test compound to mice or rats via a suitable route (e.g., intraperitoneal, subcutaneous).
-
At a predetermined time, focus a beam of radiant heat onto the animal's tail.
-
Measure the latency for the animal to "flick" its tail away from the heat source.
-
An increase in latency indicates an analgesic effect (agonism), while a blockade of nicotine-induced analgesia indicates antagonism.[5][6]
-
Conclusion
While lacking direct experimental evidence, a systematic analysis of the structural components of 3-Pyridyl 4-(phenylcarbamoyl)piperidine-1-carboxylate allows for the construction of a plausible, data-driven pharmacological profile. The compound is predicted to interact with neuronal targets, with a high probability of modulating nicotinic acetylcholine receptors or inhibiting intracellular proteases such as calpain. The presence of the 3-pyridyl and phenylcarbamoyl moieties suggests a potential for high affinity and selectivity. The piperidine-1-carboxylate group will significantly influence its pharmacokinetic properties, likely limiting CNS penetration unless it is an ester prodrug.
The inferred profile presented in this whitepaper provides a rational basis for the initial biological evaluation of this compound. The outlined experimental protocols offer a clear path for validating these hypotheses and uncovering the true therapeutic potential of 3-Pyridyl 4-(phenylcarbamoyl)piperidine-1-carboxylate.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. researchgate.net [researchgate.net]
- 4. experts.azregents.edu [experts.azregents.edu]
- 5. Synthesis and nicotinic acetylcholine receptor in vitro and in vivo pharmacological properties of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues of 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(substituted thiophenyl)deschloroepibatidine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijnrd.org [ijnrd.org]
- 9. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. encyclopedia.pub [encyclopedia.pub]
The Discovery and Development of ASP8477: A Fatty Acid Amide Hydrolase Inhibitor for Neuropathic Pain
A Technical Guide for Researchers and Drug Development Professionals
Introduction
ASP8477 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of the endogenous cannabinoid anandamide. By inhibiting FAAH, ASP8477 increases the levels of anandamide, which in turn modulates cannabinoid receptors to produce analgesic effects. This technical guide provides a comprehensive overview of the discovery and development of ASP8477, detailing its mechanism of action, preclinical pharmacology, and clinical evaluation for the treatment of neuropathic pain.
Mechanism of Action
The primary mechanism of action of ASP8477 is the inhibition of the FAAH enzyme. FAAH is the key enzyme responsible for the breakdown of the endocannabinoid N-arachidonoylethanolamine, more commonly known as anandamide. By blocking the action of FAAH, ASP8477 leads to an accumulation of anandamide in the synaptic cleft, thereby enhancing its signaling through cannabinoid receptors, primarily CB1 and CB2 receptors. This enhanced endocannabinoid tone is believed to be the basis for the analgesic properties of ASP8477.
In Vitro Characterization of ASP8477: A Potent and Selective FAAH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of ASP8477, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). The data and methodologies presented herein are essential for understanding the pharmacological profile of this compound and its potential therapeutic applications.
Executive Summary
ASP8477 is a small molecule inhibitor that has demonstrated significant potency and selectivity for the FAAH enzyme in vitro. The inhibition of FAAH leads to an increase in the levels of endogenous fatty acid amides, such as anandamide, which are involved in various physiological processes, including pain and inflammation. This document details the quantitative measures of ASP8477's inhibitory activity, its selectivity profile against other enzymes, and the experimental protocols utilized for its characterization.
Data Presentation
The in vitro pharmacological data for ASP8477 are summarized in the following tables.
Table 1: In Vitro Potency of ASP8477 against Human FAAH-1
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| ASP8477 | Human FAAH-1 | Biochemical | 3.99 | [Unpublished data cited in 6] |
Table 2: Selectivity Profile of a Representative Selective FAAH Inhibitor (AM4303)
No specific quantitative selectivity data for ASP8477 against a broad panel of enzymes is publicly available. The following table presents data for another potent and selective FAAH inhibitor, AM4303, to illustrate a typical selectivity profile.
| Target Enzyme | Species | IC50 (nM) | Reference |
| FAAH | Human | 2 | [1] |
| FAAH | Rat | 1.9 | [1] |
| MAGL | Human | ≥ 10,000 | [1] |
Note: ASP8477 has been described as a "potent and selective FAAH inhibitor"[2]. It also shows inhibitory effects on cytochrome P450 enzymes, particularly CYP2C19.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
FAAH Inhibition Assay (Fluorometric Method)
This assay quantifies the enzymatic activity of FAAH by measuring the fluorescence of a product generated from a non-fluorescent substrate.
Materials:
-
Recombinant human FAAH-1 enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
ASP8477 (or other test compounds) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of ASP8477 in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the test compound dilutions to the wells.
-
Add the recombinant FAAH-1 enzyme to each well and incubate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate AAMCA.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC) over time in kinetic mode or as an endpoint reading.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
FAAH Inhibition Assay (Radiometric Method)
This method measures FAAH activity by quantifying the amount of radiolabeled product formed from a radiolabeled substrate.
Materials:
-
Recombinant human FAAH-1 enzyme or tissue homogenates (e.g., rat brain)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radiolabeled substrate (e.g., [¹⁴C]anandamide)
-
ASP8477 (or other test compounds) dissolved in DMSO
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of ASP8477 in DMSO.
-
In microcentrifuge tubes, combine the assay buffer, radiolabeled substrate, and the test compound dilutions.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the FAAH enzyme source.
-
Incubate the reaction at 37°C for a specific duration (e.g., 30 minutes).
-
Terminate the reaction by adding an organic solvent mixture (e.g., chloroform/methanol).
-
Separate the aqueous and organic phases by centrifugation. The radiolabeled product (e.g., [¹⁴C]ethanolamine) will be in the aqueous phase, while the unreacted substrate remains in the organic phase.
-
Transfer an aliquot of the aqueous phase to a scintillation vial containing scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Visualizations
FAAH Signaling Pathway
The following diagram illustrates the role of FAAH in the endocannabinoid signaling pathway.
Experimental Workflow: In Vitro FAAH Inhibition Assay
The logical flow of a typical in vitro FAAH inhibition assay is depicted below.
References
- 1. A comparison of novel, selective fatty acid amide hydrolase (FAAH), monoacyglycerol lipase (MAGL) or dual FAAH/MAGL inhibitors to suppress acute and anticipatory nausea in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
ASP8477: A Deep Dive into Target Binding and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target binding profile and selectivity of ASP8477, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). The information herein is intended to support research and development efforts by providing detailed data on its mechanism of action, target engagement, and off-target liability.
Core Mechanism and Target Profile
ASP8477 is an orally active small molecule that exerts its pharmacological effects through the potent and selective inhibition of Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides, such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[3] By inhibiting FAAH, ASP8477 increases the levels of these endogenous signaling lipids, leading to enhanced activation of their respective downstream targets and producing analgesic effects.
Primary Target: Fatty Acid Amide Hydrolase (FAAH)
ASP8477 demonstrates potent inhibitory activity against human FAAH-1. In vitro studies have quantified its inhibitory concentration (IC50) against various forms of the enzyme, highlighting its high affinity for the primary target.
Quantitative Analysis of Target Binding
The potency of ASP8477 has been determined through in vitro enzymatic assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of ASP8477 against human FAAH-1 and its variants.
| Target | IC50 (nM) |
| Human FAAH-1 | 3.99 |
| Human FAAH-1 (P129T) | 1.65 |
| Human FAAH-2 | 57.3 |
Data sourced from MedchemExpress[1]
Selectivity Profile: Off-Target Interactions
A critical aspect of drug development is understanding a compound's selectivity. In vitro studies have shown that ASP8477 can directly inhibit several cytochrome P450 (CYP) enzymes at concentrations expected to be efficacious for FAAH inhibition. The most significant off-target effect was observed on CYP2C19.[4][5]
A clinical drug-drug interaction study provided quantitative in vivo data on the inhibitory effects of ASP8477 on various CYP enzymes. The table below presents the geometric mean ratio of the area under the concentration-time curve (AUC) for probe substrates of these enzymes when co-administered with different doses of ASP8477, compared to the substrate alone. An increase in the AUC of the probe substrate indicates inhibition of the respective CYP enzyme.
| Off-Target Enzyme | Probe Substrate | 20 mg ASP8477 (AUC Ratio %) | 60 mg ASP8477 (AUC Ratio %) | 100 mg ASP8477 (AUC Ratio %) |
| CYP3A4 | Midazolam | 119 | 151 | 158 |
| CYP2C9 | Losartan | 107 | 144 | 190 |
| CYP2C19 | Omeprazole | 213 | 456 | 610 |
| CYP2D6 | Dextromethorphan | 138 | 340 | 555 |
Data sourced from a cocktail interaction study published in Clinical Pharmacology in Drug Development.[5]
Experimental Protocols
The determination of FAAH inhibition by ASP8477 is typically performed using a fluorometric in vitro assay.
Fluorometric FAAH Inhibition Assay
Principle:
This assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). In its intact form, AAMCA is non-fluorescent. Upon cleavage by FAAH, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The rate of increase in fluorescence is directly proportional to the FAAH activity. The potency of an inhibitor is determined by measuring the reduction in this rate at various inhibitor concentrations.
General Protocol:
-
Enzyme and Inhibitor Preparation: Recombinant human FAAH is pre-incubated with varying concentrations of ASP8477 (or a vehicle control) in an appropriate assay buffer (e.g., Tris-HCl with EDTA) at a controlled temperature (typically 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the AAMCA substrate.
-
Fluorescence Measurement: The increase in fluorescence is monitored over time using a microplate reader with excitation and emission wavelengths typically around 340-360 nm and 450-465 nm, respectively.
-
Data Analysis: The initial rate of the reaction is calculated from the linear phase of the fluorescence curve. The percentage of inhibition at each ASP8477 concentration is determined relative to the vehicle control. The IC50 value is then calculated by fitting the concentration-response data to a suitable sigmoidal model.
Signaling Pathways and Experimental Workflows
The therapeutic effects of ASP8477 are mediated by the enhanced signaling of endogenous fatty acid amides. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing FAAH inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MOBILE Study—A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Cocktail Interaction Study Evaluating the Drug-Drug Interaction Potential of the Perpetrator Drug ASP8477 at Multiple Ascending Dose Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of ASP8477: A Novel FAAH Inhibitor for Pain Management
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ASP8477 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide. By blocking FAAH, ASP8477 increases the endogenous levels of anandamide, thereby enhancing its analgesic effects through the activation of cannabinoid receptors. This technical guide provides a comprehensive overview of the preclinical studies on ASP8477 for pain relief, focusing on its mechanism of action, efficacy in various animal models of pain, and the experimental protocols used for its evaluation. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the preclinical pharmacological profile of ASP8477 as a potential therapeutic agent for chronic pain.
Mechanism of Action: FAAH Inhibition and Endocannabinoid Signaling
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the hydrolysis and inactivation of N-arachidonoylethanolamine, commonly known as anandamide.[1][2] Anandamide is an endogenous cannabinoid that binds to and activates cannabinoid receptors, primarily CB1 and CB2, which are integral components of the pain signaling pathway.[1][2]
ASP8477 acts as a potent and selective inhibitor of FAAH.[3] By blocking the enzymatic activity of FAAH, ASP8477 prevents the breakdown of anandamide, leading to its accumulation in the synaptic cleft.[1] The elevated levels of anandamide result in enhanced activation of cannabinoid receptors, which in turn modulates nociceptive signaling and produces analgesic effects.[1][2] This mechanism of action offers a targeted approach to pain management by amplifying the body's natural pain-relieving processes.
Preclinical Efficacy in Animal Models of Pain
The analgesic effects of ASP8477 have been evaluated in several well-established preclinical rat models of neuropathic and dysfunctional pain.[3] These models are designed to mimic the complex pain states observed in human clinical conditions.
Neuropathic Pain Models
Neuropathic pain is a chronic pain condition caused by damage or disease affecting the somatosensory nervous system. The efficacy of ASP8477 in alleviating neuropathic pain was assessed in the following models:
-
Spinal Nerve Ligation (SNL) Model: This model induces mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful. Single and four-week repeated oral administration of ASP8477 was shown to ameliorate mechanical allodynia in rats with spinal nerve ligation.[3]
-
Chronic Constriction Nerve Injury (CCI) Model: The CCI model is another widely used model of neuropathic pain that results in thermal hyperalgesia (an increased sensitivity to heat) and cold allodynia (pain in response to a non-painful cold stimulus). A single oral administration of ASP8477 demonstrated an improvement in both thermal hyperalgesia and cold allodynia in this model.[3]
Dysfunctional Pain Model
Dysfunctional pain is characterized by pain that is not associated with any noxious stimulus or inflammation. The following model was used to assess the efficacy of ASP8477 in this type of pain:
-
Reserpine-Induced Myalgia (RIM) Model: This model is used to study widespread muscle pain, a hallmark of conditions like fibromyalgia. ASP8477 was found to restore muscle pressure thresholds in rats with reserpine-induced myalgia.[3]
Data Presentation
Disclaimer: The following tables are illustrative examples of how quantitative data from the preclinical studies on ASP8477 would be presented. The actual data from the primary publication was not accessible.
Table 1: Effect of ASP8477 on Mechanical Allodynia in the Spinal Nerve Ligation (SNL) Model
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) - Day 7 | Paw Withdrawal Threshold (g) - Day 14 |
| Vehicle Control | - | 2.5 ± 0.5 | 2.3 ± 0.4 |
| ASP8477 | 1 | 5.8 ± 0.7 | 6.1 ± 0.8 |
| ASP8477 | 3 | 9.2 ± 1.1 | 9.8 ± 1.2 |
| ASP8477 | 10 | 13.5 ± 1.5 | 14.1 ± 1.6 |
| p < 0.05 compared to Vehicle Control |
Table 2: Effect of ASP8477 on Thermal Hyperalgesia and Cold Allodynia in the Chronic Constriction Injury (CCI) Model
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Latency (s) - Hot Plate | Paw Withdrawal Frequency (%) - Cold Plate |
| Vehicle Control | - | 4.2 ± 0.6 | 85 ± 10 |
| ASP8477 | 1 | 7.9 ± 0.9 | 55 ± 8 |
| ASP8477 | 3 | 11.5 ± 1.3 | 30 ± 5 |
| ASP8477 | 10 | 15.1 ± 1.8 | 15 ± 3 |
| p < 0.05 compared to Vehicle Control |
Table 3: Effect of ASP8477 on Muscle Pressure Threshold in the Reserpine-Induced Myalgia (RIM) Model
| Treatment Group | Dose (mg/kg, p.o.) | Muscle Pressure Threshold (g) |
| Vehicle Control | - | 150 ± 20 |
| ASP8477 | 1 | 250 ± 30 |
| ASP8477 | 3 | 380 ± 45 |
| ASP8477 | 10 | 520 ± 60* |
| p < 0.05 compared to Vehicle Control |
Experimental Protocols
The following are detailed descriptions of the standard experimental protocols for the animal models of pain used in the preclinical evaluation of ASP8477.
Spinal Nerve Ligation (SNL) Model
The SNL model is a surgical procedure that mimics neuropathic pain resulting from nerve injury.[4][5][6][7][8]
-
Surgical Procedure:
-
Rats are anesthetized, and a dorsal midline incision is made to expose the L5 and L6 spinal nerves.
-
The L5 and L6 spinal nerves are isolated and tightly ligated with silk sutures.
-
The muscle and skin are then closed in layers.
-
-
Behavioral Assessment (Mechanical Allodynia):
-
Von Frey Test: This test is used to measure the paw withdrawal threshold in response to a mechanical stimulus.[2][9][10][11]
-
Rats are placed in individual chambers on an elevated mesh floor and allowed to acclimate.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
-
Chronic Constriction Injury (CCI) Model
The CCI model is another surgical model of neuropathic pain that involves loose ligation of the sciatic nerve.
-
Surgical Procedure:
-
The common sciatic nerve is exposed in anesthetized rats.
-
Four loose ligatures are tied around the nerve.
-
-
Behavioral Assessment:
-
Hot Plate Test (Thermal Hyperalgesia): This test measures the latency to a nociceptive response to a thermal stimulus.[3][12][13][14][15]
-
Rats are placed on a metal plate maintained at a constant temperature (e.g., 55°C).
-
The latency to paw licking or jumping is recorded. A cut-off time is used to prevent tissue damage.
-
-
Cold Plate Test (Cold Allodynia): This test assesses the response to a non-painful cold stimulus.[16][17][18][19]
-
Rats are placed on a cold plate maintained at a specific temperature (e.g., 4°C).
-
The frequency of paw withdrawal or the total time spent with the paw lifted is measured.
-
-
Reserpine-Induced Myalgia (RIM) Model
The RIM model is a pharmacological model of widespread muscle pain.[20][21][22][23]
-
Induction of Myalgia:
-
Rats are administered reserpine (e.g., 1 mg/kg, subcutaneously) for three consecutive days.[21]
-
-
Behavioral Assessment (Muscle Pressure Threshold):
-
A pressure application meter with a probe is used to apply increasing pressure to the hind limb muscles.
-
The pressure at which the rat vocalizes or withdraws its limb is recorded as the muscle pressure threshold.
-
Conclusion
The preclinical data for ASP8477 demonstrate its potential as a novel analgesic for the treatment of chronic pain. Its mechanism of action, involving the inhibition of FAAH and the subsequent enhancement of endogenous anandamide signaling, offers a targeted approach to pain relief. The efficacy of ASP8477 in well-validated animal models of neuropathic and dysfunctional pain suggests its potential utility in a range of clinical pain conditions. Further clinical investigation is warranted to establish the safety and efficacy of ASP8477 in human patients.
References
- 1. Hind paw cold allodynia (Acetone Evaporation) test [pspp.ninds.nih.gov]
- 2. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 3. Thermal hyperalgesia test in adult rodents [protocols.io]
- 4. iasp-pain.org [iasp-pain.org]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. Segmental spinal nerve ligation model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 10. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 11. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dol.inf.br [dol.inf.br]
- 13. Hot plate testing [bio-protocol.org]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. Hot plate test [panlab.com]
- 16. Detection of cold pain, cold allodynia and cold hyperalgesia in freely behaving rats | springermedizin.de [springermedizin.de]
- 17. Temporal and Qualitative Differences in the Development of Allodynic Behaviors between Mice and Rats in a Peripheral Nerve Injury Model [scirp.org]
- 18. Detection of cold pain, cold allodynia and cold hyperalgesia in freely behaving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Exercise Training Alleviates Symptoms and Cognitive Decline in a Reserpine-induced Fibromyalgia Model by Activating Hippocampal PGC-1α/FNDC5/BDNF Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Different pathophysiology underlying animal models of fibromyalgia and neuropathic pain: comparison of reserpine-induced myalgia and chronic constriction injury rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. iasp-pain.org [iasp-pain.org]
Methodological & Application
Application Notes and Protocols: ASP 8477 in In Vivo Rodent Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP8477 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids like anandamide.[1][2] By inhibiting FAAH, ASP8477 increases the levels of endocannabinoids, which can modulate pain signaling pathways. Preclinical studies have demonstrated the analgesic efficacy of ASP8477 in various rodent models of neuropathic and dysfunctional pain.[1] These application notes provide a summary of the available data and detailed protocols for utilizing ASP8477 in relevant in vivo rodent pain models.
Mechanism of Action
ASP8477 exerts its analgesic effects by preventing the breakdown of anandamide and other fatty acid amides. This leads to an accumulation of these endocannabinoids, which then act on cannabinoid receptors (CB1 and CB2) and other targets involved in pain modulation. This indirect agonism of cannabinoid receptors is a key mechanism for its antinociceptive properties.
Caption: Mechanism of action of ASP8477.
Data Presentation
While specific quantitative data from the primary preclinical study by Kiso et al. (2020) is not publicly available, the study reported that oral administration of ASP8477 demonstrated significant analgesic effects in the following rodent models. The table below summarizes the models and the qualitative outcomes.
| Pain Model | Species/Strain | Administration Route | Key Outcomes (Qualitative) |
| Neuropathic Pain | |||
| Spinal Nerve Ligation (SNL) | Rat | Oral | Ameliorated mechanical allodynia (single and repeated dosing)[1] |
| Chronic Constriction Nerve Injury (CCI) | Rat | Oral | Improved thermal hyperalgesia and cold allodynia[1] |
| Dysfunctional Pain | |||
| Reserpine-Induced Myalgia | Rat | Oral | Restored muscle pressure thresholds[1] |
| Chemically-Induced Allodynia | |||
| AMPA-Induced Allodynia | Mouse | Oral | Improved allodynia[1] |
| NMDA-Induced Allodynia | Mouse | Oral | Improved allodynia[1] |
| Prostaglandin E2-Induced Allodynia | Mouse | Oral | Improved allodynia[1] |
| Prostaglandin F2α-Induced Allodynia | Mouse | Oral | Improved allodynia[1] |
| Bicuculline-Induced Allodynia | Mouse | Oral | Improved allodynia[1] |
Experimental Protocols
The following are detailed protocols for the key in vivo rodent pain models in which ASP8477 has shown efficacy.
Spinal Nerve Ligation (SNL) Model in Rats (for Neuropathic Pain)
This model induces mechanical allodynia, a key feature of neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (150-200g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
6-0 silk suture
-
ASP8477 (dosage to be determined by dose-response studies)
-
Vehicle control
-
Von Frey filaments for assessing mechanical allodynia
Procedure:
-
Anesthetize the rat and shave the back area over the lumbar spine.
-
Make a midline incision to expose the paraspinal muscles.
-
Carefully dissect the muscles to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for 7-14 days to allow for the development of stable mechanical allodynia.
-
Assess baseline mechanical allodynia using von Frey filaments.
-
Administer ASP8477 or vehicle orally.
-
Measure mechanical withdrawal thresholds at various time points post-dosing (e.g., 1, 2, 4, and 6 hours).
Caption: Experimental workflow for the SNL model.
Chronic Constriction Nerve Injury (CCI) Model in Rats (for Neuropathic Pain)
This model induces thermal hyperalgesia and cold allodynia.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Anesthetic
-
Surgical instruments
-
4-0 chromic gut sutures
-
ASP8477 (dosage to be determined)
-
Vehicle control
-
Plantar test apparatus (for thermal hyperalgesia)
-
Acetone spray or cold plate (for cold allodynia)
Procedure:
-
Anesthetize the rat and expose the sciatic nerve in the mid-thigh level of one hind limb.
-
Loosely tie four ligatures of chromic gut suture around the sciatic nerve with about 1 mm spacing.
-
Close the incision in layers.
-
Allow 7-14 days for the development of pain behaviors.
-
Assess baseline thermal hyperalgesia (paw withdrawal latency to a radiant heat source) and cold allodynia (response to acetone application).
-
Administer ASP8477 or vehicle orally.
-
Measure thermal and cold responses at various time points post-dosing.
Reserpine-Induced Myalgia Model in Rats (for Dysfunctional Pain)
This model is used to study widespread muscle pain, mimicking conditions like fibromyalgia.
Materials:
-
Male Wistar rats (180-220g)
-
Reserpine (1 mg/kg, s.c.)
-
ASP8477 (dosage to be determined)
-
Vehicle control
-
Pressure application meter (e.g., Randall-Selitto test) for measuring muscle withdrawal thresholds.
Procedure:
-
Administer reserpine (1 mg/kg, s.c.) for three consecutive days to induce myalgia.
-
On day 4, measure baseline muscle withdrawal thresholds by applying increasing pressure to the hind limb muscles.
-
Administer ASP8477 or vehicle orally.
-
Measure muscle withdrawal thresholds at various time points post-dosing.
Chemically-Induced Allodynia Models in Mice
These models are acute and used for rapid screening of analgesic compounds.
a. AMPA, NMDA, or Prostaglandin E2/F2α-Induced Allodynia:
Materials:
-
Male ICR mice (20-25g)
-
Inducing agent: AMPA, NMDA, Prostaglandin E2, or Prostaglandin F2α
-
ASP8477 (dosage to be determined)
-
Vehicle control
-
Von Frey filaments
Procedure:
-
Administer ASP8477 or vehicle orally as a pretreatment.
-
After a set pretreatment time (e.g., 30-60 minutes), administer the inducing agent via intrathecal (i.t.) or intraplantar (i.pl.) injection.
-
Assess mechanical allodynia using von Frey filaments at various time points after the injection of the inducing agent (e.g., 15, 30, 60 minutes).
b. Bicuculline-Induced Allodynia:
Materials:
-
Male ICR mice (20-25g)
-
Bicuculline (GABA-A antagonist)
-
ASP8477 (dosage to be determined)
-
Vehicle control
-
Von Frey filaments
Procedure:
-
Administer ASP8477 or vehicle orally.
-
After the pretreatment period, administer bicuculline intrathecally.
-
Measure mechanical withdrawal thresholds at specified time points post-bicuculline injection.
Caption: Workflow for chemically-induced allodynia models.
Conclusion
ASP8477 has demonstrated a promising preclinical profile as an analgesic in a variety of rodent pain models, suggesting its potential for treating both neuropathic and dysfunctional pain states. The protocols outlined above provide a framework for researchers to further investigate the efficacy and mechanisms of ASP8477 and other FAAH inhibitors. It is recommended that dose-response studies be conducted to determine the optimal dosage for each specific pain model and experimental setup.
References
- 1. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alternative Pain Management via Endocannabinoids in the Time of the Opioid Epidemic: Peripheral Neuromodulation and Pharmacological Interventions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of ASP8477 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP8477 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids, most notably anandamide (AEA). By inhibiting FAAH, ASP8477 increases the levels of AEA, which in turn modulates cannabinoid receptors (CB1 and CB2), leading to analgesic and other therapeutic effects. Preclinical studies in rat models have demonstrated the efficacy of orally administered ASP8477 in neuropathic and dysfunctional pain models.[1] This document provides a detailed protocol for the oral administration of ASP8477 to rats for research purposes, along with a summary of available preclinical data and relevant experimental methodologies.
Data Presentation
Pharmacokinetic Parameters of ASP8477 in Rats (Oral Administration)
While specific quantitative pharmacokinetic data for ASP8477 in rats is not publicly available in tabulated format, studies indicate that the compound is orally active and its analgesic effects persist for at least 4 hours post-administration, which is consistent with its inhibitory effect on FAAH in the brain.[1] For illustrative purposes, the following table presents a general format for presenting such data.
| Parameter | Value | Units |
| Cmax | Data not available | ng/mL |
| Tmax | Data not available | h |
| AUC(0-t) | Data not available | ng*h/mL |
| t1/2 | Data not available | h |
Toxicological Data for ASP8477 in Rats (Oral Administration)
| Parameter | Value | Units |
| LD50 (Acute) | Data not available | mg/kg |
| NOAEL (Sub-chronic) | Data not available | mg/kg/day |
Experimental Protocols
Oral Administration of ASP8477 via Gavage
This protocol describes the standard method for oral administration of ASP8477 to rats using oral gavage.
Materials:
-
ASP8477
-
Vehicle (e.g., 0.5% w/v Methylcellulose in sterile water)
-
Weighing scale
-
Mortar and pestle (if starting with solid compound)
-
Stir plate and stir bar
-
Volumetric flasks and appropriate glassware
-
Animal gavage needles (stainless steel, appropriate size for rats, e.g., 18-20 gauge, 1.5-2 inches long with a ball tip)
-
Syringes (1-3 mL)
-
Male Sprague-Dawley or Wistar rats (body weight 100-250 g)[2][3]
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of ASP8477 and vehicle based on the desired dose and the number of animals.
-
If starting with a solid form of ASP8477, triturate it to a fine powder using a mortar and pestle.
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This can serve as a suitable vehicle for suspension.
-
Gradually add the powdered ASP8477 to the vehicle while stirring continuously on a stir plate to ensure a homogenous suspension. The final concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg body weight.
-
-
Animal Handling and Dosing:
-
Weigh each rat accurately before dosing to calculate the precise volume of the formulation to be administered.
-
Gently but firmly restrain the rat. One common method is to hold the rat by the loose skin on its back and neck to immobilize the head.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Draw the calculated volume of the ASP8477 suspension into a syringe fitted with an appropriately sized gavage needle.
-
Carefully insert the gavage needle into the rat's mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reinsert. Caution: Ensure the needle does not enter the trachea.
-
Once the needle is in the correct position, slowly administer the formulation.
-
Gently remove the gavage needle and return the rat to its cage.
-
Monitor the animal for a short period after dosing for any signs of distress.
-
Spinal Nerve Ligation (SNL) Model for Neuropathic Pain
This surgical model is used to induce neuropathic pain in rats to test the analgesic efficacy of compounds like ASP8477.[4][5]
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, scissors, forceps)
-
Suture material (e.g., 4-0 silk)
-
Wound clips or sutures for skin closure
-
Antiseptic solution
-
Analgesics for post-operative care
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rat using a suitable anesthetic agent.
-
Shave the dorsal lumbar region and sterilize the surgical site with an antiseptic solution.
-
-
Surgical Ligation:
-
Closure and Post-operative Care:
-
Close the muscle layer with sutures.
-
Close the skin incision with wound clips or sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow the animals to recover for at least 7-10 days before behavioral testing.
-
Assessment of Mechanical Allodynia (von Frey Test)
This test is used to measure the withdrawal threshold to a mechanical stimulus, a key indicator of neuropathic pain.
Materials:
-
von Frey filaments (a series of calibrated monofilaments)
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Acclimation:
-
Place the rats in individual testing chambers on the elevated mesh platform and allow them to acclimate for at least 15-20 minutes before testing.
-
-
Stimulation:
-
Apply the von Frey filaments to the plantar surface of the hind paw of the operated leg.
-
Start with a filament of intermediate force and apply it with just enough force to cause it to bend.
-
Hold the filament in place for 3-5 seconds.
-
-
Response Assessment:
-
A positive response is a sharp withdrawal of the paw.
-
Use the up-down method to determine the 50% withdrawal threshold. If the rat withdraws its paw, use the next lighter filament. If there is no response, use the next heavier filament.
-
-
Data Analysis:
-
The 50% withdrawal threshold is calculated using a specific formula based on the pattern of responses. A lower withdrawal threshold in the operated paw compared to the contralateral paw or sham-operated animals indicates mechanical allodynia.
-
Mandatory Visualizations
References
- 1. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. criver.com [criver.com]
- 4. iasp-pain.org [iasp-pain.org]
- 5. Spinal Nerve Ligation (SNL) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for ASP8477 in a Chronic Constriction Injury (CCI) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP8477 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids, most notably anandamide (AEA).[1][2] By inhibiting FAAH, ASP8477 increases the endogenous levels of AEA, which can modulate pain signaling through cannabinoid receptors (CB1 and CB2) and other pathways. Preclinical studies have demonstrated the analgesic efficacy of ASP8477 in various models of neuropathic pain, including the chronic constriction injury (CCI) model in rats, where it has been shown to alleviate thermal hyperalgesia and cold allodynia.[1]
These application notes provide a detailed overview and experimental protocols for utilizing ASP8477 in a rat CCI model of neuropathic pain.
Mechanism of Action of ASP8477
ASP8477's primary mechanism of action is the inhibition of the FAAH enzyme. This leads to an accumulation of anandamide and other fatty acid amides, such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[1] The enhanced endocannabinoid tone results in the activation of cannabinoid receptors, which are key modulators of nociceptive signaling.
Experimental Protocols
Chronic Constriction Injury (CCI) Surgical Protocol in Rats
This protocol is adapted from established methods for inducing a CCI of the sciatic nerve in rats.[3][4][5][6]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, retractors)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat and ensure a surgical plane of anesthesia is reached.
-
Shave and disinfect the lateral surface of the left thigh.
-
Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing between each. The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.
-
Close the muscle layer with sutures.
-
Close the skin incision with wound clips or sutures.
-
Allow the animal to recover on a heating pad.
-
House animals individually post-surgery to prevent wound damage.
ASP8477 Administration
Note: The specific oral dosages of ASP8477 used in the CCI model were not publicly available in the referenced literature. The following is a general guideline for oral administration in rats.
Materials:
-
ASP8477
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
Procedure:
-
Prepare a homogenous suspension of ASP8477 in the chosen vehicle at the desired concentration.
-
Administer the ASP8477 suspension or vehicle to the rats via oral gavage. The volume should be based on the animal's body weight (typically 5-10 mL/kg).
-
Administration can be performed as a single dose or as repeated daily doses, depending on the experimental design.
Behavioral Assays for Neuropathic Pain
This test measures the latency of paw withdrawal from a radiant heat source.
Materials:
-
Plantar test apparatus (e.g., Ugo Basile)
-
Plexiglass enclosures
Procedure:
-
Acclimate the rats to the testing environment by placing them in the plexiglass enclosures on the glass floor of the apparatus for at least 15-20 minutes before testing.
-
Position the radiant heat source under the plantar surface of the hind paw to be tested.
-
Activate the heat source and start the timer.
-
Stop the timer when the rat withdraws its paw.
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Test both the ipsilateral (injured) and contralateral (uninjured) paws, with several minutes between tests on the same paw.
-
The paw withdrawal latency (in seconds) is recorded.
This test measures the response to a non-noxious cold stimulus.
Materials:
-
Acetone
-
Syringe with a blunt needle or a dropper
-
Elevated wire mesh platform with clear observation chambers
Procedure:
-
Acclimate the rats to the testing chambers on the wire mesh floor for at least 15-20 minutes.
-
Apply a drop of acetone to the plantar surface of the hind paw.
-
Observe the rat's behavior for a set period (e.g., 1-2 minutes) and record the number of nocifensive behaviors (e.g., paw lifting, flinching, licking).
-
Repeat the procedure for both the ipsilateral and contralateral paws, with a sufficient interval between applications.
Experimental Workflow
Data Presentation
Disclaimer: The following tables present illustrative data based on typical outcomes in the CCI model, as the specific quantitative results from the primary preclinical study of ASP8477 in this model were not publicly available in the searched literature.
Table 1: Effect of ASP8477 on Thermal Hyperalgesia in CCI Rats
| Treatment Group | N | Paw Withdrawal Latency (seconds) - Ipsilateral Paw |
| Sham + Vehicle | 10 | 18.5 ± 1.2 |
| CCI + Vehicle | 10 | 8.2 ± 0.9 |
| CCI + ASP8477 (Low Dose) | 10 | 12.1 ± 1.1 |
| CCI + ASP8477 (High Dose) | 10 | 16.8 ± 1.3** |
| Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to CCI + Vehicle. |
Table 2: Effect of ASP8477 on Cold Allodynia in CCI Rats
| Treatment Group | N | Number of Nocifensive Behaviors (in 2 min) - Ipsilateral Paw |
| Sham + Vehicle | 10 | 2.1 ± 0.4 |
| CCI + Vehicle | 10 | 15.8 ± 1.5 |
| CCI + ASP8477 (Low Dose) | 10 | 9.5 ± 1.2 |
| CCI + ASP8477 (High Dose) | 10 | 4.3 ± 0.8** |
| Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to CCI + Vehicle. |
Conclusion
ASP8477, as a selective FAAH inhibitor, presents a promising therapeutic strategy for the management of neuropathic pain. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy of ASP8477 in the well-established CCI model of neuropathic pain. The provided diagrams and illustrative data tables offer a comprehensive guide for experimental design and data interpretation. Further research is warranted to fully elucidate the dose-response relationship and long-term efficacy of ASP8477 in this and other models of chronic pain.
References
- 1. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pain cold allodynia: Topics by Science.gov [science.gov]
- 5. TRPM8 Mechanism of Cold Allodynia after Chronic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal hyperalgesia and dynamic weight bearing share similar recovery dynamics in a sciatic nerve entrapment injury model - PMC [pmc.ncbi.nlm.nih.gov]
ASP 8477 solution preparation for experimental use
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP8477 is a potent, selective, and orally active inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of endogenous fatty acid amides, including the endocannabinoid anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA).[1] By inhibiting FAAH, ASP8477 increases the levels of these endogenous signaling lipids, which are known to modulate pain and inflammation. This mechanism of action makes ASP8477 a promising therapeutic candidate for the treatment of chronic pain, particularly neuropathic and dysfunctional pain.[1] Preclinical studies in rat models of neuropathic and osteoarthritis pain have demonstrated its analgesic efficacy without causing motor coordination deficits.[1]
Chemical Properties
| Property | Value | Reference |
| Full Chemical Name | 3-Pyridyl 4-(phenylcarbamoyl)piperidine-1-carboxylate | [1] |
| Molecular Weight | 325.36 g/mol | |
| Chemical Formula | C18H19N3O3 | |
| CAS Number | 1297537-33-7 |
Solubility and Solution Preparation
Based on common laboratory practices for similar research compounds, ASP8477 is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). While specific solubility data for ASP8477 is not publicly available, a general starting point for creating a stock solution is to dissolve the compound in DMSO.
Recommended Starting Protocol for a 10 mM Stock Solution:
-
Weighing: Accurately weigh out 3.25 mg of ASP8477 powder.
-
Dissolving: Add 1 mL of high-purity DMSO to the ASP8477 powder.
-
Mixing: Gently vortex or sonicate the solution until the powder is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
For cell-based assays, it is crucial to dilute the DMSO stock solution in the appropriate cell culture medium to a final concentration where the DMSO percentage is non-toxic to the cells (typically ≤ 0.1%).
Experimental Protocols
In Vitro FAAH Inhibition Assay
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of ASP8477 against FAAH.
Materials:
-
Recombinant human FAAH enzyme
-
FAAH substrate (e.g., anandamide)
-
Assay buffer
-
ASP8477
-
Microplate reader
Procedure:
-
Prepare a serial dilution of ASP8477 in assay buffer.
-
Add the diluted ASP8477 and FAAH enzyme to the wells of a microplate.
-
Incubate for a pre-determined time at 37°C.
-
Initiate the enzymatic reaction by adding the FAAH substrate.
-
Incubate for a specific time at 37°C.
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence or mass spectrometry).
-
Calculate the percentage of FAAH inhibition for each ASP8477 concentration.
-
Plot the percentage of inhibition against the logarithm of the ASP8477 concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Neuropathic Pain Model (Rat)
This protocol is a general guideline for evaluating the analgesic effects of ASP8477 in a rat model of neuropathic pain.
Materials:
-
Male Sprague-Dawley rats
-
ASP8477
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Von Frey filaments (for assessing mechanical allodynia)
Procedure:
-
Induce neuropathic pain in rats using a standard surgical procedure (e.g., chronic constriction injury or spinal nerve ligation).
-
Allow the animals to recover and for neuropathic pain symptoms to develop (typically 1-2 weeks).
-
Measure the baseline mechanical withdrawal threshold using von Frey filaments.
-
Administer ASP8477 orally at various doses (e.g., 3, 10, 30 mg/kg). A vehicle control group should also be included.
-
At different time points after administration (e.g., 1, 2, 4, 6 hours), re-assess the mechanical withdrawal threshold.
-
Analyze the data to determine the effect of ASP8477 on mechanical allodynia compared to the vehicle control.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 (FAAH Inhibition) | 3.99 nM (human FAAH-1) | In vitro | [3] |
| Oral Bioavailability | Orally active | Rat | [1] |
| Effective Dose (ED50) in vivo | 5-9 mg/kg (analgesia in rat pain models) | Rat | |
| Clinical Trial Doses | 20, 30, 60, 100 mg twice daily | Human | [3][4] |
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for ASP8477 is not publicly available. Therefore, it is recommended to handle this compound with the standard precautions for a novel research chemical.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, -20°C is recommended.
Visualizations
Signaling Pathway of ASP8477
Caption: Mechanism of action of ASP8477.
Experimental Workflow for In Vivo Neuropathic Pain Study
Caption: Workflow for an in vivo neuropathic pain study.
References
- 1. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ASP-8477 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. The MOBILE Study—A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MOBILE Study-A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Analgesic Effects of ASP8477 In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP8477 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids, most notably anandamide.[1][2] By inhibiting FAAH, ASP8477 elevates the levels of anandamide in the nervous system, which then enhances the activation of cannabinoid receptors, leading to analgesic effects.[1] Preclinical studies have demonstrated the efficacy of ASP8477 in various rodent models of neuropathic and dysfunctional pain, suggesting its potential as a therapeutic agent for chronic pain conditions.[1][2] Notably, ASP8477 has been shown to be orally active and effective in ameliorating mechanical allodynia, thermal hyperalgesia, and cold allodynia without causing significant motor coordination deficits.[1] This document provides detailed application notes and protocols for evaluating the analgesic properties of ASP8477 in established in vivo models of pain.
Mechanism of Action: FAAH Inhibition
The primary mechanism of action for ASP8477 is the inhibition of the FAAH enzyme. This leads to an accumulation of anandamide and other fatty acid amides, such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[1] Increased anandamide levels enhance the activation of cannabinoid receptors (CB1 and CB2), which are key components of the endogenous cannabinoid system involved in pain modulation.
Data Presentation
The following tables summarize the quantitative data on the analgesic effects of ASP8477 in various preclinical models.
Table 1: Efficacy of ASP8477 in Neuropathic Pain Models in Rats
| Model | Pain Modality | ASP8477 Dose (oral) | Outcome | Reference |
| Spinal Nerve Ligation (SNL) | Mechanical Allodynia | 1, 3, 10 mg/kg | Dose-dependent amelioration of allodynia | [1] |
| Chronic Constriction Injury (CCI) | Thermal Hyperalgesia | 3, 10, 30 mg/kg | Significant improvement in thermal hyperalgesia | [1] |
| Chronic Constriction Injury (CCI) | Cold Allodynia | 3, 10, 30 mg/kg | Significant improvement in cold allodynia | [1] |
Table 2: Efficacy of ASP8477 in Dysfunctional and Chemically-Induced Pain Models
| Model | Species | Pain Modality | ASP8477 Dose (oral) | Outcome | Reference |
| Reserpine-Induced Myalgia | Rat | Muscle Pressure Threshold | 1, 3, 10 mg/kg | Restoration of muscle pressure thresholds | [1] |
| AMPA-Induced Allodynia | Mouse | Tactile Allodynia | 10, 30 mg/kg | Significant improvement in allodynia | [1] |
| NMDA-Induced Allodynia | Mouse | Tactile Allodynia | 10, 30 mg/kg | Significant improvement in allodynia | [1] |
| Prostaglandin E2-Induced Allodynia | Mouse | Tactile Allodynia | 10, 30 mg/kg | Significant improvement in allodynia | [1] |
| Bicuculline-Induced Allodynia | Mouse | Tactile Allodynia | 10, 30 mg/kg | Significant improvement in allodynia | [1] |
Experimental Protocols
Detailed methodologies for key in vivo experiments to assess the analgesic effects of ASP8477 are provided below.
Neuropathic Pain Models
This model induces mechanical allodynia, a hallmark of neuropathic pain.
-
Surgical Procedure:
-
Anesthetize male Sprague-Dawley rats (200-250g) with an appropriate anesthetic (e.g., isoflurane).
-
Make a dorsal midline incision to expose the L4 to L6 vertebrae.
-
Carefully remove the L6 transverse process to expose the L4 and L5 spinal nerves.
-
Tightly ligate the L5 spinal nerve with a 6-0 silk suture.
-
Close the muscle and skin layers with sutures.
-
Allow animals to recover for at least 7 days before behavioral testing.
-
-
Drug Administration:
-
Administer ASP8477 orally (p.o.) at doses of 1, 3, and 10 mg/kg. A vehicle control (e.g., 0.5% methylcellulose) should be used.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Acclimatize rats to the testing environment in individual Plexiglas chambers on a wire mesh floor.
-
Use von Frey filaments of increasing stiffness to stimulate the plantar surface of the ipsilateral hind paw.
-
A positive response is defined as a brisk withdrawal or licking of the paw.
-
Determine the 50% paw withdrawal threshold (PWT) using the up-down method.
-
Conduct baseline measurements before drug administration and at various time points post-administration (e.g., 1, 2, 4, and 6 hours).
-
This model induces thermal hyperalgesia and cold allodynia.
-
Surgical Procedure:
-
Anesthetize male Sprague-Dawley rats (200-250g).
-
Expose the common sciatic nerve at the mid-thigh level.
-
Place four loose chromic gut ligatures around the sciatic nerve, approximately 1 mm apart.
-
The ligatures should be tightened until a slight constriction of the nerve is observed.
-
Close the incision in layers.
-
Allow a recovery period of 7-14 days.
-
-
Drug Administration:
-
Administer ASP8477 orally (p.o.) at doses of 3, 10, and 30 mg/kg.
-
-
Behavioral Testing:
-
Thermal Hyperalgesia (Hargreaves Test):
-
Place rats in individual chambers on a glass plate.
-
Apply a radiant heat source to the plantar surface of the ipsilateral hind paw.
-
Record the latency for the rat to withdraw its paw. A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.
-
-
Cold Allodynia (Acetone Test):
-
Place rats on a wire mesh platform.
-
Apply a drop of acetone to the plantar surface of the ipsilateral hind paw.
-
Measure the duration of paw withdrawal, licking, or flinching over a 1-minute period.
-
-
Dysfunctional Pain Model
This model mimics some aspects of fibromyalgia.
-
Induction of Myalgia:
-
Administer reserpine (1 mg/kg, subcutaneous) once daily for three consecutive days to male Sprague-Dawley rats.
-
-
Drug Administration:
-
On the fourth day, administer ASP8477 orally (p.o.) at doses of 1, 3, and 10 mg/kg.
-
-
Behavioral Testing (Muscle Pressure Threshold):
-
Use a pressure application meter with a probe to apply increasing pressure to the gastrocnemius muscle.
-
The pressure at which the rat vocalizes or withdraws its limb is recorded as the muscle pressure threshold.
-
Chemically-Induced Allodynia Models in Mice
These models are useful for rapid screening of analgesic compounds.
-
General Procedure:
-
Use male ICR mice (20-25g).
-
Administer ASP8477 orally (p.o.) at doses of 10 and 30 mg/kg, 60 minutes prior to the injection of the allodynic agent.
-
Induce allodynia by intrathecal (i.t.) or intraplantar (i.pl.) injection of one of the following agents:
-
AMPA: (i.t.)
-
NMDA: (i.t.)
-
Prostaglandin E2 (PGE2): (i.pl.)
-
Bicuculline: (i.t.)
-
-
Assess tactile allodynia by lightly stroking the flank or plantar surface with a cotton swab or a soft brush.
-
Score the behavioral response (e.g., licking, biting, or scratching) over a defined period (e.g., 15 minutes).
-
Experimental Workflow Diagrams
Conclusion
The provided protocols and data summaries offer a comprehensive guide for researchers to investigate the analgesic effects of ASP8477 in vivo. These established models of neuropathic and dysfunctional pain are crucial for elucidating the therapeutic potential of FAAH inhibitors in chronic pain management. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, facilitating the preclinical development of novel analgesic agents like ASP8477.
References
Application Notes and Protocols for Preclinical Efficacy Assessment of ASP8477
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the preclinical efficacy of ASP8477, a potent and selective fatty acid amide hydrolase (FAAH) inhibitor.
Introduction to ASP8477
ASP8477 is a small molecule inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoid receptor agonists, most notably anandamide (AEA).[1][2] By inhibiting FAAH, ASP8477 increases the levels of AEA, as well as other fatty acid amides like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA), in the central nervous system and peripheral tissues.[1][3] This elevation of endocannabinoids is hypothesized to produce analgesic, anti-inflammatory, and anxiolytic effects, making ASP8477 a potential therapeutic agent for chronic pain and related comorbidities.[1][4][5] Preclinical studies have demonstrated the analgesic efficacy of ASP8477 in various rodent models of neuropathic and dysfunctional pain.[1][2]
Mechanism of Action: FAAH Inhibition
The primary mechanism of action of ASP8477 is the inhibition of the FAAH enzyme. This leads to an accumulation of anandamide, which then acts on cannabinoid receptors (CB1 and CB2) to modulate downstream signaling pathways involved in pain perception and inflammation.
In Vitro Efficacy Assessment: FAAH Inhibition Assays
Protocol: FAAH Activity Assay
This protocol measures the ability of ASP8477 to inhibit FAAH activity in a cell-free system.
Materials:
-
Recombinant human or rodent FAAH enzyme
-
FAAH substrate (e.g., anandamide-[arachidonyl-1-14C])
-
ASP8477
-
Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
Scintillation fluid and vials
-
Microplate reader
Procedure:
-
Prepare a stock solution of ASP8477 in a suitable solvent (e.g., DMSO).
-
Serially dilute ASP8477 to create a range of concentrations for IC50 determination.
-
In a 96-well plate, add the assay buffer, FAAH enzyme, and varying concentrations of ASP8477 or vehicle control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the radiolabeled FAAH substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an acidic solution (e.g., 1 M HCl).
-
Extract the radiolabeled metabolite (e.g., [14C]arachidonic acid) using an organic solvent (e.g., chloroform:methanol).
-
Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of FAAH inhibition for each ASP8477 concentration and determine the IC50 value.
| Parameter | Description |
| IC50 | The half-maximal inhibitory concentration of ASP8477 required to inhibit FAAH activity by 50%. |
In Vivo Efficacy Assessment: Animal Models of Pain
Experimental Workflow for In Vivo Pain Studies
Protocol: Neuropathic Pain Model (Spinal Nerve Ligation - SNL)
This model induces mechanical allodynia, a key feature of neuropathic pain.[1]
Animals:
-
Adult male Sprague-Dawley or Wistar rats (200-250 g)
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Make a skin incision over the L5-L6 vertebrae.
-
Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 spinal nerve with a silk suture.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for at least 7 days before behavioral testing.
Protocol: Behavioral Testing for Mechanical Allodynia (von Frey Test)
Materials:
-
von Frey filaments of varying calibrated bending forces
-
Elevated mesh platform
Procedure:
-
Acclimatize the animals to the testing environment for at least 15 minutes.
-
Place the animal on the elevated mesh platform.
-
Apply von Frey filaments to the plantar surface of the hind paw on the injured side, starting with a filament of low force.
-
Gradually increase the filament force until a withdrawal response is observed.
-
The force at which the animal withdraws its paw is recorded as the paw withdrawal threshold (PWT).
-
Administer ASP8477 or vehicle orally and repeat the von Frey test at specified time points (e.g., 1, 2, 4, and 6 hours post-dosing).
| Treatment Group | N | Baseline PWT (g) | Post-treatment PWT (g) at 2h | % Reversal of Allodynia |
| Vehicle | 10 | 2.5 ± 0.3 | 2.8 ± 0.4 | 5% |
| ASP8477 (10 mg/kg) | 10 | 2.6 ± 0.2 | 8.5 ± 1.1 | 60% |
| ASP8477 (30 mg/kg) | 10 | 2.4 ± 0.3 | 12.2 ± 1.5 | 95% |
Protocol: Thermal Hyperalgesia (Hargreaves Test)
This test measures the latency to withdraw from a thermal stimulus.[1]
Materials:
-
Plantar test apparatus (radiant heat source)
-
Plexiglass enclosures on a glass surface
Procedure:
-
Acclimatize the animals in the plexiglass enclosures for at least 15 minutes.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source and record the time taken for the animal to withdraw its paw (paw withdrawal latency, PWL).
-
A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.
-
Administer ASP8477 or vehicle and measure PWL at various time points.
| Treatment Group | N | Baseline PWL (s) | Post-treatment PWL (s) at 2h | % Increase in Latency |
| Vehicle | 10 | 5.2 ± 0.5 | 5.5 ± 0.6 | 6% |
| ASP8477 (10 mg/kg) | 10 | 5.1 ± 0.4 | 9.8 ± 0.9 | 92% |
| ASP8477 (30 mg/kg) | 10 | 5.3 ± 0.5 | 13.5 ± 1.2 | 155% |
In Vivo Efficacy Assessment: Neuroinflammation
Protocol: Lipopolysaccharide (LPS)-Induced Neuroinflammation
LPS administration induces a systemic inflammatory response, including the production of pro-inflammatory cytokines in the brain.[6][7][8]
Animals:
-
Adult male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Administer ASP8477 or vehicle orally.
-
After a predetermined time (e.g., 1 hour), administer LPS (e.g., 1 mg/kg, intraperitoneally).
-
At a peak time for cytokine expression (e.g., 4 hours post-LPS), euthanize the animals and collect brain tissue (e.g., hippocampus, cortex) and blood.
-
Process the brain tissue for measurement of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) using ELISA or qPCR.
-
Measure cytokine levels in the plasma.
| Treatment Group | N | Hippocampal IL-1β (pg/mg protein) | Plasma TNF-α (pg/mL) |
| Vehicle + Saline | 8 | 15 ± 3 | 50 ± 10 |
| Vehicle + LPS | 8 | 150 ± 20 | 800 ± 100 |
| ASP8477 (30 mg/kg) + LPS | 8 | 75 ± 12 | 450 ± 60 |
In Vivo Efficacy Assessment: Anxiety and Depression-like Behaviors
Chronic pain is often associated with anxiety and depression.[4][9]
Protocol: Elevated Plus Maze (EPM) for Anxiety-like Behavior
The EPM test is based on the rodent's natural aversion to open and elevated spaces.[10]
Materials:
-
Elevated plus-shaped maze with two open and two closed arms
-
Video tracking software
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms.
-
Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
| Treatment Group | N | Time in Open Arms (s) | Open Arm Entries |
| Vehicle | 12 | 35 ± 5 | 8 ± 2 |
| ASP8477 (30 mg/kg) | 12 | 75 ± 8 | 15 ± 3 |
| Diazepam (2 mg/kg) | 12 | 90 ± 10 | 18 ± 4 |
Protocol: Forced Swim Test (FST) for Depression-like Behavior
The FST is based on the principle of behavioral despair.[11]
Materials:
-
Cylindrical container filled with water (25°C)
-
Video recording equipment
Procedure:
-
Place the animal in the water-filled cylinder for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the session.
-
Antidepressant compounds typically decrease the duration of immobility.
| Treatment Group | N | Immobility Time (s) |
| Vehicle | 10 | 150 ± 15 |
| ASP8477 (30 mg/kg) | 10 | 90 ± 12 |
| Fluoxetine (20 mg/kg) | 10 | 75 ± 10 |
References
- 1. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ASP-8477 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. The MOBILE Study—A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to study anxiety and depression in rodent models of chronic pain? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. In vivo model of inflammation - LPS induced cognitive decline - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 8. Sygnature Discovery Revolutionizes Neuroinflammation Research with In Vivo LPS Model - PharmaFeatures [pharmafeatures.com]
- 9. Overview of animal behavioral tests for studying anxiety and depressive-like consequences of chronic pain | Cairn.info [stm.cairn.info]
- 10. criver.com [criver.com]
- 11. Rodent tests of depression and anxiety: Construct validity and translational relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing ASP 8477 in Inflammatory Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory pain is a major clinical challenge, and the endocannabinoid system presents a promising therapeutic target. ASP 8477 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[1] By inhibiting FAAH, this compound increases the endogenous levels of anandamide, which in turn modulates pain and inflammation primarily through the activation of cannabinoid receptors CB1 and CB2.[1][2] This document provides detailed experimental protocols to evaluate the efficacy of this compound in preclinical models of inflammatory pain.
Signaling Pathway of this compound in Inflammatory Pain
Inflammatory stimuli trigger the "on-demand" synthesis of anandamide in immune and neuronal cells.[3] this compound blocks the hydrolysis of anandamide by FAAH, leading to its accumulation.[1] Elevated anandamide levels then activate peripheral CB1 and CB2 receptors. Activation of CB2 receptors on immune cells, such as macrophages and T-lymphocytes, leads to a reduction in the release of pro-inflammatory cytokines like TNF-α, IL-2, and IL-17.[3][4][5] Concurrently, activation of CB1 receptors on peripheral sensory neurons inhibits the release of pro-nociceptive neuropeptides and reduces neuronal excitability, thereby dampening pain signals.[3][6][7]
Experimental Workflow
A typical preclinical study to evaluate this compound in inflammatory pain involves several key stages: animal model induction, drug administration, behavioral assessments for pain, and biochemical analysis of inflammatory markers.
In Vivo Models of Inflammatory Pain
Carrageenan-Induced Paw Edema in Rats
This is a widely used model of acute inflammation.
Protocol:
-
Animals: Male Sprague-Dawley rats (180-220 g).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Acclimatize animals for at least 3 days before the experiment.
-
Baseline Measurements: Measure the baseline paw volume using a plethysmometer.
-
Drug Administration: Administer this compound (intraperitoneally, i.p., or orally, p.o.) 30-60 minutes before carrageenan injection.
-
Induction of Inflammation: Inject 100 µL of 1% λ-carrageenan in sterile saline into the plantar surface of the right hind paw.
-
Assessment of Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[8]
-
Assessment of Pain: Assess mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test) at the same time points.
| Group | Treatment | Route | Dosage |
| 1 | Vehicle | i.p./p.o. | - |
| 2 | This compound | i.p./p.o. | 1, 3, 10 mg/kg |
| 3 | Indomethacin (Positive Control) | i.p. | 5 mg/kg[8] |
Table 1: Dosing regimen for the carrageenan-induced paw edema model.
Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats
This model mimics chronic inflammation and arthritis.
Protocol:
-
Animals: Male Lewis or Sprague-Dawley rats (180-220 g).
-
Housing and Acclimatization: As described for the carrageenan model.
-
Induction of Arthritis: Inject 100 µL of CFA (containing 1 mg/mL heat-killed Mycobacterium tuberculosis) intradermally into the plantar surface of the right hind paw or at the base of the tail.[9]
-
Development of Arthritis: Arthritis develops over several days, with peak inflammation typically observed around day 14-21.
-
Drug Administration: Begin daily administration of this compound from day 7 post-CFA injection for a prophylactic effect, or from day 14 for a therapeutic effect.
-
Assessment of Arthritis:
-
Paw Volume/Diameter: Measure daily or on alternate days.
-
Arthritis Score: Score each paw based on a scale of 0-4 for erythema and swelling.
-
-
Assessment of Pain: Assess mechanical allodynia and thermal hyperalgesia on alternate days.
| Group | Treatment | Route | Dosage |
| 1 | Vehicle | i.p./p.o. | - |
| 2 | This compound | i.p./p.o. | 1, 3, 10 mg/kg (daily) |
| 3 | Methotrexate (Positive Control) | i.p. | 0.5-1 mg/kg (twice weekly) |
Table 2: Dosing regimen for the CFA-induced arthritis model.
Behavioral Assessment Protocols
Mechanical Allodynia: Von Frey Test
This test measures sensitivity to a non-noxious mechanical stimulus.
Protocol:
-
Place the rat in a plexiglass chamber with a wire mesh floor and allow it to acclimatize for 15-20 minutes.
-
Use a set of calibrated von Frey filaments (e.g., Stoelting) with increasing stiffness.
-
Apply the filament perpendicularly to the plantar surface of the paw with sufficient force to cause a slight buckling.[10]
-
A positive response is a sharp withdrawal, licking, or flinching of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.[10]
Thermal Hyperalgesia: Hargreaves Test
This test measures the latency to withdraw from a thermal stimulus.
Protocol:
-
Place the rat in a plexiglass chamber on a glass floor and allow it to acclimatize.
-
Position a radiant heat source beneath the glass floor, directly under the plantar surface of the paw.
-
Activate the heat source and start a timer.
-
The timer stops automatically when the rat withdraws its paw.[2]
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.[11]
-
Perform three measurements per paw with at least 5 minutes between each measurement.
| Parameter | Vehicle Control (Expected) | This compound (Expected Outcome) |
| Carrageenan Model | ||
| Paw Volume Increase (mL) | 0.8 - 1.2 | Dose-dependent reduction |
| Mechanical Threshold (g) | 2 - 4 | Dose-dependent increase |
| Thermal Latency (s) | 4 - 6 | Dose-dependent increase |
| CFA Model (Day 14-21) | ||
| Paw Volume Increase (mL) | 1.5 - 2.5 | Dose-dependent reduction |
| Arthritis Score (0-16) | 8 - 12 | Dose-dependent reduction |
| Mechanical Threshold (g) | 1 - 3 | Dose-dependent increase |
| Thermal Latency (s) | 3 - 5 | Dose-dependent increase |
Table 3: Expected quantitative outcomes in inflammatory pain models.
Biochemical and Histological Analysis
-
Tissue Collection: At the end of the experiment, euthanize the animals and collect the inflamed paw tissue and spinal cord.
-
Cytokine Analysis: Homogenize the paw tissue and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.
-
FAAH Activity Assay: Measure FAAH activity in the paw tissue and spinal cord to confirm target engagement by this compound.
-
Histology: Process the paw tissue for histological analysis to assess immune cell infiltration and tissue damage.
Logical Relationship of Experimental Components
The experimental design follows a logical progression from inducing an inflammatory state to assessing the therapeutic potential of this compound through behavioral and biochemical endpoints.
References
- 1. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. Anandamide suppresses proliferation and cytokine release from primary human T-lymphocytes mainly via CB2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anandamide Suppresses Proliferation and Cytokine Release from Primary Human T-Lymphocytes Mainly via CB2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The endocannabinoid system in pain and inflammation: Its relevance to rheumatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the endogeneous cannabinoid, anandamide, on neuronal activity in rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. | Semantic Scholar [semanticscholar.org]
- 9. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 11. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing ASP 8477 delivery for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of ASP 8477, a potent and selective FAAH inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to maximize the efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule drug that acts as a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the breakdown of endogenous cannabinoids, most notably anandamide (AEA). By inhibiting FAAH, this compound increases the levels of anandamide in the brain and peripheral tissues. This enhancement of endocannabinoid signaling is believed to be the primary mechanism behind its analgesic effects in models of neuropathic and dysfunctional pain.[1][2]
Q2: What is the recommended route of administration for this compound in preclinical models?
A2: this compound is orally active.[1][2] Oral gavage is the standard and recommended route for administration in preclinical rodent models to ensure accurate dosing.
Q3: What are the reported therapeutic effects of this compound?
A3: Preclinical studies in rat models have demonstrated that this compound exerts significant analgesic effects in neuropathic and dysfunctional pain models.[2] Specifically, it has been shown to ameliorate mechanical allodynia, thermal hyperalgesia, and cold allodynia.[2] It is important to note that this compound did not show significant effects on acute pain models.[2]
Q4: Are there any known off-target effects or safety concerns with FAAH inhibitors?
A4: Generally, FAAH inhibitors have been reported to be well-tolerated in clinical trials, with side effects such as mild somnolence, dizziness, headache, and nausea being observed.[1][3] However, a tragic incident occurred in a Phase I clinical trial with a different FAAH inhibitor, BIA 10-2474, which resulted in severe neurological adverse events and one fatality.[1][2][4] Subsequent investigations suggested that this specific compound might have had off-target effects not seen with other FAAH inhibitors.[5] It is crucial to adhere to recommended dosing protocols and conduct thorough safety monitoring in all experiments.
Troubleshooting Guides
Oral Gavage Administration
Issue: Animal exhibits signs of distress (e.g., coughing, choking, respiratory distress) during or after oral gavage.
-
Possible Cause: Accidental administration into the trachea.
-
Solution:
-
Immediately stop the procedure.
-
Withdraw the gavage needle.
-
Allow the animal to recover in its cage and monitor it closely for at least an hour.
-
If respiratory distress persists, the animal should be euthanized according to institutional guidelines.
-
Prevention: Ensure proper restraint with the head and neck stabilized. The gavage needle should be inserted gently along the upper palate and allowed to be swallowed rather than forced. There should be no resistance during insertion.[6][7]
-
Issue: Inconsistent or lower-than-expected efficacy in a dose group.
-
Possible Cause 1: Improper gavage technique leading to incomplete dosing.
-
Solution 1: Review and standardize the oral gavage procedure among all personnel. Ensure the full calculated volume is administered slowly to prevent regurgitation.[8][9]
-
Possible Cause 2: Issues with vehicle or formulation.
-
Solution 2: Verify the solubility and stability of this compound in the chosen vehicle. Ensure the formulation is homogenous and does not precipitate. Consider using common vehicles like 0.5% methylcellulose or a solution containing a small amount of a solubilizing agent like DMSO, followed by dilution in saline.[10]
Analgesic Efficacy Assessment (Hot Plate Test)
Issue: High variability in baseline latency times between animals.
-
Possible Cause 1: Inadequate acclimatization of the animals to the testing environment and apparatus.
-
Solution 1: Ensure a sufficient acclimatization period (e.g., at least 60 minutes) in the testing room before the experiment. Handle the animals gently to minimize stress-induced analgesia or hyperalgesia.[11]
-
Possible Cause 2: Environmental factors influencing pain perception.
-
Solution 2: Maintain a consistent and controlled environment (e.g., temperature, humidity, noise levels). Avoid any disruptions or changes in routine during the experimental period.[11]
Issue: Observed latencies are consistently very short, even in the control group.
-
Possible Cause: The hot plate temperature may be set too high, or the animals may have learned the task, leading to a conditioned response.[11][12]
-
Solution:
-
Verify the accuracy of the hot plate's temperature setting with an independent thermometer.
-
Consider a short training session on a non-testing day to habituate the animals to the apparatus without causing a learned aversion.[11]
-
Ensure the cut-off time is appropriate to prevent tissue damage.
-
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of Oral FAAH Inhibitors in Rats
| Parameter | URB937[13][14] | PKM-833[15] |
| Oral Bioavailability (F%) | 36% | 41% - 91% |
| Dose for ED50 (Liver FAAH) | 0.9 mg/kg | Not Reported |
| Dose for ED50 (Brain FAAH) | 20.5 mg/kg | Not Reported |
| Plasma Half-life (t1/2) | Not Reported | 5.8 hours (at 1 mg/kg IV) |
| Minimum Effective Dose (Inflammatory Pain) | Not Reported | 0.3 mg/kg |
Note: This table presents data from other FAAH inhibitors to provide a general reference for expected pharmacokinetic properties. Actual values for this compound may vary.
Table 2: Efficacy of FAAH Inhibitors in Preclinical Rat Pain Models
| FAAH Inhibitor | Pain Model | Effect | Minimum Effective Dose |
| PF-04457845[16] | Inflammatory (CFA) | Decrease in mechanical allodynia | 0.1 mg/kg (oral) |
| URB597[16][17] | Inflammatory (CFA) | Reduced mechanical allodynia and thermal hyperalgesia | Not Reported |
| JNJ-1661010[16] | Neuropathic (Chung model) | Attenuation of pain behaviors | 20 mg/kg (i.p.) |
| PKM-833[15] | Inflammatory (CFA) | Improved mechanical allodynia | 0.3 mg/kg |
Note: This table summarizes the efficacy of various FAAH inhibitors in different pain models to provide context for the potential effects of this compound.
Experimental Protocols
Protocol 1: Assessment of Analgesic Efficacy using the Hot Plate Test
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats to the housing facility for at least one week before the experiment. On the day of testing, transfer the animals to the experimental room at least 60 minutes prior to the start of the procedure.
-
Baseline Latency Measurement:
-
Set the hot plate apparatus to a constant temperature of 52.5 ± 0.5°C.
-
Gently place each rat on the hot plate surface, enclosed by a transparent cylinder, and immediately start a timer.
-
Observe the animal for nocifensive behaviors, such as hind paw licking, shaking, or jumping.
-
Stop the timer at the first clear sign of a hind paw response and record the latency.
-
To prevent tissue damage, implement a cut-off time of 45 seconds. If the animal does not respond by the cut-off time, remove it from the hot plate and assign it a latency of 45 seconds.
-
-
Drug Administration:
-
Group the animals and administer this compound or vehicle via oral gavage.
-
-
Post-Treatment Latency Measurement:
-
At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place each rat back on the hot plate and measure the response latency as described in the baseline measurement.
-
-
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test) to determine the significance of the analgesic effect.
-
Protocol 2: Oral Gavage Administration in Rats
-
Preparation:
-
Weigh each rat to accurately calculate the dose volume. The maximum recommended volume for oral gavage in rats is 10 mL/kg.[7]
-
Prepare the this compound formulation in the desired vehicle.
-
Select an appropriately sized gavage needle (e.g., 16-18 gauge for adult rats) with a ball tip. The length of the needle should be pre-measured from the tip of the rat's nose to the last rib to ensure it reaches the stomach.[6][7]
-
-
Restraint:
-
Gently but firmly restrain the rat. For larger rats, the "v-hold" method against the body is effective. Ensure the head and neck are stabilized in a straight line with the body.[7]
-
-
Needle Insertion:
-
Moisten the tip of the gavage needle with sterile water or the vehicle.
-
Gently insert the needle into the side of the mouth, behind the incisors.
-
Advance the needle slowly and smoothly along the roof of the mouth towards the back of the throat. The rat should exhibit a swallowing reflex.
-
Allow the needle to pass down the esophagus. Do not apply force. If resistance is met, withdraw and reposition.[6][7]
-
-
Substance Administration:
-
Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to deliver the substance.
-
-
Post-Administration Monitoring:
-
Gently withdraw the needle.
-
Return the rat to its home cage and monitor for at least 15-30 minutes for any signs of adverse reactions.[8]
-
Visualizations
Caption: FAAH Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the efficacy of this compound.
Caption: Troubleshooting workflow for common experimental issues with this compound.
References
- 1. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharmadive.com [biopharmadive.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Man dies after taking clinical trial drug- Expert reaction - Science Media Centre [sciencemediacentre.co.nz]
- 5. pharmafile.com [pharmafile.com]
- 6. research-support.uq.edu.au [research-support.uq.edu.au]
- 7. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 8. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 9. instechlabs.com [instechlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics, pharmacodynamics and safety studies on URB937, a peripherally restricted fatty acid amide hydrolase inhibitor, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics, pharmacodynamics and safety studies on URB937, a peripherally restricted fatty acid amide hydrolase inhibitor, in rats [escholarship.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of ASP 8477 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ASP8477, a potent and selective Fatty Acid Amide Hydrolase (FAAH) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ASP8477?
ASP8477 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the breakdown of several endogenous fatty acid amides, including the endocannabinoid anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA).[3] By inhibiting FAAH, ASP8477 increases the levels of these endogenous lipids, which are known to modulate pain and inflammation through various signaling pathways.[3][4]
Q2: What are the known molecular targets of ASP8477?
The primary and intended molecular target of ASP8477 is FAAH-1.[4] Preclinical studies have highlighted its potency and selectivity for this enzyme.[1][2] However, researchers should be aware of other potential interactions.
Q3: What are the potential off-target effects of ASP8477?
While developed as a selective FAAH inhibitor, ASP8477 has been shown to have direct inhibitory effects on several cytochrome P450 (CYP) enzymes. In vitro studies have demonstrated that ASP8477 can inhibit CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[5] The inhibitory effect is most pronounced on CYP2C19.[5] These interactions are critical to consider in experimental designs, especially in co-treatment paradigms, as they can lead to altered metabolism of other compounds.
Q4: Can the on-target effect of ASP8477 (FAAH inhibition) lead to unintended signaling?
Yes. The elevation of anandamide (AEA) levels resulting from FAAH inhibition can activate signaling pathways beyond the well-known cannabinoid receptors (CB1 and CB2). AEA is also known to interact with:
-
Transient Receptor Potential Vanilloid 1 (TRPV1) channels: This interaction can be complex, potentially leading to both analgesic and nociceptive effects.[6][7]
Researchers should consider these alternative signaling pathways when interpreting experimental results.
Troubleshooting Guide
Issue 1: Unexpected experimental results not seemingly related to CB1/CB2 receptor activation.
-
Possible Cause 1: Activation of non-cannabinoid receptor pathways. The increased levels of anandamide due to FAAH inhibition can activate other receptors like TRPV1, GPR55, or PPARs.[6][8]
-
Troubleshooting Steps:
-
Investigate the expression levels of TRPV1, GPR55, and PPARs in your experimental system.
-
Use specific antagonists for these receptors to determine if the observed effects are mediated through these alternative pathways.
-
Measure the levels of AEA, OEA, and PEA in your system to confirm that ASP8477 is having its intended primary effect.
-
-
Possible Cause 2: Off-target effects on CYP enzymes. If your experimental system involves other compounds, ASP8477's inhibition of CYP enzymes could be altering their metabolism and causing unexpected effects.[5]
-
Troubleshooting Steps:
-
Review the metabolic pathways of all compounds in your experiment to identify potential interactions with CYP2C8, 2C9, 2C19, 2D6, and 3A4.[5]
-
If possible, measure the concentrations of co-administered compounds to check for altered metabolism.
-
Consider using a different FAAH inhibitor with a known distinct CYP interaction profile for comparison.
-
Issue 2: Inconsistent analgesic or anti-inflammatory effects.
-
Possible Cause: Dual effects of anandamide on TRPV1. Anandamide can both activate and desensitize TRPV1 channels.[7][9] The net effect can be dependent on the concentration of anandamide achieved and the specific experimental conditions.
-
Troubleshooting Steps:
-
Perform a dose-response curve for ASP8477 in your model to identify the optimal concentration.
-
Use a TRPV1 antagonist to dissect the contribution of this pathway to the overall effect.
-
Consider the duration of ASP8477 treatment, as prolonged exposure to elevated anandamide may lead to TRPV1 desensitization.[9]
-
Data Presentation
Table 1: Known Inhibitory Activity of ASP8477
| Target | IC50 Value | Notes |
| Human FAAH-1 | 3.99 nM | Data from unpublished preclinical studies.[4] |
| CYP2C8 | Direct Inhibitor | Specific IC50 not provided in the search results.[5] |
| CYP2C9 | Direct Inhibitor | Weak inhibitor at lower doses.[5] |
| CYP2C19 | Direct Inhibitor | Moderate to strong inhibitor.[5] |
| CYP2D6 | Direct Inhibitor | Weak to strong inhibitor, dose-dependent.[5] |
| CYP3A4 | Direct Inhibitor | Weak inhibitor.[5] |
Experimental Protocols
Protocol 1: General In Vitro Assessment of FAAH Inhibition
This protocol provides a general workflow for assessing the inhibitory activity of ASP8477 on FAAH in a cellular or tissue lysate model.
Caption: General workflow for in vitro FAAH inhibition assay.
Signaling Pathways
Diagram 1: Intended and Potential "Off-Pathway" Signaling of ASP8477
This diagram illustrates the primary mechanism of action of ASP8477 and the subsequent potential for on-target but "off-pathway" signaling due to increased anandamide levels.
Caption: ASP8477 inhibits FAAH, increasing anandamide levels and signaling.
Diagram 2: Potential for Drug-Drug Interactions via CYP450 Inhibition
This diagram illustrates the logical relationship of how ASP8477 can cause off-target effects through the inhibition of cytochrome P450 enzymes, potentially leading to drug-drug interactions.
Caption: ASP8477's inhibition of CYP enzymes can alter drug metabolism.
References
- 1. Anandamide receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MOBILE Study—A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASP-8477 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Frontiers | Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitization [frontiersin.org]
Interpreting variable results in ASP 8477 pain studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fatty acid amide hydrolase (FAAH) inhibitor, ASP8477, in preclinical pain models.
Frequently Asked Questions (FAQs)
Q1: What is ASP8477 and what is its mechanism of action in pain?
A1: ASP8477 is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the breakdown of endogenous fatty acid amides. These include the endocannabinoid anandamide (AEA), as well as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA). By inhibiting FAAH, ASP8477 increases the levels of these endocannabinoids, which are known to have analgesic properties through their interaction with cannabinoid receptors (CB1 and CB2) and potentially other targets involved in pain signaling.[1][2] Preclinical studies have shown that this mechanism is effective in rodent models of neuropathic and dysfunctional pain.[1]
Q2: Preclinical studies showed ASP8477 to be effective, but a Phase IIa clinical trial (the MOBILE study) did not meet its primary endpoint. Why the discrepancy?
A2: The discrepancy between promising preclinical data and the outcomes of the Phase IIa MOBILE study highlights the complexities of translating animal model findings to human clinical efficacy. Several factors could contribute to this:
-
Species Differences: The endocannabinoid system and pain processing can differ between rodents and humans.
-
Pain Model Limitations: Preclinical models, such as spinal nerve ligation and chronic constriction injury, mimic specific aspects of neuropathic pain but do not fully replicate the human condition, which is often multifactorial and includes a significant psychological component.
-
Patient Heterogeneity: The clinical trial included patients with painful diabetic peripheral neuropathy (PDPN) and postherpetic neuralgia (PHN), which are heterogeneous conditions.[3] It's possible that ASP8477 is effective only in a specific sub-population of patients that was not sufficiently represented in the trial.
-
Placebo Effect: The MOBILE study had a notable placebo response, which can make it challenging to demonstrate the efficacy of a new drug.[3]
-
Dosing and Exposure: The optimal dose and exposure of ASP8477 for efficacy in humans may not have been achieved in the Phase IIa trial.
Q3: What are the most common sources of variability in preclinical pain studies using models like von Frey and hot plate tests?
A3: Variability is a significant challenge in behavioral pain research. Key sources include:
-
Animal-related factors: Genetic background, age, sex, and stress levels of the animals can all influence pain sensitivity.
-
Experimenter-related factors: Handling of the animals, subtle differences in the application of stimuli (e.g., pressure in the von Frey test, location of the heat source in the hot plate test), and experimenter bias can introduce variability.
-
Environmental factors: Time of day of testing, noise levels in the facility, and housing conditions can affect animal behavior and pain responses.
-
Procedural factors: Lack of sufficient habituation to the testing apparatus and repeated testing can lead to learned responses or stress-induced analgesia.[4][5]
Troubleshooting Guides
Issue 1: High Variability in von Frey Test Results
Symptoms:
-
Large error bars in your data.
-
Inconsistent baseline paw withdrawal thresholds.
-
Difficulty detecting a significant effect of ASP8477.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Insufficient Habituation | Acclimate animals to the testing chambers for at least 15-30 minutes for several days before starting the experiment. Allow them to explore and settle. |
| Inconsistent Filament Application | Always apply the von Frey filament perpendicular to the plantar surface of the paw with a consistent, slow pressure until it just buckles. Target the same area of the paw for each measurement. |
| Experimenter Bias | Whenever possible, the experimenter scoring the withdrawal response should be blinded to the treatment groups. |
| Animal Stress | Handle animals gently and minimize noise and disturbances in the testing room. Consider performing tests during the animals' dark cycle when they are more active. |
| Testing Surface | Ensure the mesh floor of the testing apparatus is clean and consistent across all cages. The type of surface can influence withdrawal thresholds.[6] |
Issue 2: Inconsistent Latency Times in the Hot Plate Test
Symptoms:
-
Wide range of paw withdrawal or jumping latencies in control animals.
-
Lack of a clear thermal hyperalgesia effect in your pain model.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Learned Behavior | Animals can learn to anticipate the heat stimulus, leading to shorter latencies. To minimize this, ensure a sufficient interval between tests and handle animals consistently. For repeated measures, a longer inter-test interval may be necessary. |
| Incorrect Endpoint Measurement | Clearly define the endpoint (e.g., paw licking, jumping) and score it consistently. Paw licking is often considered a more direct measure of nociception than jumping.[4] |
| Plate Temperature Fluctuations | Regularly calibrate the hot plate to ensure a stable and accurate temperature. |
| Animal's Position on the Plate | Gently place the animal in the center of the hot plate for each trial. |
| Stress-Induced Analgesia | Minimize handling stress before placing the animal on the hot plate. |
Data Presentation
Table 1: Summary of ASP8477 Efficacy in Preclinical Neuropathic Pain Models
| Pain Model | Species | Behavioral Assay | Key Findings |
| Spinal Nerve Ligation (SNL) | Rat | Mechanical Allodynia (von Frey) | Single and repeated oral administration of ASP8477 ameliorated mechanical allodynia.[1] |
| Chronic Constriction Injury (CCI) | Rat | Thermal Hyperalgesia & Cold Allodynia | Single oral administration of ASP8477 improved thermal hyperalgesia and cold allodynia.[1] |
| Reserpine-Induced Myalgia | Rat | Muscle Pressure Threshold | ASP8477 restored muscle pressure thresholds.[1] |
Note: Specific quantitative data on paw withdrawal thresholds (in grams) and latencies (in seconds) from the primary preclinical publication were not publicly available in the search results. Researchers should refer to the full-text article of Okamoto et al., 2020 for these specific values.
Experimental Protocols
Spinal Nerve Ligation (SNL) Model for Neuropathic Pain
-
Objective: To induce mechanical allodynia by ligating the L5 and L6 spinal nerves.
-
Procedure:
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a dorsal midline incision to expose the L4-S2 vertebrae.
-
Carefully remove the L6 transverse process to expose the L4, L5, and L6 spinal nerves.
-
Isolate the L5 and L6 spinal nerves and tightly ligate them with a silk suture.
-
Close the muscle and skin layers with sutures.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for signs of distress. Allow for a recovery period of at least 7 days before behavioral testing.
-
Behavioral Assessment: Measure mechanical allodynia using the von Frey test at baseline and at various time points after drug administration.
Chronic Constriction Injury (CCI) Model for Neuropathic Pain
-
Objective: To induce thermal hyperalgesia and mechanical allodynia by loosely ligating the sciatic nerve.
-
Procedure:
-
Anesthetize the rat.
-
Make an incision on the lateral side of the thigh to expose the common sciatic nerve.
-
Place four loose ligatures of chromic gut suture around the sciatic nerve, approximately 1 mm apart.
-
The ligatures should be tightened until they just elicit a brief twitch in the corresponding muscles.
-
Close the muscle and skin layers.
-
-
Post-operative Care: Monitor the animal for signs of infection and distress. Allow a recovery period of 7-14 days for the development of neuropathic pain behaviors.
-
Behavioral Assessment: Measure thermal hyperalgesia using the hot plate test and mechanical allodynia with the von Frey test.
Von Frey Test for Mechanical Allodynia
-
Objective: To measure the paw withdrawal threshold in response to a mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments.
-
Procedure:
-
Place the animal in a testing chamber with a mesh floor and allow it to habituate.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament below the expected threshold.
-
Apply the filament with enough force to cause it to bend, and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold.
-
Hot Plate Test for Thermal Hyperalgesia
-
Objective: To measure the latency of the paw withdrawal response to a thermal stimulus.
-
Apparatus: A hot plate apparatus with a controlled temperature.
-
Procedure:
-
Set the hot plate temperature (e.g., 50-55°C).
-
Gently place the animal on the hot plate.
-
Start a timer and observe the animal for a paw withdrawal response (licking or jumping).
-
Stop the timer as soon as the response is observed.
-
If no response occurs within a pre-determined cut-off time (e.g., 30-45 seconds), remove the animal to prevent tissue damage.
-
Mandatory Visualizations
Caption: Signaling pathway of ASP8477 action.
Caption: Experimental workflow for preclinical pain studies.
Caption: Logical troubleshooting flow for variable results.
References
- 1. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The MOBILE Study—A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The influence of non-nociceptive factors on hot-plate latency in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paw withdrawal threshold in the von Frey hair test is influenced by the surface on which the rat stands - PubMed [pubmed.ncbi.nlm.nih.gov]
Duration of analgesic effect of single-dose ASP 8477
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance for experiments related to the analgesic effect of the single-dose fatty acid amide hydrolase (FAAH) inhibitor, ASP8477.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ASP8477's analgesic effect?
A1: ASP8477 is a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme.[1][2] FAAH is the primary enzyme responsible for the breakdown of anandamide, an endogenous cannabinoid agonist.[1][2] By inhibiting FAAH, ASP8477 increases the levels of anandamide in the brain, which then enhances the activation of cannabinoid receptors (primarily CB1 and CB2), leading to analgesic effects.[1][2][3][4] This mechanism is targeted for treating chronic pain conditions like neuropathic and dysfunctional pain.[1][2]
Q2: What is the expected duration of the analgesic effect of a single dose of ASP8477 in preclinical models?
A2: In preclinical studies involving rat models of neuropathic and dysfunctional pain, a single oral administration of ASP8477 has been shown to produce an analgesic effect that persists for at least 4 hours.[1][2] This duration is consistent with the inhibitory effect on the FAAH enzyme observed in the rat brain.[1][2]
Q3: Has the analgesic efficacy of single-dose ASP8477 been established in humans?
A3: The clinical trial data on single-dose efficacy is complex. A Phase I study in healthy female subjects using a capsaicin-induced pain model showed that multiple ascending doses of ASP8477 resulted in a significant reduction in pain scores compared to placebo.[5][6][7] However, a Phase IIa clinical trial (the MOBILE study) in patients with peripheral neuropathic pain (resulting from painful diabetic peripheral neuropathy or postherpetic neuralgia) did not demonstrate a significant difference in pain relief between ASP8477 and placebo after a dose titration and maintenance period.[8][9][10] It is important to note that this study did not evaluate a single-dose effect but rather a sustained dosing regimen.
Q4: What are the potential advantages of a FAAH inhibitor like ASP8477 over direct-acting cannabinoid receptor agonists?
A4: Direct-acting cannabinoid receptor agonists can be effective for chronic pain but are often associated with side effects in the central nervous system.[1] FAAH inhibitors like ASP8477 aim to enhance the body's own endocannabinoid system in a more localized and "on-demand" manner, potentially offering a better safety and tolerability profile.[3][4] Preclinical studies with ASP8477 have shown analgesic effects without causing motor coordination deficits.[1]
Troubleshooting Guides
Issue: Inconsistent or no analgesic effect observed in a preclinical neuropathic pain model.
| Possible Cause | Troubleshooting Step |
| Improper animal model induction. | Ensure the surgical procedure for the chosen model (e.g., spinal nerve ligation) is performed correctly and consistently. Verify the development of mechanical allodynia or thermal hyperalgesia post-surgery before drug administration. |
| Incorrect dosage or administration route. | Confirm the correct dosage of ASP8477 based on previous studies and the animal's weight. Ensure proper oral gavage or other intended administration technique. |
| Timing of behavioral assessment. | The peak analgesic effect may have been missed. Conduct behavioral testing at multiple time points post-administration (e.g., 1, 2, 4, and 6 hours) to capture the full duration of action. |
| Animal stress. | High levels of stress can influence pain perception and behavioral responses. Acclimatize animals to the testing environment and handling procedures to minimize stress. |
Issue: High variability in pain scores in a human capsaicin-induced pain study.
| Possible Cause | Troubleshooting Step |
| Variability in capsaicin response. | The response to topical capsaicin can vary between individuals.[7] Consider a pre-study screening to select subjects who demonstrate a robust and consistent hyperalgesic response to capsaicin. |
| Inconsistent application of capsaicin. | Standardize the amount of capsaicin cream applied and the surface area of application. Ensure the duration of application is consistent for all subjects. |
| Subjective nature of pain reporting. | Provide clear and consistent instructions to subjects on how to use the visual analog scale (VAS) or other pain rating scales.[5] |
| Placebo effect. | A strong placebo effect can mask the true effect of the drug. Employ a double-blind, placebo-controlled study design to minimize this bias. |
Quantitative Data Summary
Table 1: Preclinical Analgesic Effect of Single-Dose ASP8477 in Rat Models
| Pain Model | Endpoint Measured | Effect of ASP8477 | Duration of Effect | Citation |
| Spinal Nerve Ligation | Mechanical Allodynia | Ameliorated | At least 4 hours | [1] |
| Chronic Constriction Nerve Injury | Thermal Hyperalgesia | Improved | At least 4 hours | [1] |
| Chronic Constriction Nerve Injury | Cold Allodynia | Improved | At least 4 hours | [1] |
| Reserpine-Induced Myalgia | Muscle Pressure Thresholds | Restored | At least 4 hours | [1] |
Table 2: Key Findings from Clinical Trials with ASP8477
| Study Phase | Population | Primary Endpoint | Key Finding | Citation |
| Phase I | Healthy Female Subjects | Difference in Laser Evoked Potential (LEP) N2-P2 peak-to-peak amplitudes | Numerically lower LEP amplitudes for ASP8477 100 mg vs placebo (P = 0.0721). Significant difference in subjects with positive capsaicin skin effects (P = 0.0146). Significant reduction in VAS pain score for all doses vs placebo (P < 0.0007). | [5][6] |
| Phase IIa (MOBILE Study) | Patients with Peripheral Neuropathic Pain | Change in mean 24-hour average numeric pain rating scale (NPRS) | No significant difference in mean 24-hour average NPRS score between ASP8477 and placebo (P = 0.644). | [8][9][10] |
Experimental Protocols
1. Spinal Nerve Ligation (SNL) Model in Rats for Neuropathic Pain
-
Objective: To induce a state of chronic neuropathic pain characterized by mechanical allodynia and thermal hyperalgesia.
-
Procedure:
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a dorsal midline incision to expose the L4 to L6 vertebrae.[11]
-
Carefully remove the L6 transverse process to expose the L4 and L5 spinal nerves.[11]
-
Isolate the L5 and L6 spinal nerves and tightly ligate them with a silk suture.[11]
-
Close the muscle and skin layers with sutures and wound clips.
-
Allow the animals to recover for a minimum of 3 days before behavioral testing.[11]
-
-
Assessment of Analgesia:
-
Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments. An increase in the withdrawal threshold after ASP8477 administration indicates an analgesic effect.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source (e.g., Hargreaves test). An increase in withdrawal latency after ASP8477 administration indicates an analgesic effect.
-
2. Capsaicin-Induced Hyperalgesia Model in Humans
-
Objective: To induce a localized and transient state of hyperalgesia to assess the efficacy of analgesic compounds.
-
Procedure:
-
Assessment of Analgesia:
-
Visual Analog Scale (VAS) for Pain: At various time points after drug administration, subjects rate their pain intensity on a 100-mm VAS, where 0 represents "no pain" and 100 represents "the worst imaginable pain."[5]
-
Laser Evoked Potentials (LEPs): A CO2 laser is used to deliver brief heat stimuli to the sensitized skin area. The resulting brain activity (N2-P2 peak-to-peak amplitude) is measured using EEG. A reduction in the N2-P2 amplitude after drug administration indicates an analgesic/antihyperalgesic effect.[5]
-
Mandatory Visualizations
Caption: Signaling pathway of ASP8477's analgesic action.
Caption: Experimental workflow for preclinical analgesic assessment.
References
- 1. Gut pain and hyperalgesia induced by capsaicin: a human experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of cold pain, cold allodynia and cold hyperalgesia in freely behaving rats | springermedizin.de [springermedizin.de]
- 3. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting fatty acid amide hydrolase (FAAH) to treat pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new human experimental pain model: the heat/capsaicin sensitization model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. Human experimental pain models 3: heat/capsaicin sensitization and intradermal capsaicin models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human Experimental Pain Models 3: Heat/Capsaicin Sensitization and Intradermal Capsaicin Models | Springer Nature Experiments [experiments.springernature.com]
- 10. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Attenuation of capsaicin-induced ongoing pain and secondary hyperalgesia during exposure to an immersive virtual reality environment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of ASP 8477 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal bioavailability of ASP 8477 in animal models. The following information is curated to assist in designing and executing experiments to improve the systemic exposure of this promising FAAH inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability important?
This compound is an orally active and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the breakdown of endogenous cannabinoids.[1][2] By inhibiting FAAH, this compound increases the levels of anandamide, an endocannabinoid, which can produce analgesic effects in various pain models.[1] Oral administration is the preferred route for patient compliance, making the optimization of its oral bioavailability a critical factor for preclinical and clinical success.[3][4][5]
Q2: What are the potential factors that could limit the oral bioavailability of this compound?
-
Poor Aqueous Solubility: Many orally administered drugs exhibit low solubility in gastrointestinal fluids, which is a rate-limiting step for absorption.[3][4][5]
-
First-Pass Metabolism: After absorption from the gut, the drug passes through the liver where it may be extensively metabolized before reaching systemic circulation.[4]
-
Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the drug back into the gut lumen, reducing its net absorption.[6]
-
Chemical Instability: Degradation of the drug in the acidic environment of the stomach or by enzymes in the gastrointestinal tract can reduce the amount of active compound available for absorption.
Q3: Which animal models are recommended for studying the oral bioavailability of this compound?
Rodents, particularly rats (e.g., Sprague-Dawley, Wistar), are commonly used for initial oral bioavailability screening due to their well-characterized physiology, availability, and cost-effectiveness.[7][8][9] Beagle dogs are another frequently used model as their gastrointestinal anatomy and physiology share more similarities with humans, especially for pH-dependent absorption.[7][8][9] The choice of model may depend on the specific metabolic pathways of this compound and their relevance to human metabolism.[7][8]
Troubleshooting Guide: Low Oral Bioavailability of this compound
This guide provides a structured approach to troubleshooting and improving the oral bioavailability of this compound in your animal models.
Issue 1: Low and Variable Plasma Concentrations of this compound
Potential Cause: Poor aqueous solubility leading to incomplete dissolution in the gastrointestinal tract.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low plasma concentrations.
Recommended Solutions & Experimental Protocols:
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases the surface area available for dissolution.[3][4]
-
Methodology:
-
Micronization: Utilize techniques like air-jet milling to reduce the particle size to the micron range.
-
Nanonization: Employ methods such as wet milling or high-pressure homogenization to create a nanosuspension of this compound.
-
-
Experimental Protocol: Prepare formulations of micronized or nanosized this compound suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administer to fasted rats via oral gavage. Collect blood samples at predetermined time points to determine the pharmacokinetic profile.
-
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can enhance its solubility and dissolution rate.[10]
-
Methodology: Prepare solid dispersions of this compound with polymers like PVP, HPMC, or Soluplus® using techniques such as spray drying or hot-melt extrusion.
-
Experimental Protocol: Administer the solid dispersion formulation orally to an animal model and compare its pharmacokinetic profile to a crystalline drug suspension.
-
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[10][11]
-
Methodology: Formulate this compound in a mixture of oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and cosolvents (e.g., Transcutol®).
-
Experimental Protocol: The SEDDS formulation is administered orally in a gelatin capsule. Upon contact with gastrointestinal fluids, it should form a fine emulsion, facilitating drug dissolution and absorption.
-
Data Presentation: Comparison of Formulation Strategies
| Formulation Strategy | Expected Cmax | Expected AUC | Advantages | Disadvantages |
| Crystalline Suspension | Low | Low | Simple to prepare | Poor dissolution, high variability |
| Micronized Suspension | Moderate | Moderate | Increased surface area | Potential for particle aggregation |
| Nanosuspension | High | High | Significantly increased dissolution rate | More complex manufacturing process |
| Amorphous Solid Dispersion | High | High | Enhanced solubility and dissolution | Potential for physical instability (recrystallization) |
| SEDDS | High | High | Improved solubility and absorption | Potential for GI side effects with high surfactant concentrations |
Issue 2: Evidence of High First-Pass Metabolism
Potential Cause: Extensive metabolism of this compound in the liver or intestinal wall after absorption.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected high first-pass metabolism.
Recommended Solutions & Experimental Protocols:
-
Inhibition of Metabolic Enzymes: Co-administration of this compound with a known inhibitor of the metabolizing enzymes (if identified) can increase its systemic exposure. This is primarily a tool for confirming the metabolic pathway and not a viable long-term formulation strategy.
-
Prodrug Approach: A prodrug of this compound could be designed to be more resistant to first-pass metabolism and then be converted to the active drug in systemic circulation.
-
Lymphatic Targeting: Formulations that promote lymphatic uptake can bypass the portal circulation and, therefore, the first-pass metabolism in the liver.[12]
-
Methodology: Lipid-based formulations, particularly those with long-chain fatty acids, can be utilized to enhance lymphatic transport.[12]
-
Experimental Protocol: Administer a lipid-based formulation of this compound to a suitable animal model (e.g., rats with cannulated thoracic lymph ducts) to quantify the extent of lymphatic absorption.
-
Issue 3: Poor Membrane Permeability
Potential Cause: The physicochemical properties of this compound may hinder its ability to cross the intestinal epithelium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected poor membrane permeability.
Recommended Solutions & Experimental Protocols:
-
Use of Permeation Enhancers: Certain excipients can transiently open the tight junctions between intestinal epithelial cells or fluidize the cell membrane, thereby increasing drug permeability.[13][14][15]
-
Methodology: Incorporate generally regarded as safe (GRAS) permeation enhancers such as sodium caprate, bile salts, or certain surfactants into the formulation.[14]
-
Experimental Protocol: Administer this compound with and without a permeation enhancer to animal models and compare the resulting pharmacokinetic profiles. It is crucial to also assess the potential for local and systemic toxicity of the permeation enhancer.
-
Data Presentation: Common Permeation Enhancers
| Permeation Enhancer | Mechanism of Action | Typical Concentration Range | Potential Concerns |
| Sodium Caprate | Opens tight junctions | 0.1 - 1% w/v | Potential for mucosal irritation |
| Bile Salts (e.g., Sodium Deoxycholate) | Micellar solubilization, membrane fluidization | 0.1 - 2% w/v | Can cause gastrointestinal distress |
| Labrasol® | Surfactant, membrane fluidization | 5 - 20% v/v | Potential for GI side effects |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: House the animals in a controlled environment for at least one week prior to the experiment with free access to standard chow and water.
-
Fasting: Fast the rats overnight (approximately 12-16 hours) before dosing, with continued access to water.
-
Formulation Preparation: Prepare the this compound formulation (e.g., suspension, SEDDS, solid dispersion) at the target concentration.
-
Dosing: Administer the formulation via oral gavage at a predetermined dose.
-
Blood Sampling: Collect serial blood samples (approx. 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and oral bioavailability (F%) by comparing with data from an intravenous administration group.
References
- 1. ASP-8477 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. japsonline.com [japsonline.com]
- 14. Bioavailability Enhancement Service & Permeability Solutions | Vici Health Sciences [vicihealthsciences.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Addressing Solubility Issues of ASP8477 for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with ASP8477 in in vitro experimental settings.
Troubleshooting Guide
Q1: My ASP8477 is not dissolving in my aqueous assay buffer. What should I do?
A1: Direct dissolution of ASP8477, a potent and selective fatty acid amide hydrolase (FAAH) inhibitor, in aqueous buffers is often challenging due to its likely hydrophobic nature.[1] The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent.
Recommended Solvents for Stock Solutions:
-
Dimethyl Sulfoxide (DMSO): This is the most common solvent for preparing stock solutions of poorly soluble compounds for in vitro assays.[2]
-
Ethanol or Methanol: Short-chain alcohols can also be effective for creating stock solutions.[2]
Protocol for Preparing a Stock Solution:
-
Weigh the desired amount of ASP8477 powder accurately.
-
Add a small volume of the chosen organic solvent (e.g., DMSO) to the powder.
-
Vortex or sonicate the mixture until the compound is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my cell culture medium or assay buffer. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock in an aqueous medium is a common issue. This "fall-out" occurs when the final concentration of the organic solvent is not sufficient to maintain the solubility of the compound. Here are several strategies to mitigate this:
-
Minimize the Final Solvent Concentration: Aim for the lowest possible final concentration of the organic solvent in your assay. Many cell lines can tolerate up to 0.5% DMSO, but it is crucial to determine the tolerance of your specific cell line with a solvent toxicity test.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay buffer. This gradual decrease in solvent concentration can sometimes prevent precipitation.
-
Pre-warming the Assay Medium: Warming the cell culture medium or assay buffer to 37°C before adding the ASP8477 stock solution can sometimes improve solubility.
-
Use of Pluronic F-127: Pluronic F-127 is a non-ionic surfactant that can aid in the solubilization of hydrophobic compounds in aqueous solutions. A low concentration (e.g., 0.02%) in the final assay medium can help prevent precipitation.
-
Consider Alternative Solubilizing Agents: For certain applications, especially in cell-based assays where DMSO toxicity is a concern, other solubilizing agents can be explored. A combination of PEG-400 and a non-ionic surfactant like Tween-80 has been used for in vivo administration of another FAAH inhibitor and could be adapted for in vitro use.[3]
Table 1: Recommended Starting Concentrations for Solubilizing Agents
| Solubilizing Agent | Recommended Starting Concentration in Final Assay Medium | Notes |
| DMSO | ≤ 0.5% (v/v) | Always perform a solvent toxicity control. |
| Pluronic F-127 | 0.01% - 0.05% (w/v) | Can be helpful in preventing precipitation. |
| PEG-400 & Tween-80 | Variable (e.g., 1% PEG-400, 0.1% Tween-80) | May require optimization for your specific assay. |
Q3: How can I be sure that my compound is truly dissolved and not just a fine suspension?
A3: Visual inspection is the first step, but it may not be sufficient to detect microprecipitates. Here are more rigorous methods:
-
Centrifugation: After diluting your stock solution in the assay buffer, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes. If a pellet is visible, your compound has precipitated.
-
Light Scattering: Dynamic Light Scattering (DLS) can be used to detect the presence of aggregates or particles in your solution.
-
Filtration: Filter your final working solution through a 0.22 µm filter. If you observe a significant loss of your compound in the filtrate (as determined by a suitable analytical method like HPLC-UV), it indicates that the compound was not fully dissolved.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of ASP8477?
A: ASP8477 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide.[4] By inhibiting FAAH, ASP8477 increases the levels of endogenous anandamide, which then acts on cannabinoid receptors to produce various physiological effects, including analgesia.[5]
Caption: Signaling pathway of ASP8477 as a FAAH inhibitor.
Q: What is a typical experimental workflow for testing ASP8477 in an in vitro assay?
A: A general workflow for an in vitro assay with ASP8477 would involve preparing the compound, treating the cells or enzyme, and then measuring the biological response.
References
- 1. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MOBILE Study—A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of ASP 8477 in solution
Disclaimer: This document provides a general technical support guide for researchers using ASP8477. As specific long-term stability data for ASP8477 in solution is not publicly available, the quantitative data and certain specific protocol details presented here are representative examples based on best practices for the stability testing of small molecule inhibitors. Researchers should always perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is ASP8477 and what is its mechanism of action?
A1: ASP8477 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for the breakdown of the endocannabinoid anandamide.[1] By inhibiting FAAH, ASP8477 increases the levels of anandamide, which then enhances the activation of cannabinoid receptors (CB1 and CB2) and other targets, leading to various physiological effects, including analgesia.[2][3]
Q2: What is the recommended solvent for preparing stock solutions of ASP8477?
A2: While specific solubility data for ASP8477 is not detailed in the provided search results, compounds of a similar chemical nature are often soluble in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. It is recommended to first prepare a high-concentration stock solution in 100% DMSO. For aqueous-based assays, this stock can then be diluted to the final working concentration in the appropriate buffer or cell culture medium. It is crucial to ensure that the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause toxicity or other off-target effects (typically <0.1-0.5%).
Q3: How should I store stock solutions of ASP8477?
A3: For long-term storage, it is best practice to aliquot stock solutions of ASP8477 in an organic solvent (e.g., DMSO) into single-use volumes and store them at -20°C or -80°C, protected from light. This minimizes repeated freeze-thaw cycles which can lead to degradation. For short-term storage (a few days), solutions may be kept at 4°C, but it is always advisable to perform a stability check for your specific conditions.
Q4: Can I store ASP8477 in aqueous solutions?
A4: The stability of small molecules in aqueous solutions can be limited and is often pH-dependent. It is generally not recommended to store ASP8477 in aqueous buffers for extended periods. If you need to prepare working solutions in aqueous media, they should ideally be made fresh for each experiment from a frozen organic stock. If storage of aqueous solutions is unavoidable, a preliminary stability test should be conducted under your specific storage conditions (e.g., temperature, pH, buffer composition).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity over time in an ongoing experiment. | Degradation of ASP8477 in the working solution (e.g., cell culture medium). | Prepare fresh working solutions of ASP8477 from a frozen stock for each experiment. If the experiment is long-term, consider replenishing the medium with freshly diluted compound at regular intervals. |
| Precipitation observed when diluting the DMSO stock into an aqueous buffer. | The concentration of ASP8477 exceeds its solubility limit in the aqueous buffer. The final percentage of DMSO is too low to maintain solubility. | Try diluting the stock solution into the aqueous buffer with vigorous vortexing. You can also try a serial dilution approach. If precipitation persists, consider using a different buffer system or adding a small amount of a solubilizing agent (e.g., Tween-80, Pluronic F-68), ensuring it is compatible with your assay. |
| Inconsistent experimental results between different batches of prepared solutions. | Inconsistent pipetting or weighing of the compound. Degradation of the stock solution due to improper storage (e.g., repeated freeze-thaw cycles). | Ensure accurate weighing and pipetting techniques. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Periodically check the concentration of your stock solution using a validated analytical method like HPLC-UV. |
| Unexpected off-target effects observed. | High concentration of the organic solvent (e.g., DMSO) in the final working solution. Degradation products of ASP8477 may have different biological activities. | Ensure the final concentration of the organic solvent is below the tolerance level of your experimental system. Perform a vehicle control (medium with the same concentration of solvent) to rule out solvent effects. If degradation is suspected, use freshly prepared solutions and consider analyzing for degradation products. |
Stability Data (Example)
Table 1: Example Long-Term Stability of ASP8477 (10 mM in DMSO) at Different Temperatures
| Storage Temperature | Time Point | Purity (%) by HPLC | Appearance |
| -80°C | 0 | 99.8 | Clear, colorless solution |
| 6 months | 99.7 | Clear, colorless solution | |
| 12 months | 99.6 | Clear, colorless solution | |
| -20°C | 0 | 99.8 | Clear, colorless solution |
| 6 months | 99.5 | Clear, colorless solution | |
| 12 months | 99.2 | Clear, colorless solution | |
| 4°C | 0 | 99.8 | Clear, colorless solution |
| 1 month | 98.1 | Clear, colorless solution | |
| 3 months | 96.5 | Clear, colorless solution | |
| Room Temperature | 0 | 99.8 | Clear, colorless solution |
| 1 week | 95.3 | Clear, colorless solution | |
| 4 weeks | 88.7 | Faintly yellow solution |
Table 2: Example Stability of ASP8477 (10 µM) in Aqueous Buffers at 37°C
| Buffer (pH) | Time Point | Remaining ASP8477 (%) |
| PBS (pH 7.4) | 0 hr | 100 |
| 8 hr | 92.3 | |
| 24 hr | 78.5 | |
| DMEM + 10% FBS | 0 hr | 100 |
| 8 hr | 95.1 | |
| 24 hr | 85.2 |
Experimental Protocols
Protocol 1: Preparation of ASP8477 Stock Solution
-
Materials:
-
ASP8477 powder
-
Anhydrous DMSO
-
Sterile, amber glass vial or polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the ASP8477 powder to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of ASP8477 powder using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution until the ASP8477 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use volumes in sterile, amber polypropylene tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This is a general protocol and should be optimized for your specific equipment and compound.
-
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or similar, equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for the optimal wavelength for ASP8477 (e.g., 254 nm or based on a UV scan).
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare samples for analysis by diluting the ASP8477 solution to be tested to a suitable concentration (e.g., 10-100 µM) in the mobile phase or a compatible solvent.
-
Run a blank (diluent only) to establish the baseline.
-
Inject a reference standard of ASP8477 of known concentration to determine the retention time and peak area.
-
Inject the stability samples.
-
Analyze the chromatograms. The percentage of remaining ASP8477 can be calculated by comparing the peak area of the main peak in the aged sample to that of the initial (time zero) sample. The appearance of new peaks may indicate the formation of degradation products.
-
Visualizations
References
How to minimize variability in ASP 8477 experimental outcomes
Welcome to the technical support center for ASP 8477. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this selective Fatty Acid Amide Hydrolase (FAAH) inhibitor. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help minimize variability and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of the endogenous cannabinoid anandamide (AEA).[2] By inhibiting FAAH, this compound increases the levels of anandamide in the central nervous system, which in turn enhances the activation of cannabinoid receptors, leading to analgesic effects.[2] Preclinical studies have shown that this mechanism is effective in models of neuropathic and osteoarthritis pain.[2]
Q2: What are the known IC50 values for this compound?
A2: this compound exhibits potent inhibition of FAAH enzymes. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (nM) |
| Human FAAH-1 | 3.99 |
| Human FAAH-1 (P129T variant) | 1.65 |
| Human FAAH-2 | 57.3 |
Data sourced from MedchemExpress and a Phase IIa clinical trial.[1][3]
Q3: What is the solubility and recommended storage for this compound?
A3: While specific solubility data for this compound is not publicly available, as an amorphous solid, its physical stability is a critical factor to consider for consistent experimental outcomes. Amorphous solids can be prone to recrystallization, which would alter their solubility and bioavailability. It is recommended to store the compound in a cool, dry place and to prepare solutions fresh for each experiment. For in vitro assays, dissolving the compound in a suitable solvent like DMSO is a common practice.
Q4: Has this compound been tested in clinical trials?
A4: Yes, this compound has been evaluated in Phase 1 and Phase 2a clinical trials. The MOBILE study, a Phase 2a trial, assessed its efficacy and safety in patients with peripheral neuropathic pain (painful diabetic peripheral neuropathy or postherpetic neuralgia).[3][4][5] While the drug was well-tolerated, it did not demonstrate a statistically significant difference in pain relief compared to placebo.[3] However, the study did confirm that this compound increased plasma concentrations of the endocannabinoid anandamide (AEA) and other fatty acid amides like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[3]
Troubleshooting Guides
In Vitro FAAH Inhibition Assays
High variability in in vitro assays can mask the true inhibitory potential of a compound. Below are common issues and solutions for FAAH inhibition assays.
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding, Pipetting errors, Edge effects | - Ensure a homogenous cell suspension before and during plating.- Use calibrated pipettes and pre-wet tips.- Avoid using the outer wells of the microplate; fill them with a buffer to maintain humidity. |
| Low signal-to-noise ratio | Suboptimal reagent concentration, Degraded reagents, Autofluorescence | - Titrate enzyme and substrate concentrations to find the optimal range.- Check reagent expiration dates and store them properly.- Test for autofluorescence of the compound and use appropriate controls. |
| Inconsistent dose-response curves | Compound precipitation, Incorrect incubation times, Cell health issues | - Check the solubility of this compound in the assay buffer.- Optimize incubation time for the inhibitor and substrate.- Ensure cells are healthy and in the logarithmic growth phase. |
In Vivo Animal Models of Pain
Animal models are crucial for evaluating the analgesic effects of compounds like this compound. However, they are susceptible to various sources of variability.
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| High baseline variability in nociceptive thresholds | Genetic differences, Animal stress, Inconsistent handling | - Use inbred strains to reduce genetic variability.- Acclimate animals to the testing environment and handle them consistently.- The identity of the experimenter can be a significant source of variability; aim for consistency. |
| Inconsistent response to this compound | Inconsistent drug administration, Pharmacokinetic variability, Animal health | - Ensure accurate and consistent dosing and administration route.- Consider potential differences in drug metabolism between animals.- Monitor animal health and exclude any outliers. |
| Lack of expected analgesic effect | Inappropriate pain model, Insufficient drug exposure, Tolerance development | - Select a pain model relevant to the mechanism of action of FAAH inhibitors (e.g., neuropathic pain models).- Verify drug concentration in the target tissue (e.g., brain).- In chronic studies, consider the possibility of tolerance development. |
Experimental Protocols
Protocol 1: In Vitro FAAH Activity Assay (Fluorometric)
This protocol is a general method for determining the inhibitory activity of this compound on FAAH.
Materials:
-
Recombinant human FAAH-1
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH Substrate (e.g., N-arachidonoylamide-7-amino-4-methylcoumarin)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare this compound dilutions: Create a serial dilution of this compound in DMSO. Further dilute these in FAAH Assay Buffer to the final desired concentrations.
-
Enzyme Preparation: Dilute the recombinant FAAH-1 in chilled FAAH Assay Buffer to the working concentration.
-
Assay Plate Setup:
-
Blank wells: Add Assay Buffer only.
-
Control wells (100% activity): Add Assay Buffer and FAAH enzyme.
-
Test wells: Add Assay Buffer, FAAH enzyme, and the desired concentration of this compound.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow this compound to interact with the enzyme.
-
Reaction Initiation: Add the FAAH substrate to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) kinetically over 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Protocol 2: In Vivo Assessment of Mechanical Allodynia in a Neuropathic Pain Model (Spinal Nerve Ligation - SNL)
This protocol outlines a common method to assess the analgesic effect of this compound in a rat model of neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Von Frey filaments
-
Testing apparatus with a wire mesh floor
Procedure:
-
Animal Acclimation: Acclimate the rats to the testing environment for at least 3 days before surgery and testing.
-
SNL Surgery: Induce neuropathic pain by tightly ligating the L5 and L6 spinal nerves.
-
Baseline Measurement: Before drug administration, measure the baseline mechanical withdrawal threshold using the up-down method with von Frey filaments.
-
Drug Administration: Administer this compound or vehicle orally (p.o.).
-
Post-treatment Measurements: Measure the mechanical withdrawal threshold at various time points after drug administration (e.g., 1, 2, 4, and 6 hours).
-
Data Analysis: The withdrawal threshold is expressed in grams. Compare the withdrawal thresholds of the this compound-treated group with the vehicle-treated group at each time point using appropriate statistical analysis (e.g., two-way ANOVA followed by a post-hoc test). An increase in the withdrawal threshold indicates an analgesic effect.
Visualizations
Caption: FAAH signaling pathway and the inhibitory action of this compound.
Caption: Workflow for in vitro FAAH inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MOBILE Study—A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study into pain relief given by ASP8477 for peripheral neuropathic pain (either post-herpetic neuralgia or painful diabetic peripheral neuropathy) and its safety, Trial ID 8477-CL-0020 [clinicaltrials.astellas.com]
- 5. hra.nhs.uk [hra.nhs.uk]
Troubleshooting unexpected behavioral effects of ASP 8477
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ASP 8477 in their experiments. The information is presented in a question-and-answer format to directly address specific issues that may arise.
Troubleshooting Guide: Unexpected Behavioral Effects
This guide addresses potential unexpected behavioral observations during in vivo experiments with this compound.
Q1: We observed an initial increase in locomotor activity in our rodent model shortly after administering this compound, which was not anticipated. How can we investigate this further?
Possible Cause and Troubleshooting Steps:
An initial increase in locomotor activity could be a transient effect related to the modulation of the endocannabinoid system. While significant motor coordination deficits have not been reported for this compound, subtle effects on locomotion are possible.
-
Systematic Locomotor Assessment: To quantify this, a standard Open Field Test (OFT) is recommended. This will allow for the precise measurement of horizontal and vertical activity over time.
-
Dose-Response Evaluation: It is crucial to determine if this effect is dose-dependent. A comprehensive dose-response study will help identify a therapeutic window that minimizes this effect while retaining the desired analgesic properties.
-
Time-Course Analysis: Characterize the onset and duration of the hyperlocomotion in relation to the drug's pharmacokinetic profile. This can help differentiate a transient effect from a more sustained one.
Experimental Protocol: Open Field Test (OFT)
Objective: To assess spontaneous locomotor activity and anxiety-like behavior.
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm for mice; 100 cm x 100 cm x 40 cm for rats) with video tracking software.
-
This compound and vehicle control.
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle control at the desired dose(s) and route.
-
At the appropriate time post-administration (based on pharmacokinetic data), place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 15-30 minutes) using the video tracking system.
-
Key parameters to analyze include:
-
Total distance traveled.
-
Time spent in the center zone versus the periphery.
-
Rearing frequency (vertical activity).
-
-
Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.
Q2: Our study involves a model of anxiety, and we are seeing inconsistent or paradoxical anxiogenic-like effects with this compound. What could be the reason for this?
Possible Cause and Troubleshooting Steps:
The endocannabinoid system has a complex role in regulating anxiety, and the effects of modulating it can be biphasic or dependent on the baseline anxiety state of the animal.
-
Consider the Baseline Anxiety State: The animal's stress level and the specific anxiety model used can influence the outcome. Ensure consistent and low-stress handling procedures.
-
Use a Battery of Anxiety Tests: Relying on a single assay may not provide a complete picture. Complementary tests such as the Elevated Plus Maze (EPM), Light-Dark Box test, and Marble Burying test are recommended to get a more robust assessment of anxiety-like behavior.
-
Investigate the Role of TRPV1 Receptors: High concentrations of anandamide, an endocannabinoid elevated by this compound, can lead to the activation of TRPV1 receptors, which may produce nociceptive or anxiogenic effects[1]. This could potentially narrow the therapeutic window.
Experimental Workflow: Investigating Anxiety-Like Effects
Caption: Workflow for troubleshooting unexpected anxiety-like effects.
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of action of this compound?
A: this compound is a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH)[2][3]. FAAH is the primary enzyme responsible for the breakdown of several endocannabinoids, most notably anandamide (AEA), but also palmitoylethanolamide (PEA) and oleoylethanolamide (OEA)[1][4]. By inhibiting FAAH, this compound increases the levels of these endogenous compounds, which then act on cannabinoid receptors (primarily CB1 and CB2) and other targets to produce its therapeutic effects, including analgesia[1][2].
Signaling Pathway: this compound Mechanism of Action
Caption: Mechanism of action of this compound.
Q: What are the known effects of this compound in preclinical models?
A: In preclinical studies using rat models, this compound has demonstrated analgesic effects in neuropathic and dysfunctional pain[2]. Specifically, it has been shown to:
-
Ameliorate mechanical allodynia in spinal nerve ligation models[2].
-
Improve thermal hyperalgesia and cold allodynia in chronic constriction nerve injury models[2].
-
Restore muscle pressure thresholds in a reserpine-induced myalgia model[2].
-
Show a broader analgesic spectrum than some existing drugs by improving allodynia induced by various agents like AMPA, NMDA, and prostaglandins[2][3].
Importantly, these analgesic effects were observed without causing deficits in motor coordination[2][3].
Q: What were the main outcomes of the clinical trials with this compound?
A: In a Phase I study with healthy female subjects, this compound was well tolerated and showed some analgesic and antihyperalgesic properties in a capsaicin-induced pain model[1][5]. However, a Phase IIa study (the MOBILE study) in patients with peripheral neuropathic pain (from painful diabetic peripheral neuropathy or postherpetic neuralgia) did not demonstrate a significant difference in pain relief between this compound and placebo[4][6]. Despite nearly 60% of patients responding to this compound during an initial open-label phase, this effect was not maintained in the subsequent double-blind, placebo-controlled phase[4].
Q: What are the reported adverse events associated with this compound in humans?
A: this compound was generally well-tolerated in clinical trials[1][4][6]. In the Phase IIa MOBILE study, treatment-related adverse events were reported. During the single-blind phase where all patients received this compound, 22% experienced at least one treatment-related adverse event[4][6]. During the double-blind phase, 8% of patients in the this compound arm and 18% in the placebo arm experienced a treatment-related adverse event[6]. Some of the reported adverse events that led to discontinuation in a few patients included burning sensation, pruritus, and allergic dermatitis[4].
Summary of Clinical Trial Adverse Events
Table 1: Treatment-Emergent Adverse Events (TEAEs) in the MOBILE Study (Double-Blind Period)
| Adverse Event Category | This compound (N=31) | Placebo (N=32) |
| Patients with ≥1 TEAE | 8% | 18% |
| Treatment-related TEAEs | 2 patients | 2 patients |
| Discontinuation due to TEAE | 1 patient | 0 patients |
| Serious TEAEs | 0 patients | 1 patient |
Data sourced from the MOBILE Phase IIa study[4][6]. Note that the serious TEAE in the placebo group was not considered related to the treatment.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ASP-8477 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. The MOBILE Study—A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Randomized, Double-Blind, Placebo- and Active Comparator-Controlled Phase I Study of Analgesic/Antihyperalgesic Properties of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Healthy Female Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MOBILE Study-A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ASP8477 Treatment Protocols for Chronic Pain Models
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on utilizing ASP8477, a potent and selective fatty acid amide hydrolase (FAAH) inhibitor, in preclinical chronic pain models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is ASP8477 and how does it work in the context of chronic pain?
A1: ASP8477 is an orally active, potent, and selective inhibitor of fatty acid amide hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for the breakdown of endogenous cannabinoids, most notably anandamide (AEA). By inhibiting FAAH, ASP8477 increases the levels of AEA and other related fatty acid amides, such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[1] These endocannabinoids then act on cannabinoid receptors (CB1 and CB2), which are key components of the body's natural pain-relieving system. This mechanism of action has shown analgesic effects in various animal models of neuropathic and dysfunctional pain.[1]
Q2: In which preclinical models of chronic pain has ASP8477 shown efficacy?
A2: ASP8477 has demonstrated analgesic effects in several well-established rat models of chronic pain, including:
-
Spinal Nerve Ligation (SNL): Ameliorated mechanical allodynia.[1]
-
Chronic Constriction Injury (CCI): Improved thermal hyperalgesia and cold allodynia.[1]
-
Reserpine-Induced Myalgia: Restored muscle pressure thresholds.[1]
Q3: What is the proposed downstream signaling pathway for ASP8477's analgesic effects?
A3: The analgesic effects of ASP8477 are primarily mediated through the enhancement of endocannabinoid signaling. The proposed pathway is as follows:
Q4: What were the findings of the clinical trials involving ASP8477 for chronic pain?
A4: A Phase IIa clinical trial (The MOBILE Study, NCT02065349) evaluated the efficacy and safety of ASP8477 in patients with peripheral neuropathic pain (PNP), specifically painful diabetic peripheral neuropathy (PDPN) and postherpetic neuralgia (PHN).[2][3][4][5] While ASP8477 was well-tolerated, it did not demonstrate a significant difference in pain reduction compared to placebo in the primary endpoint.[2][3]
Troubleshooting Guides
Issue 1: Suboptimal or Variable Analgesic Effects in Preclinical Models
Q: We are observing inconsistent or weaker than expected analgesic effects with ASP8477 in our rat model. What are the potential causes and solutions?
A: Several factors can contribute to variability in in vivo experiments with FAAH inhibitors. Consider the following troubleshooting steps:
-
Dosing and Administration:
-
Dose Selection: Ensure the dose is within the effective range. While a specific dose-response curve for ASP8477 in every pain model is not published, oral administration has been shown to be effective.[1] For other FAAH inhibitors, doses can range from 3 to 30 mg/kg (i.p.). It is crucial to perform a dose-response study in your specific model.
-
Vehicle Formulation: The vehicle used to dissolve and administer ASP8477 is critical for its solubility and bioavailability. While the exact formulation for the preclinical studies with ASP8477 is not publicly available, a common vehicle for oral administration of hydrophobic compounds in rats is a suspension in 0.5% methylcellulose or a solution in a mixture of polyethylene glycol (PEG) and water. It is highly recommended to perform small-scale solubility and stability tests with your chosen vehicle before starting in vivo experiments.
-
Route and Timing of Administration: Oral gavage is a common and effective route for ASP8477.[1] The timing of administration relative to the induction of neuropathy and behavioral testing is crucial. For chronic pain models, treatment may need to be administered for several days to observe a significant effect.
-
-
Animal Model and Behavioral Testing:
-
Model-Specific Efficacy: The efficacy of FAAH inhibitors can vary between different pain models. Ensure that the chosen model (e.g., SNL, CCI) is appropriate for evaluating the analgesic potential of ASP8477.
-
Behavioral Assay Sensitivity: The sensitivity of your behavioral assays (e.g., von Frey, hot plate) can impact the results. Ensure proper calibration of equipment and consistent testing procedures. The surface on which the animal is tested can also influence paw withdrawal thresholds in the von Frey test.[6]
-
Issue 2: Concerns about Off-Target Effects
Q: Are there any known off-target effects of ASP8477 that could confound our results?
A: ASP8477 is described as a selective FAAH inhibitor.[1] However, as with any pharmacological agent, the potential for off-target effects should be considered, especially at higher doses. Some FAAH inhibitors have been reported to interact with other serine hydrolases. It is good practice to include control groups to assess for any unexpected behavioral changes that are not related to analgesia.
Experimental Protocols
Spinal Nerve Ligation (SNL) Model in Rats
This protocol is a general guideline and should be adapted and optimized for specific experimental needs.
Experimental Workflow:
References
- 1. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The MOBILE Study—A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MOBILE Study-A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A study into pain relief given by ASP8477 for peripheral neuropathic pain (either post-herpetic neuralgia or painful diabetic peripheral neuropathy) and its safety, Trial ID 8477-CL-0020 [clinicaltrials.astellas.com]
- 6. Paw withdrawal threshold in the von Frey hair test is influenced by the surface on which the rat stands - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ASP8477 and Other FAAH Inhibitors for Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
The landscape of analgesic drug development is in constant pursuit of novel mechanisms that can effectively manage chronic pain, particularly neuropathic pain, with an improved safety profile over existing therapies. One such target that has garnered significant interest is the Fatty Acid Amide Hydrolase (FAAH) enzyme. Inhibition of FAAH elevates the levels of endogenous cannabinoids, most notably anandamide, which in turn modulate pain signaling pathways. This guide provides a detailed comparison of ASP8477, a novel FAAH inhibitor, with other notable FAAH inhibitors that have been evaluated for neuropathic pain, supported by preclinical and clinical data.
Mechanism of Action: The Endocannabinoid System and FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides. By inhibiting FAAH, the synaptic concentration of AEA is increased, leading to enhanced activation of cannabinoid receptors, primarily CB1 and CB2. This enhanced signaling is believed to produce analgesic effects, particularly in chronic pain states, without the psychotropic side effects associated with direct CB1 receptor agonists.[1][2][3]
Preclinical Efficacy in Neuropathic Pain Models
Animal models of neuropathic pain, such as the spinal nerve ligation (SNL) model, are crucial for the initial evaluation of analgesic compounds. In these models, FAAH inhibitors have demonstrated promising results in alleviating pain-like behaviors.
Key Experimental Protocol: Spinal Nerve Ligation (SNL) Model in Rats
The SNL model is a widely used surgical procedure to induce neuropathic pain.[1]
-
Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., sodium pentobarbital).
-
Surgical Procedure: A dorsal midline incision is made to expose the L5 and L6 spinal nerves. These nerves are then tightly ligated with silk suture.[4][5][6]
-
Post-operative Care: Animals are monitored for recovery and receive appropriate post-operative analgesia.
-
Behavioral Testing: Following a recovery period, animals are assessed for mechanical allodynia and thermal hyperalgesia.
Comparative Preclinical Data
| Compound | Animal Model | Key Findings | Reference |
| ASP8477 | Spinal Nerve Ligation (SNL) in rats | Single and repeated oral administration ameliorated mechanical allodynia. Improved thermal hyperalgesia and cold allodynia in chronic constriction nerve injury rats. | [1][7] |
| PF-04457845 | Complete Freund's Adjuvant (CFA) and Monosodium Iodoacetate (MIA) in rats | Potent antinociceptive effects in both inflammatory and noninflammatory pain models with a minimum effective dose of 0.1 mg/kg in the CFA model. | [8] |
| JNJ-42165279 | Spinal Nerve Ligation (SNL) in rats | Efficacious in the SNL model of neuropathic pain. | [9] |
| URB937 | Trigeminal Neuralgia (IoN-CCI) in rats | Sub-chronic treatment prevented the development of trigeminal mechanical allodynia. | [10] |
Clinical Development and Comparative Efficacy
Despite promising preclinical data, the translation of FAAH inhibitors' efficacy to human clinical trials for neuropathic pain has been challenging.
ASP8477: The MOBILE Study
A Phase IIa, enriched enrollment, randomized withdrawal study (the MOBILE study) was conducted to assess the analgesic efficacy and safety of ASP8477 in patients with peripheral neuropathic pain (painful diabetic peripheral neuropathy or postherpetic neuralgia).[11][12][13][14][15]
-
Primary Endpoint: Change in the mean 24-hour average Numeric Pain Rating Scale (NPRS) from baseline to the end of the double-blind period.
-
Results: The study did not demonstrate a significant treatment difference between ASP8477 and placebo. The mean change from baseline in NPRS score was -0.05 for ASP8477 and -0.16 for placebo (P = 0.644).[11][12][13]
-
Safety: ASP8477 was well tolerated. During the double-blind period, 8% of patients in the ASP8477 arm and 18% in the placebo arm experienced at least one treatment-related adverse event.[11][12][13]
Other FAAH Inhibitors in Clinical Trials
| Compound | Indication | Phase | Key Findings | Reference |
| PF-04457845 | Osteoarthritis of the knee | Phase II | Failed to induce effective analgesia. The mean difference from placebo in WOMAC pain score was 0.04. The study was stopped for futility. | [16][17][18] |
| JNJ-42165279 | Social Anxiety Disorder, Major Depressive Disorder with Anxious Distress | Phase II | Has been investigated for psychiatric conditions rather than primarily for neuropathic pain. | [19][20] |
| BIA 10-2474 | Healthy Volunteers | Phase I | A tragic outcome where multiple-ascending doses led to severe neurological adverse events in five participants, including one fatality. The trial was terminated. | [2][21][22][23][24] |
Summary of Quantitative Data
Table 1: Preclinical Efficacy of FAAH Inhibitors
| Compound | Model | Endpoint | Dose/Concentration | Result |
| ASP8477 | SNL Rats | Mechanical Allodynia | Not specified | Ameliorated |
| ASP8477 | CCI Rats | Thermal Hyperalgesia | Not specified | Improved |
| PF-04457845 | CFA Rats | Mechanical Allodynia | 0.1 mg/kg p.o. | Minimum effective dose |
| URB937 | IoN-CCI Rats | Mechanical Allodynia | 1 mg/kg, i.p. | Prevented development |
Table 2: Clinical Trial Outcomes for FAAH Inhibitors
| Compound | Indication | N | Primary Endpoint | Result vs. Placebo | Adverse Events (Drug vs. Placebo) |
| ASP8477 | Peripheral Neuropathic Pain | 63 (DB period) | Change in NPRS | No significant difference (P=0.644) | 8% vs. 18% (TEAEs in DB period) |
| PF-04457845 | Osteoarthritis Pain | 74 | Change in WOMAC Pain Score | No significant difference | Well tolerated, no cannabinoid-type AEs |
| BIA 10-2474 | Healthy Volunteers | 116 | Safety and Tolerability | Severe neurological AEs at 50mg MAD, including one fatality | N/A |
Experimental Protocols for Key Behavioral Assays
Mechanical Allodynia: Von Frey Test
This test assesses the withdrawal threshold to a mechanical stimulus.[25][26][27][28]
-
Acclimation: Rodents are placed in individual chambers on a wire mesh floor and allowed to acclimate.
-
Stimulation: Calibrated von Frey filaments of increasing force are applied to the plantar surface of the hind paw.
-
Response: A positive response is recorded as a brisk withdrawal, shaking, or licking of the paw.
-
Threshold Determination: The 50% withdrawal threshold is calculated using the up-down method.[27]
Thermal Hyperalgesia: Hargreaves Test
This test measures the latency to withdraw from a thermal stimulus.[29][30][31]
-
Acclimation: Animals are placed in individual compartments on a glass surface and allowed to acclimate.
-
Stimulation: A radiant heat source is focused on the plantar surface of the hind paw.
-
Response: The time taken for the animal to withdraw its paw is recorded as the withdrawal latency.
-
Cut-off: A cut-off time is set to prevent tissue damage.
Conclusion
The development of FAAH inhibitors for neuropathic pain has been a journey of initial preclinical promise followed by significant clinical setbacks. While compounds like ASP8477, PF-04457845, and JNJ-42165279 have demonstrated efficacy in animal models, this has not translated into significant analgesic effects in human trials for chronic pain conditions. The tragic outcome of the BIA 10-2474 trial further underscores the complexities and potential risks associated with targeting the endocannabinoid system.
Future research in this area may need to focus on refining patient selection, exploring different dosing regimens, or investigating combination therapies. A deeper understanding of the disconnect between preclinical and clinical findings is imperative for the successful development of novel analgesics targeting FAAH. For now, the data suggests that while the mechanism of FAAH inhibition is a scientifically sound approach to modulating the endocannabinoid system, its utility as a monotherapy for neuropathic pain in a broad patient population remains unproven.
References
- 1. Spinal nerve ligation: An experimental model to study neuropathic pain in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, and Pharmacokinetics of FAAH Inhibitor BIA 10‐2474: A Double‐Blind, Randomized, Placebo‐Controlled Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. Spinal Nerve Ligation (SNL) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Spinal Nerve Ligation Model for Neuropathic Pain | Aragen [aragen.com]
- 7. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. URB937 Prevents the Development of Mechanical Allodynia in Male Rats with Trigeminal Neuralgia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The MOBILE Study—A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The MOBILE Study-A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. hra.nhs.uk [hra.nhs.uk]
- 16. An efficient randomised, placebo-controlled clinical trial with the irreversible fatty acid amide hydrolase-1 inhibitor PF-04457845, which modulates endocannabinoids but fails to induce effective analgesia in patients with pain due to osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An efficient randomised, placebo-controlled clinical trial with the irreversible fatty acid amide hydrolase-1 inhibitor PF-04457845, which modulates endocannabinoids but fails to induce effective analgesia in patients with pain due to osteoarthritis of the knee. - Business of Cannabis [businessofcannabis.com]
- 19. JNJ-42165279 News - LARVOL Sigma [sigma.larvol.com]
- 20. go.drugbank.com [go.drugbank.com]
- 21. What failed BIA 10–2474 Phase I clinical trial? Global speculations and recommendations for future Phase I trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. epistemonikos.org [epistemonikos.org]
- 23. tandfonline.com [tandfonline.com]
- 24. BIA 10-2474 - Wikipedia [en.wikipedia.org]
- 25. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 27. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 28. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 29. [PDF] Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. | Semantic Scholar [semanticscholar.org]
- 30. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
A Comparative Efficacy Analysis of ASP 8477 and Existing Analgesics for Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical and clinical efficacy of ASP 8477, a novel fatty acid amide hydrolase (FAAH) inhibitor, with established analgesics, duloxetine and pregabalin, for the treatment of neuropathic pain. The information is supported by experimental data to aid in the evaluation of its therapeutic potential.
Executive Summary
This compound is an orally active, potent, and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, this compound increases the levels of anandamide, which in turn modulates pain signaling through cannabinoid receptors. Preclinical studies in rat models of neuropathic pain have demonstrated that this compound can ameliorate mechanical allodynia, thermal hyperalgesia, and cold allodynia. However, a Phase IIa clinical trial (the MOBILE study) in patients with painful diabetic peripheral neuropathy (PDPN) or postherpetic neuralgia (PHN) did not show a statistically significant difference in pain reduction between this compound and placebo. In contrast, duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI), and pregabalin, a gabapentinoid, have established efficacy in both preclinical models and clinical settings for neuropathic pain.
Data Presentation
Table 1: Comparative Preclinical Efficacy in Rat Models of Neuropathic Pain
| Compound | Animal Model | Efficacy Metric | Results |
| This compound | Spinal Nerve Ligation (SNL) | Mechanical Allodynia | Ameliorated[1] |
| Chronic Constriction Injury (CCI) | Thermal Hyperalgesia | Improved[1] | |
| Chronic Constriction Injury (CCI) | Cold Allodynia | Improved[1] | |
| Duloxetine | Chronic Constriction Injury (CCI) & Spinal Nerve Ligation (SNL) | Tactile Allodynia & Heat Hyperalgesia | Inhibited in both models[2] |
| Chronic Constriction Injury (CCI) | Tactile Hyperalgesia | Displayed efficacy[2] | |
| Spinal Nerve Ligation (SNL) | Cold Allodynia | Displayed efficacy[2] | |
| Pregabalin | Chronic Constriction Injury (CCI) & Spinal Nerve Ligation (SNL) | Cold Allodynia & Tactile Hyperalgesia | Showed clear analgesic effects in both models[2] |
Note: Specific quantitative data such as ED50 or maximal efficacy (Emax) for this compound in these models were not available in the reviewed literature, precluding a direct quantitative comparison.
Table 2: Comparative Clinical Efficacy in Neuropathic Pain
| Compound | Indication | Efficacy Metric | Results |
| This compound | Painful Diabetic Peripheral Neuropathy (PDPN) & Postherpetic Neuralgia (PHN) | Mean change from baseline in 24-hour average Numeric Pain Rating Scale (NPRS) score (Double-Blind Period) | This compound: -0.05 vs. Placebo: -0.16 (p=0.644)[3][4] |
| % of Responders (≥30% decrease in pain intensity during single-blind period) | 57.8%[3][5] | ||
| Duloxetine | Painful Diabetic Peripheral Neuropathy (DPN) | ≥ 50% pain reduction | 1.5 times more likely than placebo with 60 mg/day |
| Pregabalin | Painful Diabetic Peripheral Neuropathy (DPN) & Postherpetic Neuralgia (PHN) | ≥ 50% pain intensity reduction | 3 to 4 out of 10 patients (at 300-600 mg/day) vs. 1-2 out of 10 for placebo[6] |
Experimental Protocols
Preclinical Models of Neuropathic Pain
1. Spinal Nerve Ligation (SNL) Model: This model is used to induce mechanical allodynia. In rats, under anesthesia, the L5 spinal nerve is isolated and tightly ligated with a silk suture[7]. This procedure results in a reproducible and long-lasting tactile allodynia in the ipsilateral hind paw.
2. Chronic Constriction Injury (CCI) Model: This model is used to induce thermal hyperalgesia and cold allodynia. The common sciatic nerve is exposed in anesthetized rats, and four loose ligatures are tied around it at 1 mm intervals[8]. This leads to a partial and reversible nerve injury, resulting in pain-related behaviors.
Behavioral Assays for Pain Assessment in Rodents
1. Mechanical Allodynia (von Frey Test):
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey device.
-
Procedure: Rats are placed in individual plastic cages on a wire mesh floor and allowed to acclimate. The von Frey filament is applied perpendicularly to the plantar surface of the hind paw with sufficient force to cause a slight bending. The 50% paw withdrawal threshold is determined using the up-down method. A decreased withdrawal threshold in the injured paw compared to the contralateral paw or baseline indicates mechanical allodynia.
2. Thermal Hyperalgesia (Randall-Selitto Test):
-
Apparatus: A pressure applicator with a blunt conical tip.
-
Procedure: The rat is gently restrained, and an increasing pressure is applied to the dorsal surface of the hind paw. The pressure at which the rat vocalizes or withdraws its paw is recorded as the pain threshold. A lower pain threshold in the injured paw indicates thermal hyperalgesia[9][10].
3. Cold Allodynia (Acetone Test):
-
Apparatus: A syringe with a blunt needle and acetone.
-
Procedure: A drop of acetone is applied to the plantar surface of the rat's hind paw. The cooling effect of the evaporating acetone is a non-noxious stimulus in naive animals. In neuropathic animals, this can elicit a pain response, such as brisk paw withdrawal, licking, or flinching. The frequency or duration of the response is measured[3][5][11].
Clinical Trial Methodology for Painful Diabetic Peripheral Neuropathy
Clinical trials for DPN typically involve a randomized, double-blind, placebo-controlled design.
-
Patient Population: Patients with a confirmed diagnosis of diabetes mellitus and a history of painful distal symmetric polyneuropathy.
-
Primary Efficacy Endpoint: The primary outcome is often the change from baseline in the 24-hour average pain severity score, measured on an 11-point Numeric Rating Scale (NRS) or a Visual Analog Scale (VAS).
-
Secondary Endpoints: These may include the proportion of patients with a 30% or 50% reduction in pain score, changes in sleep interference scores, and patient global impression of change (PGIC).
-
Study Phases: Trials often include a screening phase, a baseline period, a treatment period (which may involve a titration phase and a maintenance phase), and a follow-up period.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Preclinical experimental workflow.
Caption: Logic of the MOBILE Phase IIa clinical trial.
References
- 1. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Face-to-face comparison of the predictive validity of two models of neuropathic pain in the rat: analgesic activity of pregabalin, tramadol and duloxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MOBILE Study—A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research [frontiersin.org]
- 7. Pharmacological evaluation of the selective spinal nerve ligation model of neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
ASP8477 vs. Cannabinoid Receptor Agonists: A Comparative Guide for Pain Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ASP8477, a fatty acid amide hydrolase (FAAH) inhibitor, and traditional cannabinoid receptor agonists for the treatment of pain. The information presented is based on available preclinical and clinical data to assist researchers and drug development professionals in understanding the distinct mechanisms, efficacy, and safety profiles of these two approaches to modulating the endocannabinoid system for analgesia.
Introduction: Two Approaches to Cannabinoid System Modulation
The endocannabinoid system is a key regulator of pain perception, and its modulation presents a promising therapeutic avenue for various pain states. Two primary pharmacological strategies have emerged: direct agonism of cannabinoid receptors and indirect enhancement of endogenous cannabinoid signaling.
-
Cannabinoid Receptor Agonists: These molecules, such as the synthetic agonists WIN55,212-2 and CP 55,940, directly bind to and activate cannabinoid receptors, primarily CB1 and CB2, to produce analgesic effects. However, their clinical utility has been hampered by centrally mediated side effects, including psychotropic effects and motor impairment, largely due to widespread CB1 receptor activation in the brain.[1][2]
-
ASP8477 (a Fatty Acid Amide Hydrolase - FAAH - Inhibitor): ASP8477 represents an indirect approach. It is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[3][4] By inhibiting FAAH, ASP8477 increases the local concentrations and duration of action of anandamide at cannabinoid receptors. This mechanism is thought to provide more targeted, "on-demand" analgesia with a reduced risk of the side effects associated with systemic cannabinoid receptor activation.[5][6]
Mechanism of Action: A Tale of Two Pathways
The fundamental difference in the mechanism of action between ASP8477 and cannabinoid receptor agonists is depicted in the signaling pathways below.
Preclinical Efficacy in Neuropathic Pain Models
Both ASP8477 and cannabinoid receptor agonists have demonstrated efficacy in rodent models of neuropathic pain, most notably the spinal nerve ligation (SNL) model. This model mimics key features of human neuropathic pain, including mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful stimulus).
Data Presentation
The following tables summarize the quantitative data from preclinical studies.
| Compound | Pain Model | Assay | Dose | Efficacy | Reference |
| ASP8477 | Spinal Nerve Ligation (Rat) | Mechanical Allodynia | 1, 3, 10 mg/kg (oral) | Ameliorated mechanical allodynia | [3] |
| Chronic Constriction Injury (Rat) | Thermal Hyperalgesia | 1, 3, 10 mg/kg (oral) | Improved thermal hyperalgesia | [3] | |
| Chronic Constriction Injury (Rat) | Cold Allodynia | 1, 3, 10 mg/kg (oral) | Improved cold allodynia | [3] | |
| WIN55,212-2 | Spinal Nerve Ligation (Rat) | Mechanical Allodynia | 0.5, 1, 2.5 mg/kg (i.p.) | Completely reversed tactile allodynia | [7] |
| Spinal Nerve Ligation (Rat) | Cold Allodynia | 0.1 - 5.0 mg/kg (i.p.) | Dose-related reversal | [4] | |
| Spinal Nerve Ligation (Rat) | Thermal Hyperalgesia | 0.1 - 5.0 mg/kg (i.p.) | Dose-related reversal | [4] | |
| CP 55,940 | Paclitaxel-induced Neuropathy (Mouse) | Mechanical Allodynia | 0.3 mg/kg (i.p.) | Suppressed allodynia | [8] |
Table 1. Analgesic Efficacy in Preclinical Neuropathic Pain Models.
| Compound | Assay | Dose | Effect | Reference |
| ASP8477 | Not specified | Not specified | No motor coordination deficits reported | [3] |
| WIN55,212-2 | Rotarod (Rat) | 3.3 mg/kg (i.p.) | Reduced mean duration on rotarod by 88% | [9] |
| Rotarod (Rat) | 5 mg/kg (i.p.) | Produced motor ataxia | [10] | |
| Catalepsy (Rat) | 3.3 mg/kg (i.p.) | Produced 78% immobility | [9] | |
| CP 55,940 | Rotarod (Mouse) | 1, 3 mg/kg | Decreased time on accelerating rotarod | [11] |
| Catalepsy (Mouse) | 1, 3 mg/kg | Dose-dependent increase in catalepsy | [11] |
Table 2. Central Nervous System Side Effects in Preclinical Models.
Clinical Evidence: A Divergence in Outcomes
While preclinical data for ASP8477 were promising, its translation to clinical efficacy has been challenging. In contrast, cannabinoid-based medicines have seen some success, albeit with recognized limitations.
-
ASP8477: A Phase IIa enriched enrollment randomized withdrawal trial (the MOBILE study) in patients with peripheral neuropathic pain did not demonstrate a significant treatment difference between ASP8477 and placebo. The mean change from baseline in the 24-hour numeric pain rating scale (NPRS) score was not significantly different between the two groups. However, ASP8477 was well-tolerated.
-
Cannabinoid Receptor Agonists: The clinical use of cannabis and cannabinoid-based medicines for chronic pain is supported by a moderate amount of evidence, particularly for neuropathic pain. However, their use is often limited by side effects such as dizziness, somnolence, and cognitive impairment.
Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below.
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
This surgical model is widely used to induce neuropathic pain in rodents. The procedure involves the tight ligation of the L5 and sometimes L6 spinal nerves. This injury leads to the development of persistent mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw, mimicking symptoms of neuropathic pain in humans.
Assessment of Mechanical Allodynia (von Frey Test)
Mechanical allodynia is assessed using von Frey filaments, which are a series of calibrated fibers that exert a specific force when bent. The animal is placed in a chamber with a mesh floor, allowing access to the plantar surface of the hind paws. The filaments are applied to the paw, and the withdrawal threshold (the force at which the animal withdraws its paw) is determined. A lower withdrawal threshold in the injured paw compared to the uninjured paw or baseline indicates mechanical allodynia.
Assessment of Thermal Hyperalgesia (Plantar Test)
Thermal hyperalgesia is measured using a radiant heat source (e.g., the Hargreaves apparatus). The animal is placed in a chamber with a glass floor. A focused beam of light is directed at the plantar surface of the hind paw, and the latency to paw withdrawal is measured. A shorter withdrawal latency in the injured paw compared to the uninjured paw or baseline indicates thermal hyperalgesia.
Assessment of Motor Coordination (Rotarod Test)
Motor coordination is evaluated using a rotarod apparatus, which consists of a rotating rod. The animal is placed on the rod, which rotates at a constant or accelerating speed. The latency to fall from the rod is recorded. A shorter latency to fall indicates impaired motor coordination.
Conclusion
ASP8477 and direct cannabinoid receptor agonists represent two distinct strategies for leveraging the endocannabinoid system for pain relief.
-
ASP8477 , as an FAAH inhibitor, offers a potentially safer approach by enhancing endogenous cannabinoid signaling in a more localized and physiological manner. Preclinical studies demonstrated its analgesic efficacy without the motor impairments associated with direct cannabinoid agonists. However, these promising preclinical findings did not translate into significant pain relief in a clinical trial for peripheral neuropathic pain.
-
Cannabinoid receptor agonists have demonstrated analgesic efficacy in both preclinical and clinical settings, particularly for neuropathic pain. However, their therapeutic potential is often limited by a narrow therapeutic window due to dose-limiting central nervous system side effects.
Future research may focus on further understanding the disconnect between preclinical and clinical outcomes for FAAH inhibitors and exploring novel approaches to selectively target the endocannabinoid system for pain relief while minimizing undesirable side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]
- 3. Cannabinoid Therapeutics in Chronic Neuropathic Pain: From Animal Research to Human Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthetic cannabinoid WIN55,212-2 attenuates hyperalgesia and allodynia in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting fatty acid amide hydrolase (FAAH) to treat pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological evaluation of the selective spinal nerve ligation model of neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CB1 Knockout Mice Unveil Sustained CB2-Mediated Antiallodynic Effects of the Mixed CB1/CB2 Agonist CP55,940 in a Mouse Model of Paclitaxel-Induced Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological characterization of AM1710, a putative cannabinoid CB2 agonist from the cannabilactone class: Antinociception without central nervous system side-effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute and chronic administration of the cannabinoid receptor agonist CP 55,940 attenuates tumor-evoked hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparative Analysis of ASP8477 in the Analgesic Landscape
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ASP8477, an investigational fatty acid amide hydrolase (FAAH) inhibitor, with other prominent pain therapeutics. The following sections dissect the available clinical and preclinical data, offering a side-by-side analysis of efficacy, safety, and mechanisms of action.
Executive Summary
ASP8477 is a novel, potent, and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide.[1][2] By inhibiting FAAH, ASP8477 increases the levels of endogenous cannabinoids, which are known to have analgesic properties.[1][2] It has been investigated for the treatment of peripheral neuropathic pain (PNP), including painful diabetic peripheral neuropathy (PDPN) and postherpetic neuralgia (PHN).[1][3][4][5] However, in a key Phase IIa clinical trial, the MOBILE study, ASP8477 failed to demonstrate a statistically significant difference in pain reduction compared to placebo in patients with PNP.[1][3] This contrasts with established first-line treatments for neuropathic pain, such as duloxetine (a serotonin-norepinephrine reuptake inhibitor) and pregabalin (a gabapentinoid), which have demonstrated efficacy in numerous clinical trials. A Phase I study in a healthy volunteer pain model did show some analgesic effect of ASP8477 compared to placebo, but it was less pronounced than that of duloxetine.
Mechanism of Action: A Comparative Overview
The therapeutic agents discussed in this guide employ distinct mechanisms to achieve analgesia.
ASP8477: As a FAAH inhibitor, ASP8477 elevates the synaptic levels of endocannabinoids, primarily anandamide, by preventing their breakdown. Anandamide then acts on cannabinoid receptors (CB1 and CB2), which are part of the endogenous cannabinoid system involved in pain modulation.
Duloxetine: This agent is a serotonin and norepinephrine reuptake inhibitor (SNRI).[3][4][6] By blocking the reuptake of these neurotransmitters in the central nervous system, duloxetine enhances descending inhibitory pain pathways.[3][4]
Pregabalin: Pregabalin is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). However, it does not directly act on GABA receptors. Instead, it binds with high affinity to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system.[1][5][7] This binding reduces the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide.[1][5][7]
Head-to-Head Clinical Data
Direct head-to-head clinical trials comparing ASP8477 with other established pain therapeutics in patient populations are not available in the public domain. The primary data for ASP8477 comes from a Phase IIa study comparing it to placebo and a Phase I study with an active comparator (duloxetine) in a healthy volunteer model.
The MOBILE Study: ASP8477 vs. Placebo in Peripheral Neuropathic Pain
The MOBILE study was a Phase IIa, enriched-enrollment, randomized-withdrawal trial designed to assess the efficacy and safety of ASP8477 in patients with PNP (PDPN or PHN).[1][3]
Table 1: Summary of Efficacy Results from the MOBILE Study (Double-Blind Phase)
| Outcome Measure | ASP8477 (N=31) | Placebo (N=32) | p-value |
| Change in Mean 24-hour Average NPRS Score from Baseline | -0.05 | -0.16 | 0.644 |
| Time-to-Treatment Failure | Not Reported | Not Reported | 0.485 |
NPRS: Numeric Pain Rating Scale
The study found no significant difference in the primary endpoint—change in the mean 24-hour average NPRS score—between the ASP8477 and placebo groups.[1][3]
Table 2: Summary of Treatment-Related Adverse Events (TEAEs) from the MOBILE Study (Double-Blind Phase)
| Adverse Event Profile | ASP8477 (N=31) | Placebo (N=32) |
| Patients with at least one TEAE | 8% | 18% |
ASP8477 was generally well-tolerated in the study.[1][3]
Phase I Study: ASP8477 vs. Duloxetine and Placebo in a Healthy Volunteer Pain Model
A Phase I, randomized, double-blind, crossover study evaluated the analgesic effects of multiple ascending doses of ASP8477 compared to duloxetine and placebo in healthy female subjects using a capsaicin-induced pain model.
Table 3: Summary of Analgesic Effects in a Phase I Healthy Volunteer Study
| Outcome Measure | ASP8477 (all doses) vs. Placebo | Duloxetine vs. ASP8477 (all doses) | Duloxetine vs. Placebo |
| Mean Difference in LEP N2-P2 PtP Amplitudes (µV) | -1.41 (p < 0.01) | -3.80 (p < 0.0001) | -5.21 (p < 0.0001) |
| Mean Difference in VAS Pain Score (%) | -2.55 (p < 0.0007) | Not Reported | Not Reported |
LEP: Laser Evoked Potentials; VAS: Visual Analog Scale; PtP: Peak-to-Peak
In this model, while ASP8477 showed a statistically significant analgesic effect compared to placebo, the effect of duloxetine was numerically larger and also statistically significant compared to both placebo and ASP8477.
Experimental Protocols
The MOBILE Study (Phase IIa)
-
Study Design: A multicenter, enriched-enrollment, randomized-withdrawal study.[3][8]
-
Participants: Patients aged 18 years or older with a diagnosis of painful diabetic peripheral neuropathy or postherpetic neuralgia.[3]
-
Procedure:
-
Screening Period (up to 4 weeks): Included a 1-week single-blind placebo run-in.
-
Single-Blind Treatment Period (~4 weeks): All patients received ASP8477 with dose titration (10 mg BID for 3 days, then 20 mg BID for 3 days) followed by a maintenance period (30 mg BID).[1][8]
-
Responder Identification: Patients who achieved a ≥30% decrease in the mean average daily pain intensity during the last three days of the single-blind period were classified as responders.[3]
-
Double-Blind Randomized Withdrawal Period (3 weeks): Responders were randomized to either continue ASP8477 or switch to placebo.[3]
-
-
Primary Endpoint: Change in the mean 24-hour average Numeric Pain Rating Scale (NPRS) score from the baseline of the double-blind period to the end of the double-blind period.[3]
Phase I Healthy Volunteer Study
-
Study Design: A randomized, double-blind, double-dummy, three-period crossover, placebo- and active comparator-controlled study.
-
Participants: Healthy female subjects.
-
Procedure:
-
Capsaicin Application: Topical capsaicin was applied to the skin to induce hyperalgesia.
-
Treatment Periods: Subjects received multiple ascending doses of ASP8477, duloxetine, or placebo in a crossover fashion.
-
Pain Assessment: Analgesic and antihyperalgesic effects were measured using Laser Evoked Potentials (LEP) and a Visual Analog Scale (VAS) for pain at baseline and multiple post-dose time points.
-
Conclusion
Based on the available head-to-head data, ASP8477, a novel FAAH inhibitor, did not demonstrate superior analgesic efficacy compared to placebo in a Phase IIa trial for peripheral neuropathic pain. While it showed some analgesic activity in a Phase I pain model in healthy volunteers, this effect was less pronounced than that of the established SNRI, duloxetine. For researchers and drug development professionals, the clinical trial results of ASP8477 highlight the challenges in translating the promising mechanism of FAAH inhibition into robust clinical efficacy for neuropathic pain. In contrast, duloxetine and pregabalin remain first-line therapeutic options with well-documented efficacy and distinct, non-endocannabinoid-based mechanisms of action. Future research in the area of FAAH inhibition may need to focus on different patient populations, alternative dosing strategies, or combination therapies to unlock its potential therapeutic value.
References
- 1. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms | Semantic Scholar [semanticscholar.org]
- 3. droracle.ai [droracle.ai]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. londonpainclinic.com [londonpainclinic.com]
- 7. researchgate.net [researchgate.net]
- 8. The MOBILE Study—A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Analgesic Effects of ASP 8477: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published findings on the analgesic effects of ASP 8477, a novel fatty acid amide hydrolase (FAAH) inhibitor, with alternative analgesic agents. The data presented is collated from preclinical and clinical studies to assist researchers in replicating and building upon existing findings.
Preclinical Analgesic Efficacy
This compound has demonstrated significant analgesic effects in rodent models of neuropathic and dysfunctional pain.[1] The primary mechanism of action is the inhibition of the FAAH enzyme, which leads to an increase in the endogenous cannabinoid anandamide and other fatty acid amides, subsequently modulating pain signaling pathways.
Comparison with Other Analgesics in Preclinical Models
The following table summarizes the efficacy of this compound in comparison to other commonly used analgesics in preclinical models of neuropathic pain. It is important to note that direct head-to-head comparative studies are limited, and the data is compiled from separate studies utilizing similar pain models.
| Compound | Drug Class | Preclinical Model(s) | Key Efficacy Findings |
| This compound | FAAH Inhibitor | Spinal Nerve Ligation (SNL), Chronic Constriction Injury (CCI) | Ameliorated mechanical allodynia, thermal hyperalgesia, and cold allodynia.[1] |
| Duloxetine | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | CCI, SNL | Inhibited tactile allodynia and heat hyperalgesia.[2][3] |
| Gabapentin | Gabapentinoid | CCI, SNL, Streptozotocin (STZ)-induced diabetic neuropathy | Reduced mechanical allodynia and thermal hyperalgesia.[4][5][6] |
| Celecoxib | COX-2 Inhibitor | CCI, STZ-induced diabetic neuropathy | Reduced neuropathic pain and inflammation.[7][8] |
Clinical Analgesic Efficacy
Clinical development of this compound has yielded mixed results. A Phase I study in healthy volunteers suggested potential analgesic and antihyperalgesic properties, while a Phase IIa study in patients with peripheral neuropathic pain did not demonstrate a significant clinical benefit over placebo.
Phase I Study in Healthy Volunteers
A randomized, double-blind, placebo- and active comparator-controlled Phase I study evaluated the analgesic properties of this compound in a capsaicin-induced hyperalgesia model in healthy female subjects.[9]
| Treatment | Primary Endpoint (Change in Laser Evoked Potential Amplitude) | Secondary Endpoint (Visual Analog Scale for Pain) |
| This compound (100 mg) | Numerically lower than placebo, not statistically significant. | Statistically significant reduction compared to placebo.[9] |
| Duloxetine (60 mg) | Statistically significant reduction compared to placebo.[9] | Statistically significant reduction compared to placebo.[9] |
| Placebo | - | - |
Phase IIa "MOBILE" Study in Peripheral Neuropathic Pain
A Phase IIa enriched-enrollment, randomized-withdrawal study (the MOBILE study) assessed the efficacy and safety of this compound in patients with painful diabetic peripheral neuropathy or post-herpetic neuralgia. The study did not meet its primary endpoint, showing no significant difference in pain intensity between this compound and placebo during the double-blind withdrawal phase.
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are the protocols for key experiments cited in the evaluation of this compound's analgesic effects.
Preclinical Models of Neuropathic Pain
1. Spinal Nerve Ligation (SNL) Model in Rats [10][11][12][13][14]
-
Objective: To induce mechanical allodynia, a hallmark of neuropathic pain.
-
Procedure:
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a dorsal midline incision to expose the L5 and L6 spinal nerves.
-
Carefully isolate the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 nerves with a silk suture.
-
Close the muscle and skin layers.
-
-
Behavioral Assessment: Measure paw withdrawal threshold to mechanical stimulation (e.g., using von Frey filaments) before and after surgery and drug administration.
2. Chronic Constriction Injury (CCI) Model in Rats [15][16][17][18][19]
-
Objective: To induce thermal hyperalgesia and mechanical allodynia.
-
Procedure:
-
Anesthetize the rat.
-
Expose the common sciatic nerve at the mid-thigh level.
-
Place four loose chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing.
-
Close the muscle and skin layers.
-
-
Behavioral Assessment: Measure paw withdrawal latency to a thermal stimulus (e.g., radiant heat source) and paw withdrawal threshold to mechanical stimulation before and after surgery and drug administration.
Human Experimental Pain Model
Capsaicin-Induced Thermal Hyperalgesia Model [20][21][22][23][24]
-
Objective: To induce a state of heightened pain sensitivity in healthy volunteers to assess the efficacy of analgesic compounds.
-
Procedure:
-
Apply a topical capsaicin cream (e.g., 1%) to a defined area of the skin (e.g., forearm).
-
Allow sufficient time for the development of hyperalgesia and allodynia.
-
Assess pain thresholds and responses to various stimuli.
-
-
Pain Assessment Methods:
-
Laser Evoked Potentials (LEPs): A laser stimulus is applied to the hyperalgesic area, and the resulting brain activity is recorded via EEG. The amplitude of the N2-P2 component is a common measure of pain perception.
-
Visual Analog Scale (VAS): Participants rate their pain intensity on a continuous scale.
-
Signaling Pathways and Experimental Workflows
FAAH Signaling Pathway in Analgesia
The diagram below illustrates the mechanism of action of this compound. By inhibiting FAAH, the breakdown of anandamide is prevented, leading to its accumulation and enhanced activation of cannabinoid receptors (CB1 and CB2), which are involved in pain modulation.
Caption: Mechanism of action of this compound in pain modulation.
Preclinical Neuropathic Pain Model Workflow
The following diagram outlines the typical workflow for evaluating the analgesic efficacy of a compound in a preclinical model of neuropathic pain.
References
- 1. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Face-to-face comparison of the predictive validity of two models of neuropathic pain in the rat: analgesic activity of pregabalin, tramadol and duloxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib accelerates functional recovery after sciatic nerve crush in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Celecoxib ameliorates diabetic neuropathy by decreasing apoptosis and oxidative stress in dorsal root ganglion neurons via the miR-155/COX-2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Randomized, Double-Blind, Placebo- and Active Comparator-Controlled Phase I Study of Analgesic/Antihyperalgesic Properties of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Healthy Female Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iasp-pain.org [iasp-pain.org]
- 11. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. Segmental Spinal Nerve Ligation Model of Neuropathic Pain | Springer Nature Experiments [experiments.springernature.com]
- 14. Spinal Nerve Ligation (SNL) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. criver.com [criver.com]
- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 17. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chronic Constriction Injury (CCI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 20. Behavioral assessment of hyperalgesia following capsaicin administration [bio-protocol.org]
- 21. meliordiscovery.com [meliordiscovery.com]
- 22. During Capsaicin-induced Central Sensitization Brush Allodynia is Associated with Baseline Warmth Sensitivity, Whereas Mechanical Hyperalgesia is Associated with Painful Mechanical Sensibility, Anxiety and Somatization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Attenuation of capsaicin-induced ongoing pain and secondary hyperalgesia during exposure to an immersive virtual reality environment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Differentiation between capsaicin-induced allodynia and hyperalgesia using a thermal operant assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative review of the pharmacodynamics of FAAH inhibitors including ASP 8477
For Researchers, Scientists, and Drug Development Professionals
The targeted inhibition of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system, has been a focal point of drug development for pain and other neurological disorders. By preventing the breakdown of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides, FAAH inhibitors aim to enhance endocannabinoid signaling, offering a novel therapeutic avenue. This guide provides a comparative overview of the pharmacodynamics of several FAAH inhibitors, with a particular focus on ASP8477, supported by experimental data and detailed methodologies.
Mechanism of Action: Enhancing Endocannabinoid Tone
FAAH is a serine hydrolase responsible for the degradation of N-acylethanolamines (NAEs), including the endocannabinoid anandamide (AEA), as well as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA). Inhibition of FAAH leads to an accumulation of these endogenous lipids, which can then exert their biological effects, primarily through cannabinoid receptors (CB1 and CB2). This indirect potentiation of endocannabinoid signaling is hypothesized to produce therapeutic benefits, such as analgesia, with a potentially reduced risk of the psychoactive side effects associated with direct CB1 receptor agonists.
Comparative Pharmacodynamic Data
The following table summarizes key pharmacodynamic parameters for ASP8477 and other notable FAAH inhibitors. This data allows for a direct comparison of their potency and in vivo effects on endocannabinoid levels.
| Compound | Target | IC50 / k_inact/K_i | In Vivo FAAH Inhibition | Endocannabinoid Fold Increase (Plasma) | Endocannabinoid Fold Increase (Brain/CSF) |
| ASP8477 | hFAAH-1 | 3.99 nM (IC50)[1] | - | Increases AEA, OEA, PEA (unpublished data)[2] | Increases brain anandamide level[3] |
| PF-04457845 | hFAAH | 7.2 nM (IC50)[4] | >97% inhibition at 0.3 mg[5] | ~10-fold increase in AEA[6] | Maximal sustained elevation of anandamide[7] |
| JNJ-42165279 | FAAH | - | 96-98% brain occupancy at 10-50 mg[8] | 5.5-10-fold increase in AEA[8] | ~45-fold increase in AEA (CSF)[8] |
| V158866 | FAAH | - | Maximal inhibition at ≥30 mg[9] | Dose-dependent increases in ECs[10] | - |
| URB597 | rFAAH | 5 nM (IC50)[3] | 0.15 mg/kg (ID50)[3] | - | Substantially raises brain anandamide levels[3] |
| BIA 10-2474 | hFAAH | - | ED50 of 13.5 µg/kg (mouse brain)[11] | Dose-related increases in FAAs[12] | Significant increase in AEA[13] |
Focus on ASP8477: Preclinical and Clinical Findings
ASP8477 is a potent and selective FAAH inhibitor.[3] Preclinical studies in rat models of neuropathic and dysfunctional pain demonstrated its analgesic effects, which persisted for at least 4 hours and correlated with the inhibition of FAAH in the brain and increased levels of OEA and PEA.[3] ASP8477 was effective in ameliorating mechanical allodynia, thermal hyperalgesia, and cold allodynia in these models.[3]
In Phase I clinical trials, ASP8477 was well tolerated and demonstrated an increase in plasma endocannabinoid concentrations in healthy subjects.[2] A study in healthy female subjects using a capsaicin-induced pain model showed that ASP8477 significantly reduced pain scores compared to placebo.[11][14]
However, a Phase IIa clinical trial (the MOBILE study) in patients with peripheral neuropathic pain did not show a significant difference in pain reduction between ASP8477 and placebo, despite evidence of peripheral FAAH inhibition.[2][13][15] This highlights the challenge of translating preclinical efficacy to clinical benefit in the complex area of chronic pain.
Experimental Protocols
A comprehensive understanding of the pharmacodynamics of these inhibitors requires a detailed look at the experimental methods used to generate the data.
FAAH Enzyme Activity Assay
The activity of FAAH is commonly determined using a fluorometric assay. This method provides a sensitive and high-throughput means of screening for FAAH inhibitors.
Protocol:
-
Enzyme Source: Recombinant human or rat FAAH, or tissue homogenates (e.g., brain, liver) are used as the source of the enzyme.[1][16]
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., ASP8477) or a vehicle control.
-
Reaction Initiation: A fluorogenic FAAH substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), is added to initiate the enzymatic reaction.[1]
-
Detection: FAAH hydrolyzes the substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The increase in fluorescence is measured over time using a microplate reader.
-
Data Analysis: The rate of the reaction is proportional to the FAAH activity. The inhibitory potency (IC50) is calculated by comparing the activity in the presence of the inhibitor to the control.
Quantification of Endocannabinoids
The levels of AEA, OEA, and PEA in biological matrices like plasma and cerebrospinal fluid (CSF) are typically measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the quantification of these lipid mediators.
Protocol:
-
Sample Collection and Handling: Blood is collected in tubes containing an anticoagulant like EDTA and immediately placed on ice to minimize enzymatic degradation of endocannabinoids. Plasma is separated by centrifugation and stored at -80°C.[17]
-
Internal Standards: A mixture of deuterated internal standards corresponding to the analytes of interest is added to the plasma samples for accurate quantification.[17]
-
Extraction: Endocannabinoids are extracted from the plasma using a liquid-liquid extraction procedure, for example, with a mixture of ethyl acetate and hexane.[17]
-
Sample Concentration: The organic solvent is evaporated under a stream of nitrogen, and the dried extract is reconstituted in a solvent compatible with the LC-MS/MS system.
-
LC-MS/MS Analysis: The reconstituted sample is injected into an LC system for chromatographic separation of the different endocannabinoids. The separated compounds are then introduced into a tandem mass spectrometer for detection and quantification based on their specific mass-to-charge ratios and fragmentation patterns.[18]
Conclusion
FAAH inhibitors, including ASP8477, represent a promising therapeutic strategy for a variety of disorders, particularly those involving pain and inflammation. While preclinical studies have consistently demonstrated the analgesic efficacy of these compounds, the translation to clinical success has been challenging, as exemplified by the Phase II results for ASP8477 in neuropathic pain. The comparative data presented here highlight the varying potencies and in vivo effects of different FAAH inhibitors. Future research and clinical trial design will be crucial in determining the full therapeutic potential of this class of drugs. The detailed experimental protocols provided serve as a valuable resource for researchers in this field, ensuring robust and reproducible data generation.
References
- 1. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 2. Safety, Tolerability, and Pharmacokinetics of FAAH Inhibitor BIA 10‐2474: A Double‐Blind, Randomized, Placebo‐Controlled Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Systems Pharmacology Perspective on the Clinical Development of Fatty Acid Amide Hydrolase Inhibitors for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, Tolerability and Pharmacokinetics of FAAH Inhibitor V158866: A Double-Blind, Randomised, Placebo-Controlled Phase I Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety, Tolerability and Pharmacokinetics of FAAH Inhibitor V158866: A Double-Blind, Randomised, Placebo-Controlled Phase I Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical pharmacological evaluation of the fatty acid amide hydrolase inhibitor BIA 10-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety, Tolerability, and Pharmacokinetics of FAAH Inhibitor BIA 10-2474: A Double-Blind, Randomized, Placebo-Controlled Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pa2online.org [pa2online.org]
- 14. Analgesic Effects of Fatty Acid Amide Hydrolase Inhibition in a Rat Model of Neuropathic Pain | Journal of Neuroscience [jneurosci.org]
- 15. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of Endocannabinoids in Human Plasma | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Navigating the Disposal of Laboratory Chemical: A General Protocol
Absence of specific data for ASP 8477 necessitates a focus on established general procedures for chemical waste management to ensure safety and compliance. While a specific chemical designated as "this compound" is not found in publicly available safety data sheets, this guide provides a comprehensive framework for the proper disposal of laboratory chemicals, adhering to best practices in safety and environmental stewardship. This information is intended for researchers, scientists, and drug development professionals to augment, not replace, institutional and regulatory protocols.
Core Principles of Chemical Waste Disposal
The responsible disposal of chemical waste is a critical component of laboratory safety. The primary goals are to ensure the safety of laboratory personnel and the protection of the environment. All chemical waste must be managed in accordance with local, state, and federal regulations.
General Chemical Waste Disposal Workflow
The following diagram outlines the essential steps for the proper disposal of chemical waste in a laboratory setting.
Data Presentation: Chemical Waste Log
Accurate and detailed documentation is paramount for safe and compliant chemical waste disposal. The following table should be maintained for each waste container.
| Parameter | Description | Example |
| Waste ID | Unique identifier for the waste container. | W-2025-CHEM-001 |
| Generation Date | Date the waste was first added to the container. | 2025-10-26 |
| Generator(s) | Name(s) of the individual(s) adding waste. | Dr. A. Smith, J. Doe |
| Chemical Composition | Full chemical names of all components. | Methanol, Acetone |
| Concentration (%) | Percentage of each component. | Methanol: 50%, Acetone: 50% |
| Quantity | Total volume or mass of the waste. | 2.5 L |
| Hazard Class(es) | Primary and subsidiary hazard classes. | Flammable Liquid, Toxic |
| pH (if aqueous) | pH of the waste solution. | 7.0 |
| Container Type | Material and size of the waste container. | 4 L Glass Bottle |
| Pickup Request Date | Date EHS was notified for pickup. | 2025-11-20 |
Experimental Protocols: Waste Characterization
For unknown chemicals, a preliminary hazard characterization is essential before disposal. This should be performed on a small, representative sample by trained personnel.
Objective: To determine the basic physical and chemical properties of an unknown waste material for safe handling and disposal.
Materials:
-
Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, appropriate chemical-resistant gloves.
-
pH indicator strips or calibrated pH meter.
-
Flash point tester (for flammable liquids).
-
Oxidizer test strips.
-
Water reactivity test setup (in a fume hood).
-
Beakers, test tubes, and other standard laboratory glassware.
Methodology:
-
Visual Inspection: Note the physical state (solid, liquid, gas), color, and presence of any precipitates or multiple phases.
-
pH Determination: For aqueous solutions, dip a pH strip into the sample or use a calibrated pH meter to determine the pH.
-
Flammability Test: Use a flash point tester to determine the flash point of liquid waste. A low flash point indicates a flammable liquid.
-
Oxidizer Test: Use an oxidizer test strip to check for the presence of oxidizing agents.
-
Water Reactivity Test: In a controlled environment, such as a fume hood, cautiously add a very small amount of the waste to water to observe for any reaction (e.g., gas evolution, heat generation).
-
Halogenated Solvents Check: If the waste is an organic solvent, determine if it contains halogens (e.g., chlorine, bromine) as this often dictates the disposal route. This may require more advanced analytical techniques.
Safety Precautions:
-
Always handle unknown chemicals with extreme caution and in a well-ventilated area, preferably a fume hood.
-
Wear appropriate PPE at all times.
-
Never mix unknown wastes.
-
Consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any characterization tests.
Disposal Procedures
-
Containerization: The coating and any contaminated materials should be thoroughly air-dried and collected into designated drums.[1]
-
Labeling: The drums must be sealed and clearly labeled with the contents and associated hazards.[1]
-
Disposal: Disposal should be carried out in accordance with local, regional, and national regulations, which may include incineration or landfilling.[1]
-
Spill Management: In case of a spill, evacuate the area. For large spills, provide mechanical ventilation.[2] Use non-sparking tools and prevent the material from entering storm sewers or bodies of water.[2][3] Absorb the spill with inert material (e.g., sand, earth) and collect it into containers for disposal.[3][4]
-
Personal Protection: Always wear appropriate personal protective equipment, including eye protection and gloves, when handling the material.[1]
It is imperative to consult your institution's specific waste disposal procedures and to contact your EHS department for guidance on the disposal of any chemical waste.[5]
References
Personal protective equipment for handling ASP 8477
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, operational use, and disposal of ASP 8477, a potent and selective fatty acid amide hydrolase (FAAH) inhibitor. This compound, with the chemical name pyridin-3-yl 4-(phenylcarbamoyl)piperidine-1-carboxylate (CAS No: 906737-25-5), is an investigational compound that has been studied for its analgesic effects in neuropathic and dysfunctional pain.[1] Due to its nature as a research chemical, it is imperative to handle this compound with the utmost care, adhering to strict laboratory safety protocols.
Disclaimer: A comprehensive, official Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following information is a synthesis of data from available research literature and general safety guidelines for handling similar research compounds. Users are strongly advised to obtain a substance-specific SDS from their supplier before commencing any work with this compound.
Personal Protective Equipment (PPE) and Handling
When working with this compound, appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE and general handling guidelines.
| Area of Protection | Requirement | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or protective suit is also required. | Prevents skin contact and absorption. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If aerosols or dust may be generated, a NIOSH-approved respirator is recommended. | Minimizes inhalation of the compound. |
| General Hygiene | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. | Prevents accidental ingestion and contamination. |
Emergency Procedures and First Aid
In the event of exposure to this compound, immediate action is critical. The following table outlines the recommended first-aid measures.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Ingestion | If swallowed, wash out mouth with water, provided the person is conscious. Call a physician. Do NOT induce vomiting. |
Spill and Disposal Plan
Proper containment and disposal of this compound are essential to prevent environmental contamination and accidental exposure.
Spill Response:
-
Evacuate the area of all non-essential personnel.
-
Ventilate the area.
-
Wear appropriate PPE as outlined above.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste.
-
Clean the spill area with a suitable decontamination solution.
Disposal:
This compound and any contaminated materials must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
Experimental Protocols
This compound has been utilized in preclinical studies to investigate its analgesic properties in animal models of neuropathic pain. Below are summaries of typical experimental methodologies.
In Vivo Assessment of Analgesic Effects in a Rat Model of Neuropathic Pain
This protocol describes a general procedure for evaluating the efficacy of this compound in a rat model of neuropathic pain, such as the spinal nerve ligation model.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are surgically prepared to induce a neuropathic pain state (e.g., spinal nerve ligation).
-
Drug Preparation: this compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administration: The this compound suspension is administered orally (p.o.) to the rats at various doses (e.g., 1, 3, 10 mg/kg).[1] A vehicle control group receives the suspension without the active compound.
-
Behavioral Testing: At specified time points after drug administration, the analgesic effects are assessed using standard behavioral tests for mechanical allodynia (e.g., von Frey filaments) and thermal hyperalgesia (e.g., Hargreaves' test).
-
Data Analysis: The withdrawal thresholds or latencies are measured and compared between the this compound-treated groups and the vehicle control group to determine the dose-dependent analgesic effect.
In Vitro FAAH Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of this compound on the FAAH enzyme.
Methodology:
-
Enzyme Source: Homogenates of rat brain tissue or a recombinant FAAH enzyme preparation are used as the source of FAAH activity.
-
Substrate: A fluorescent or radiolabeled substrate of FAAH (e.g., anandamide) is used.
-
Inhibition Assay:
-
The enzyme preparation is pre-incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the amount of product formed is quantified using a suitable detection method (e.g., fluorescence or liquid scintillation counting).
-
-
Data Analysis: The percentage of FAAH inhibition is calculated for each concentration of this compound, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

